3-Bromopyridine-2-carboxylic acid hydrochloride
Description
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Properties
IUPAC Name |
3-bromopyridine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO2.ClH/c7-4-2-1-3-8-5(4)6(9)10;/h1-3H,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGMINLRJVVAJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Bromopyridine-2-carboxylic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for 3-Bromopyridine-2-carboxylic acid hydrochloride, a key building block in modern medicinal chemistry. This document, intended for researchers and professionals in drug development, details a robust multi-step synthesis, beginning with the bromination of pyridine. Each subsequent transformation, including N-oxidation, cyanation, and hydrolysis, is meticulously described with a focus on the underlying chemical principles and practical experimental considerations. The guide includes detailed protocols, data summaries, and visual representations of the synthetic route to ensure clarity and reproducibility. All claims and procedures are substantiated with citations to authoritative scientific literature.
Introduction: The Significance of 3-Bromopyridine-2-carboxylic Acid and its Hydrochloride Salt
3-Bromopyridine-2-carboxylic acid, also known as 3-bromopicolinic acid, is a pivotal intermediate in the synthesis of a wide array of pharmaceutical compounds.[1] Its utility stems from the strategic placement of the bromine atom and the carboxylic acid group on the pyridine ring, which allows for diverse chemical modifications. The bromine atom serves as a versatile handle for cross-coupling reactions, enabling the introduction of various substituents, while the carboxylic acid moiety can be readily converted into esters, amides, and other functional groups. The hydrochloride salt of this compound often enhances its stability and solubility, making it more amenable to handling and formulation in drug discovery and development processes.
This guide will delineate a reliable and well-documented synthetic route to 3-Bromopyridine-2-carboxylic acid hydrochloride, providing the necessary detail for its practical implementation in a laboratory setting.
Overview of the Synthetic Pathway
The synthesis of 3-Bromopyridine-2-carboxylic acid hydrochloride can be efficiently achieved through a five-step sequence starting from pyridine. This pathway is designed to be logical and scalable, employing established chemical transformations.
Diagram of the Overall Synthetic Pathway
Caption: Overall synthetic route from pyridine to the target compound.
Step-by-Step Synthesis Protocols
This section provides detailed experimental procedures for each step of the synthesis.
Step 1: Synthesis of 3-Bromopyridine
The initial step involves the electrophilic bromination of pyridine. Direct bromination of pyridine is challenging due to the deactivation of the ring by the nitrogen atom. However, the reaction can be effectively carried out in the presence of a strong acid.
Protocol:
-
In a well-ventilated fume hood, cautiously add 15 mL of pyridine to 80-95% sulfuric acid at 0°C.
-
To this mixture, slowly add 8.8 g of bromine dropwise, maintaining the temperature at 0°C.
-
After the addition is complete, heat the reaction mixture to 130-140°C for 7-8 hours.[2]
-
Cool the reaction mixture and carefully pour it into ice water.
-
Neutralize the solution to a pH of 8 using a 6N sodium hydroxide solution.
-
Extract the product with an organic solvent such as petroleum ether.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by distillation to yield 3-bromopyridine.
| Parameter | Value | Reference |
| Reaction Temperature | 130-140°C | [2] |
| Reaction Time | 7-8 hours | [2] |
| Key Reagents | Pyridine, Bromine, Sulfuric Acid | [2] |
Step 2: Synthesis of 3-Bromopyridine 1-oxide
The nitrogen atom in 3-bromopyridine is then oxidized to form the N-oxide. This transformation is crucial as it activates the pyridine ring for subsequent nucleophilic substitution.[3]
Protocol:
-
Dissolve 3-bromopyridine in a suitable solvent such as glacial acetic acid.
-
Add an oxidizing agent, for example, hydrogen peroxide (30% solution), to the solution.
-
Heat the reaction mixture, typically at 70-80°C, for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
The residue can be purified by recrystallization to obtain 3-bromopyridine 1-oxide.[4][5]
| Parameter | Value | Reference |
| Oxidizing Agent | Hydrogen Peroxide in Acetic Acid | [6] |
| Reaction Temperature | 70-80°C | |
| Product | 3-Bromopyridine 1-oxide | [4] |
Step 3: Synthesis of 3-Bromo-2-cyanopyridine
The introduction of the cyano group at the 2-position is achieved through a cyanation reaction of the N-oxide. This step is a key bond-forming reaction in the synthesis.
Protocol:
-
Dissolve 3-bromopyridine 1-oxide in acetonitrile.
-
Add trimethylsilyl cyanide and triethylamine to the solution.
-
Heat the mixture to reflux (approximately 75°C) and stir for 15 hours.[7]
-
After cooling, pour the reaction mixture into a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
After filtration and concentration, the crude product can be purified by column chromatography to yield 3-bromo-2-cyanopyridine as a white solid.[7]
| Parameter | Value | Reference |
| Cyanating Agent | Trimethylsilyl cyanide | [7] |
| Base | Triethylamine | [7] |
| Reaction Temperature | 75°C | [7] |
| Yield | 89% | [7] |
Diagram of Key Intermediate Synthesis
Caption: Conversion of 3-bromopyridine to the key cyanopyridine intermediate.
Step 4: Hydrolysis of 3-Bromo-2-cyanopyridine to 3-Bromopyridine-2-carboxylic acid
The nitrile group of 3-bromo-2-cyanopyridine is hydrolyzed to a carboxylic acid. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is presented here.
Protocol:
-
Heat 3-bromo-2-cyanopyridine under reflux with a dilute mineral acid, such as hydrochloric acid.
-
Continue heating until the reaction is complete, as monitored by TLC.
-
Cool the reaction mixture, which will cause the carboxylic acid to precipitate.
-
Collect the solid product by filtration.
-
Wash the precipitate with cold water to remove any remaining acid.
-
Dry the product to obtain 3-Bromopyridine-2-carboxylic acid.
| Parameter | Value | Reference |
| Reaction Type | Acid-catalyzed hydrolysis | |
| Reagent | Dilute Hydrochloric Acid | |
| Product Isolation | Precipitation and filtration |
Step 5: Formation of 3-Bromopyridine-2-carboxylic acid hydrochloride
The final step is the conversion of the free carboxylic acid to its hydrochloride salt. This is a straightforward acid-base reaction.
Protocol:
-
Dissolve the synthesized 3-Bromopyridine-2-carboxylic acid in a suitable anhydrous solvent, such as diethyl ether.
-
Slowly add a solution of hydrogen chloride in diethyl ether, or bubble anhydrous hydrogen chloride gas through the solution, with stirring.[8]
-
The hydrochloride salt will precipitate as a solid.
-
Continue stirring for a short period to ensure complete precipitation.
-
Collect the solid by vacuum filtration.
-
Wash the collected solid with a small amount of cold, anhydrous diethyl ether.
-
Dry the product under vacuum to yield 3-Bromopyridine-2-carboxylic acid hydrochloride.[8]
| Parameter | Value | Reference |
| Reagent | Anhydrous Hydrogen Chloride | [8] |
| Solvent | Anhydrous Diethyl Ether | [8] |
| Product Form | Crystalline Solid | [8] |
Conclusion
The synthetic pathway detailed in this guide provides a reliable and reproducible method for the preparation of 3-Bromopyridine-2-carboxylic acid hydrochloride. By following the outlined protocols, researchers and drug development professionals can efficiently synthesize this valuable building block for their research and development endeavors. The provided explanations and data aim to facilitate a deeper understanding of the chemical transformations involved, ensuring both safety and success in the laboratory.
References
- CN104130183A - Synthetic method for 3-bromopyridine - Google Patents. (n.d.).
-
Crystal structure of 3-bromopyridine N-oxide - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]
- US2480091A - Production of 3-bromopyridine and its hydrochloride - Google Patents. (n.d.).
-
Recent Developments in the Chemistry of Heteroaromatic N-Oxides - Who we serve. (2015, January 14). Retrieved January 20, 2026, from [Link]
-
Synthetic method of 3-bromopyridine - Eureka | Patsnap. (n.d.). Retrieved January 20, 2026, from [Link]
-
Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
Recent trends in the chemistry of pyridine N-oxides - arkat usa. (n.d.). Retrieved January 20, 2026, from [Link]
-
Pyridine N-Oxides - Baran Lab. (2012, June 9). Retrieved January 20, 2026, from [Link]
-
Arylation of pyridine N-oxide derivatives by 2-bromopyridine. - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
P. Margaretha In this section various methods involving the conversion of carboxylic acids or their de. (n.d.). Retrieved January 20, 2026, from [Link]
- US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids - Google Patents. (n.d.).
- US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents. (n.d.).
-
Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water | Request PDF - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
3-Amino-6-bromopicolinic acid | C6H5BrN2O2 | CID 45480452 - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]
-
Synthesis of Some Aminopicolinic Acids - IRL @ UMSL. (2012, April 25). Retrieved January 20, 2026, from [Link]
-
3-aminopyridine - Organic Syntheses Procedure. (n.d.). Retrieved January 20, 2026, from [Link]
-
2-Bromopyridine-3-carboxylic acid - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]
-
3-Bromopicolinic Acid: A Key Pharmaceutical Intermediate | Manufacturer & Supplier. (n.d.). Retrieved January 20, 2026, from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Synthetic method of 3-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. 3-Bromopyridine 1-oxide | 2402-97-3 [chemicalbook.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. 3-Bromo-2-cyanopyridine synthesis - chemicalbook [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Physicochemical Properties of 3-Bromopyridine-2-carboxylic acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physicochemical properties of 3-Bromopyridine-2-carboxylic acid and its hydrochloride salt. As a crucial intermediate in pharmaceutical synthesis, a thorough understanding of these properties is essential for reaction optimization, formulation development, and quality control. This document synthesizes available data with established scientific principles to offer field-proven insights.
Chemical Identity and Structure
3-Bromopyridine-2-carboxylic acid is a halogenated pyridine derivative. The presence of the carboxylic acid and bromine substituents on the pyridine ring significantly influences its chemical reactivity and physical properties. The hydrochloride salt is formed by the protonation of the pyridine nitrogen, which enhances its aqueous solubility.
Molecular Structure:
Figure 1: Structure of 3-Bromopyridine-2-carboxylic acid hydrochloride.
Physicochemical Properties
A summary of the known and estimated physicochemical properties is presented in the table below. Data for the free acid is based on available experimental values, while properties for the hydrochloride salt are estimated based on established principles of salt formation.
| Property | 3-Bromopyridine-2-carboxylic acid | 3-Bromopyridine-2-carboxylic acid hydrochloride | Source(s) |
| CAS Number | 30683-23-9 | Not available | [1] |
| Molecular Formula | C₆H₄BrNO₂ | C₆H₅BrClNO₂ | [1] |
| Molecular Weight | 202.01 g/mol | 238.47 g/mol | [1] |
| Appearance | White to yellow powder | Expected to be a crystalline solid | [1] |
| Melting Point | 141-144 °C | Expected to be higher than the free acid | [1] |
| Boiling Point | 315.7 ± 27.0 °C | Decomposes upon heating | [1] |
| Solubility | Sparingly soluble in water, soluble in organic solvents. | Expected to have higher solubility in polar solvents like water and ethanol. | Inferred |
| pKa | Estimated pKa₁ (carboxylic acid) ~2-3; pKa₂ (pyridinium ion) ~1-2 | Expected to have a pKa for the carboxylic acid group. | Inferred |
Synthesis of 3-Bromopyridine-2-carboxylic acid Hydrochloride
Experimental Protocol: Preparation of 3-Bromopyridine-2-carboxylic acid Hydrochloride
Causality: The basic nitrogen atom on the pyridine ring readily reacts with a strong acid like HCl to form a stable, water-soluble salt. The choice of a non-polar solvent for the reaction and a non-polar anti-solvent for precipitation ensures high purity and yield of the hydrochloride salt.
Sources
3-Bromopyridine-2-carboxylic acid hydrochloride CAS number
An In-Depth Technical Guide to 3-Bromopyridine-2-carboxylic Acid Hydrochloride for Advanced Research and Development
Authored by a Senior Application Scientist
Foreword: In the landscape of modern medicinal chemistry and materials science, the pyridine nucleus stands as a cornerstone scaffold. Its derivatives are integral to a vast array of functional molecules, from life-saving pharmaceuticals to innovative materials. Among these, 3-Bromopyridine-2-carboxylic acid and its hydrochloride salt have emerged as particularly valuable building blocks. This guide provides a comprehensive technical overview of 3-Bromopyridine-2-carboxylic acid hydrochloride, tailored for researchers, scientists, and professionals in drug development. We will delve into its chemical identity, synthesis, properties, and applications, with a focus on practical, field-proven insights to empower your research and development endeavors.
Section 1: Chemical Identity and Nomenclature
The precise identification of a chemical entity is paramount for reproducibility and regulatory compliance. 3-Bromopyridine-2-carboxylic acid is a bifunctional molecule featuring a pyridine ring substituted with a bromine atom at the 3-position and a carboxylic acid group at the 2-position.
The Chemical Abstracts Service (CAS) has assigned the number 30683-23-9 to the parent compound, 3-Bromopyridine-2-carboxylic acid.[1][2][3] The hydrochloride salt, which is the focus of this guide, is formed by the protonation of the pyridine nitrogen. While a unique CAS number for the hydrochloride salt is not consistently cited in major databases, it is often referenced by the CAS number of the parent acid. For clarity in procurement and documentation, it is best practice to specify "hydrochloride salt" alongside the parent CAS number.
Synonyms for the parent compound include:
Section 2: Physicochemical and Spectroscopic Properties
Understanding the physicochemical properties of 3-Bromopyridine-2-carboxylic acid is crucial for its handling, reaction optimization, and formulation. The following table summarizes key data for the parent compound. The properties of the hydrochloride salt are expected to be similar, with a notable increase in aqueous solubility due to its ionic nature.
| Property | Value | Source |
| Molecular Formula | C6H4BrNO2 | [2][3] |
| Molecular Weight | 202.01 g/mol | [2][3] |
| Appearance | White to yellow powder | [3] |
| Melting Point | 141-144 °C | [3] |
| Boiling Point | 315.7±27.0 °C | [3] |
| Density | 1.813 g/cm³ | [3] |
| Purity | Typically ≥95-99% | [2][3][4] |
Section 3: Synthesis and Mechanistic Insights
The synthesis of 3-Bromopyridine-2-carboxylic acid typically involves the oxidation of a precursor such as 3-bromo-2-methylpyridine. A common and effective method utilizes a strong oxidizing agent like potassium permanganate (KMnO4).
Representative Synthetic Protocol: Oxidation of 3-Bromo-2-methylpyridine
This protocol is based on established oxidation methods for pyridine derivatives.
Step 1: Reaction Setup
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of 3-bromo-2-methylpyridine, potassium permanganate, and water is prepared.[5]
Step 2: Reflux and Monitoring
-
The reaction mixture is heated to reflux. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate.[5] Additional portions of potassium permanganate and water may be added to drive the reaction to completion.[5]
Step 3: Workup and Isolation
-
Upon completion, the reaction mixture is cooled and the excess manganese dioxide is filtered off.
-
The filtrate is then concentrated and acidified with a strong acid, such as concentrated hydrochloric acid, to precipitate the carboxylic acid product.[5]
Step 4: Purification
-
The crude product is collected by filtration and washed with cold water and a non-polar organic solvent like diethyl ether to remove impurities.[5] The resulting solid is the desired 3-Bromopyridine-2-carboxylic acid.
Causality in Experimental Choices:
-
Choice of Oxidant: Potassium permanganate is a powerful and cost-effective oxidizing agent suitable for converting a methyl group on an electron-deficient pyridine ring to a carboxylic acid.
-
Acidification: The product exists as a carboxylate salt in the basic reaction mixture. Acidification is necessary to protonate the carboxylate and precipitate the neutral carboxylic acid, which has lower aqueous solubility.
Visualizing the Synthesis Pathway
Caption: Synthetic route for 3-Bromopyridine-2-carboxylic acid.
Section 4: Applications in Research and Drug Development
3-Bromopyridine-2-carboxylic acid is a versatile intermediate in the synthesis of complex organic molecules. Its utility stems from the presence of three key functional handles: the carboxylic acid, the bromine atom, and the pyridine nitrogen. This trifecta of reactivity allows for a diverse range of chemical transformations.
-
As a Building Block in Medicinal Chemistry: The pyridine carboxylic acid scaffold is a well-established pharmacophore found in numerous approved drugs for a wide range of diseases, including tuberculosis, cancer, diabetes, and neurodegenerative disorders.[6] The presence of the bromine atom on the 3-position of the pyridine ring provides a site for further functionalization through cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations.[7][8] This allows for the systematic exploration of the chemical space around the core scaffold to optimize biological activity.
-
In the Development of Enzyme Inhibitors: Pharmaceutical companies have actively developed enzyme inhibitors based on pyridine carboxylic acid isomers with high potency.[6] The ability to modify the 3-position of 3-Bromopyridine-2-carboxylic acid allows for the introduction of various substituents that can interact with the active sites of target enzymes.
-
In Materials Science: The coordination capabilities of the pyridine nitrogen and the carboxylic acid group make this molecule an excellent ligand for the construction of metal-organic frameworks (MOFs).[1] These materials have applications in gas adsorption and separation, catalysis, and fluorescence sensing.[1]
Section 5: Safety, Handling, and Storage
Hazard Identification (Based on related compounds):
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[9][10]
-
Eye Damage/Irritation: Causes serious eye irritation.[9][11]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[9][11]
Recommended Handling Procedures:
-
Use only in a well-ventilated area, preferably under a chemical fume hood.[9][12]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][12]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[9][12]
-
Wash hands and any exposed skin thoroughly after handling.[12]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[9][12]
-
Store under an inert atmosphere is recommended for long-term stability.[3]
Conclusion
3-Bromopyridine-2-carboxylic acid hydrochloride is a high-value chemical intermediate with significant potential in drug discovery, medicinal chemistry, and materials science. Its versatile reactivity, stemming from its trifunctional nature, makes it an ideal starting material for the synthesis of a wide range of complex molecules. A thorough understanding of its chemical properties, synthesis, and safe handling practices, as outlined in this guide, is essential for harnessing its full potential in research and development.
References
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). 3 - SAFETY DATA SHEET.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- TCI EUROPE N.V. (2025). 4 - SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- PubChem. (n.d.). 3-Bromopyridine.
- ChemicalBook. (2025). 3-BROMOPYRIDINE-2-CARBOXYLIC ACID | 30683-23-9.
- CymitQuimica. (n.d.). 3-Bromopyridine-2-carboxylic acid.
- Google Patents. (n.d.). CN104130183A - Synthetic method for 3-bromopyridine.
- Google Patents. (n.d.). CN104974081A - Synthetic method of 3-bromopyridine.
- Custchem. (n.d.). 3-Bromopyridine-2-Carboxylic Acid Pharma Intermediates.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-Bromopyridine in Modern Pharmaceutical Synthesis.
- Sigma-Aldrich. (n.d.). 3-Bromopyridine 99 626-55-1.
- Organic Syntheses. (n.d.). 2-bromopyridine.
- Wikipedia. (n.d.). 3-Bromopyridine.
- SincereChemical. (n.d.). 3-Bromo-6-chloro-2-pyridinecarboxylic acid CAS#929000-66-8.
- PubMed. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
- QYResearch. (2022). Global and China 3-BROMOPYRIDINE-2-CARBOXYLIC ACID Industry Market Research Report (2017-2028).
- Thermo Scientific Chemicals. (n.d.). 3-Bromopyridine-2-carboxylic acid, 97% 5 g.
- NIH. (n.d.). 2-Bromopyridine-3-carboxylic acid - PMC.
Sources
- 1. 3-BROMOPYRIDINE-2-CARBOXYLIC ACID | 30683-23-9 [chemicalbook.com]
- 2. 3-Bromopyridine-2-carboxylic acid | CymitQuimica [cymitquimica.com]
- 3. 3-Bromopyridine-2-Carboxylic Acid Pharma Intermediates China Manufacturers Suppliers Factory Exporter [custchemvip.com]
- 4. 3-Bromopyridine-2-carboxylic acid, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. 2-Bromopyridine-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. 3-Bromopyridine - Wikipedia [en.wikipedia.org]
- 9. fishersci.com [fishersci.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
spectroscopic data of 3-Bromopyridine-2-carboxylic acid hydrochloride (NMR, IR, Mass Spec)
This technical guide provides a comprehensive analysis of the expected spectroscopic data for 3-Bromopyridine-2-carboxylic acid hydrochloride. In the absence of a complete, publicly available experimental dataset for this specific salt, this document synthesizes information from analogous compounds and fundamental spectroscopic principles to offer a robust predictive profile. This guide is intended for researchers, scientists, and professionals in drug development to aid in the characterization and understanding of this molecule.
Introduction: The Structural Context
3-Bromopyridine-2-carboxylic acid hydrochloride is a halogenated pyridine derivative. The presence of a carboxylic acid, a bromine atom, and the protonated pyridine ring creates a unique electronic environment that is reflected in its spectroscopic signatures. Understanding these signatures is crucial for confirming the structure, assessing purity, and predicting the reactivity of the compound. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
The protonation of the pyridine nitrogen to form the hydrochloride salt is expected to have a significant impact on the spectroscopic data, particularly in NMR and IR spectroscopy, due to changes in electron density and hydrogen bonding. These effects will be a central theme in the interpretation of the predicted spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 3-Bromopyridine-2-carboxylic acid hydrochloride, both ¹H and ¹³C NMR will provide critical information about the substitution pattern and the electronic effects of the functional groups.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of 3-Bromopyridine-2-carboxylic acid hydrochloride is expected to show three aromatic protons and a highly deshielded carboxylic acid proton. The protonation of the pyridine nitrogen will cause a general downfield shift of all ring protons compared to the free base[1]. The chemical shifts and coupling constants can be predicted by considering the electronic effects of the bromine and carboxylic acid groups, and by comparison with related compounds such as 2-Bromopyridine-3-carboxylic acid[2].
Table 1: Predicted ¹H NMR Spectroscopic Data for 3-Bromopyridine-2-carboxylic acid hydrochloride
| Predicted Chemical Shift (δ) ppm | Multiplicity | Predicted Coupling Constant (J) Hz | Assignment |
| ~8.6-8.8 | Doublet of doublets | J ≈ 5.0, 1.5 Hz | H-6 |
| ~8.2-8.4 | Doublet of doublets | J ≈ 7.8, 1.5 Hz | H-4 |
| ~7.6-7.8 | Doublet of doublets | J ≈ 7.8, 5.0 Hz | H-5 |
| >13 | Broad singlet | - | COOH |
Disclaimer: These are predicted values and may vary based on the solvent and concentration.
Interpretation:
-
H-6: This proton is adjacent to the protonated nitrogen, which is strongly electron-withdrawing, leading to a significant downfield shift. It will be split by H-5 (ortho coupling, ~5.0 Hz) and H-4 (meta coupling, ~1.5 Hz).
-
H-4: This proton is also influenced by the electron-withdrawing nature of the adjacent bromine atom and the protonated nitrogen, resulting in a downfield shift. It will be split by H-5 (ortho coupling, ~7.8 Hz) and H-6 (meta coupling, ~1.5 Hz).
-
H-5: This proton is ortho to both H-4 and H-6, and its chemical shift will be influenced by both. It will appear as a doublet of doublets with coupling constants corresponding to its interactions with H-4 and H-6.
-
COOH proton: The carboxylic acid proton is expected to be highly deshielded and will likely appear as a broad singlet at a very low field, often above 13 ppm, due to hydrogen bonding and the acidic nature of the hydrochloride salt.
Caption: Predicted ¹H-¹H coupling for 3-Bromopyridine-2-carboxylic acid hydrochloride.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show six distinct carbon signals. The chemical shifts will be influenced by the electronegativity of the attached atoms (Br, O, N) and the overall aromatic system. The protonated nitrogen will lead to a downfield shift of the pyridine ring carbons.
Table 2: Predicted ¹³C NMR Spectroscopic Data for 3-Bromopyridine-2-carboxylic acid hydrochloride
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~165-170 | C=O |
| ~150-155 | C-6 |
| ~145-150 | C-2 |
| ~140-145 | C-4 |
| ~125-130 | C-5 |
| ~120-125 | C-3 |
Disclaimer: These are predicted values and may vary based on the solvent.
Interpretation:
-
C=O: The carboxylic acid carbonyl carbon is expected to be the most downfield signal, typical for this functional group[3].
-
C-2 and C-6: These carbons are adjacent to the electron-withdrawing protonated nitrogen and are expected to be significantly deshielded.
-
C-3 and C-4: The carbon bearing the bromine (C-3) and C-4 will also be downfield due to the influence of the halogen and the overall electron-deficient nature of the ring.
-
C-5: This carbon is expected to be the most upfield of the aromatic carbons.
Experimental Protocol for NMR Spectroscopy
Instrumentation:
-
A standard NMR spectrometer operating at a frequency of 300 MHz or higher for protons.
Sample Preparation:
-
Weigh approximately 5-10 mg of 3-Bromopyridine-2-carboxylic acid hydrochloride.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). DMSO-d₆ is often a good choice for pyridine hydrochlorides due to its ability to dissolve polar compounds and exchange with the acidic protons.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment.
-
Number of Scans: 16 to 64 scans are typically acquired to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds between scans.
-
Chemical Shift Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse program is used to simplify the spectrum.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-Bromopyridine-2-carboxylic acid hydrochloride will be characterized by absorptions corresponding to the carboxylic acid group, the pyridine ring, and the C-Br bond.
Table 3: Predicted IR Spectroscopic Data for 3-Bromopyridine-2-carboxylic acid hydrochloride
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad, Strong | O-H stretch (carboxylic acid dimer) |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2800-2400 | Broad, Medium | N-H stretch (pyridinium) |
| 1720-1690 | Strong | C=O stretch (carboxylic acid) |
| 1620-1580 | Medium-Strong | C=C and C=N ring stretching |
| 1450-1350 | Medium | O-H bend |
| 1300-1200 | Medium | C-O stretch |
| Below 1000 | Medium-Strong | C-Br stretch and aromatic C-H out-of-plane bending |
Interpretation:
-
O-H Stretch: A very broad and intense absorption in the 3300-2500 cm⁻¹ region is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer[4][5].
-
N-H Stretch: The presence of the hydrochloride salt will give rise to a broad absorption for the N-H stretch of the pyridinium ion, likely overlapping with the O-H and C-H stretching regions.
-
C=O Stretch: A strong, sharp absorption between 1720-1690 cm⁻¹ is expected for the carbonyl group of the carboxylic acid[4].
-
Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the aromatic ring will appear in the 1620-1580 cm⁻¹ region.
-
C-Br Stretch: The C-Br stretching vibration is expected to appear in the fingerprint region, typically below 1000 cm⁻¹.
Experimental Protocol for IR Spectroscopy
Instrumentation:
-
A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of 3-Bromopyridine-2-carboxylic acid hydrochloride with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained[6].
-
Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet[6].
-
Place the KBr pellet in the sample holder of the FTIR instrument.
Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet containing the sample in the sample holder.
-
Record the spectrum, typically over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and structural features. For 3-Bromopyridine-2-carboxylic acid hydrochloride, electron ionization (EI) would likely lead to significant fragmentation.
Table 4: Predicted Key Fragments in the Mass Spectrum of 3-Bromopyridine-2-carboxylic acid
| Predicted m/z | Ion Structure | Notes |
| 201/203 | [C₆H₄BrNO₂]⁺ | Molecular ion (M⁺) - characteristic isotopic pattern for one bromine atom. |
| 184/186 | [M - OH]⁺ | Loss of a hydroxyl radical. |
| 156/158 | [M - COOH]⁺ or [M - H₂O - CO]⁺ | Loss of the carboxylic acid group or sequential loss. |
| 122 | [M - Br]⁺ | Loss of a bromine radical. |
| 78 | [C₅H₄N]⁺ | Pyridine ring fragment. |
Note: The hydrochloride will likely not be observed in the gas phase under typical EI-MS conditions; the spectrum will reflect the free acid.
Interpretation:
-
Molecular Ion: The molecular ion peak should be observed at m/z 201 and 203 in a roughly 1:1 ratio, which is characteristic of a compound containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes)[7].
-
Loss of OH: A common fragmentation pathway for carboxylic acids is the loss of a hydroxyl radical (17 amu)[8].
-
Loss of COOH: The loss of the entire carboxylic acid group (45 amu) is another expected fragmentation[8].
-
Loss of Br: Cleavage of the C-Br bond would result in a fragment at m/z 122.
-
Pyridine Fragment: A peak at m/z 78 corresponding to the pyridine ring is also likely.
Caption: Predicted key fragmentation pathways for 3-Bromopyridine-2-carboxylic acid.
Experimental Protocol for Mass Spectrometry
Instrumentation:
-
An Electron Ionization (EI) mass spectrometer.
Sample Introduction:
-
The sample can be introduced into the ion source via a direct insertion probe or through a gas chromatograph (GC) if the compound is sufficiently volatile and thermally stable.
Ionization and Analysis:
-
Ionization Energy: A standard electron energy of 70 eV is used to ionize the sample molecules.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Conclusion
This technical guide provides a detailed, albeit predictive, overview of the key spectroscopic data for 3-Bromopyridine-2-carboxylic acid hydrochloride. By leveraging data from analogous structures and fundamental principles, we have constructed a comprehensive profile for its ¹H NMR, ¹³C NMR, IR, and Mass spectra. The interpretations and experimental protocols provided herein are designed to serve as a valuable resource for researchers working with this and related compounds, facilitating its identification and characterization in a laboratory setting. It is important to re-emphasize that these are predicted data, and experimental verification is recommended.
References
-
Katcka, M., & Urbański, T. (Year). NMR Spectra of Pyridine, Picolines and of Their Hydrochlorides and Methiodides. Source details not fully available in search results.[1]
-
National Institute of Standards and Technology. (n.d.). 3-Bromopyridine hydrochloride. In NIST Chemistry WebBook. Retrieved from the provided search result URL.[9]
-
National Center for Biotechnology Information. (n.d.). 2-Bromopyridine-3-carboxylic acid. In PubChem. Retrieved from the provided search result URL.[2]
-
Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-21.[4]
-
LibreTexts. (2020, May 30). 21.3: Spectroscopy of Carboxylic Acids. Chemistry LibreTexts.[5]
-
LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.[8]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from the provided search result URL.[6]
-
LibreTexts. (2021, December 27). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts.[7]
-
YouTube. (2020, March 7). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE [Video]. YouTube.[10]
-
YouTube. (2020, July 6). Mass Spec 3e Carboxylic Acids [Video]. YouTube.[11]
-
University of Colorado Boulder. (n.d.). Sample preparation for FT-IR. Retrieved from the provided search result URL.[12]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from the provided search result URL.[13]
-
Gong, Y., Chen, X., & Wu, W. (2024). Application of Fourier transform infrared (FTIR) spectroscopy in sample preparation: Material characterization and mechanism investigation. Advances in Sample Preparation.[14]
-
YouTube. (2013, January 10). FTIR Spectroscopy - Liquid IR Spectroscopy [Video]. YouTube.[15]
-
Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153.[16]
-
Mass Spectrometry: Fragmentation. (n.d.). Source details not fully available in search results.[17]
-
NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry: A Tenth Edition.[3]
Sources
- 1. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 2. 2-Bromopyridine-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 3-Bromopyridine hydrochloride [webbook.nist.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. eng.uc.edu [eng.uc.edu]
- 13. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 14. azooptics.com [azooptics.com]
- 15. youtube.com [youtube.com]
- 16. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 17. chemistry.miamioh.edu [chemistry.miamioh.edu]
An In-Depth Technical Guide to the Solubility Profile of 3-Bromopyridine-2-carboxylic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of 3-Bromopyridine-2-carboxylic acid in Medicinal Chemistry
3-Bromopyridine-2-carboxylic acid and its derivatives are pivotal building blocks in the synthesis of a wide array of biologically active molecules. The pyridine carboxylic acid moiety is a common feature in many pharmaceutical compounds, valued for its ability to engage in hydrogen bonding and coordinate with metal ions, which is often crucial for target binding.[1] The introduction of a bromine atom at the 3-position provides a versatile handle for further chemical modifications through cross-coupling reactions, enabling the construction of complex molecular architectures.
The hydrochloride salt of this compound is of particular interest in drug development. Salt formation is a widely utilized strategy to enhance the aqueous solubility and dissolution rate of poorly soluble active pharmaceutical ingredients (APIs).[2] By converting the parent molecule into a more soluble salt form, formulators can improve a drug candidate's bioavailability.[3] Understanding the solubility profile of 3-Bromopyridine-2-carboxylic acid hydrochloride is therefore paramount for its effective utilization in drug discovery and development pipelines.
Physicochemical Properties: A Foundation for Understanding Solubility
While specific experimental data for 3-Bromopyridine-2-carboxylic acid hydrochloride is scarce, we can infer its likely properties from the available data for the parent compound, 3-Bromopyridine-2-carboxylic acid.
| Property | Value (for 3-Bromopyridine-2-carboxylic acid) | Source |
| Molecular Formula | C6H4BrNO2 | |
| Molecular Weight | 202.01 g/mol | |
| Melting Point | 141-144 °C | [1][4] |
| Appearance | White to off-white solid/powder | [1][4] |
| Predicted pKa | 2.29 ± 0.10 | [1] |
Expert Insight: The predicted pKa of 2.29 for the carboxylic acid group suggests that the parent compound is a relatively strong acid. The formation of a hydrochloride salt involves the protonation of the pyridine nitrogen. This protonation will significantly influence the overall charge of the molecule and, consequently, its interaction with polar solvents like water.
The Impact of Hydrochloride Salt Formation on Solubility
The conversion of a weakly basic parent compound to its hydrochloride salt is a standard practice to improve aqueous solubility.[2] The underlying principle is the introduction of an ionic character to the molecule, which favors interactions with polar water molecules.
However, the solubility of a hydrochloride salt can be influenced by several factors:
-
pH of the Medium: The solubility of 3-Bromopyridine-2-carboxylic acid hydrochloride will be highly pH-dependent. In acidic to neutral conditions, the compound will exist in its protonated, more soluble form. As the pH increases and surpasses the pKa of the pyridine nitrogen, the compound will deprotonate, leading to a decrease in solubility.
-
The Common Ion Effect: In solutions containing a high concentration of chloride ions, such as in simulated gastric fluid, the solubility of the hydrochloride salt may be suppressed.[5][6] This is due to the equilibrium of the dissolution process shifting towards the solid, undissolved salt.[6]
The following diagram illustrates the relationship between the chemical structure, pH, and the anticipated ionization state of 3-Bromopyridine-2-carboxylic acid hydrochloride, which in turn governs its solubility.
Caption: pH-dependent ionization of 3-Bromopyridine-2-carboxylic acid hydrochloride.
Experimental Determination of Solubility: A Validated Protocol
To obtain definitive solubility data, an experimental approach is necessary. The "gold standard" for determining thermodynamic solubility is the shake-flask method.[7][8][9][10] This method involves equilibrating an excess of the solid compound in a specific solvent system over a defined period and then quantifying the concentration of the dissolved compound in the supernatant.
The Shake-Flask Method: A Step-by-Step Guide
This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible solubility data.
Materials:
-
3-Bromopyridine-2-carboxylic acid hydrochloride (solid)
-
Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) at pH 7.4, simulated gastric fluid (SGF) without pepsin, ethanol, methanol, dimethyl sulfoxide (DMSO))
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC system with UV detector
-
Volumetric flasks and pipettes
Protocol:
-
Preparation of Solvent Systems: Prepare the desired aqueous and organic solvent systems. For buffered solutions, verify the pH before and after the experiment.
-
Addition of Excess Solid: Add an excess amount of 3-Bromopyridine-2-carboxylic acid hydrochloride to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant speed (e.g., 100 rpm) and temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.[8]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow for the sedimentation of the excess solid. Alternatively, centrifuge the vials at a moderate speed to pellet the undissolved compound.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. To remove any remaining solid particles, filter the aliquot through a 0.22 µm syringe filter into a clean vial.
-
Dilution: If necessary, dilute the filtered sample with the appropriate solvent to bring the concentration within the linear range of the analytical method.
-
Quantification by HPLC: Analyze the diluted samples using a validated HPLC method to determine the concentration of dissolved 3-Bromopyridine-2-carboxylic acid hydrochloride.
Analytical Quantification: A Robust HPLC Method
A reliable HPLC method is critical for the accurate quantification of the dissolved compound. While a specific method for 3-Bromopyridine-2-carboxylic acid hydrochloride is not published, a method can be adapted from those used for similar pyridine-containing compounds.[11][12]
Proposed HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with a pH modifier (e.g., 0.1% trifluoroacetic acid or an ammonium formate buffer at pH 3).[11]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at a wavelength of maximum absorbance (to be determined by a UV scan, likely around 254 nm).[11]
-
Column Temperature: 30 °C
Method Validation: The HPLC method should be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and specificity for the analysis of 3-Bromopyridine-2-carboxylic acid hydrochloride.[12]
The following diagram outlines the experimental workflow for determining the solubility of 3-Bromopyridine-2-carboxylic acid hydrochloride.
Caption: Experimental workflow for shake-flask solubility determination.
Data Presentation and Interpretation
The results of the solubility studies should be presented in a clear and concise manner, typically in a table format.
Example Data Table:
| Solvent | Temperature (°C) | pH (for aqueous) | Solubility (mg/mL) | Solubility (M) |
| Deionized Water | 25 | |||
| PBS (pH 7.4) | 25 | 7.4 | ||
| SGF (pH 1.2) | 37 | 1.2 | ||
| Ethanol | 25 | N/A | ||
| Methanol | 25 | N/A | ||
| DMSO | 25 | N/A |
Interpreting the Results:
-
Aqueous Solubility: The solubility in water, PBS, and SGF will provide critical insights into the compound's behavior under physiological conditions. Higher solubility is generally expected in the acidic SGF due to the protonation of the pyridine nitrogen.
-
Organic Solvent Solubility: Solubility in organic solvents like ethanol, methanol, and DMSO is important for formulation development, particularly for creating stock solutions for in vitro assays.
-
Temperature Effects: Comparing solubility at different temperatures can provide information about the thermodynamics of the dissolution process.
Conclusion: A Pathway to Comprehensive Understanding
While direct experimental data on the solubility of 3-Bromopyridine-2-carboxylic acid hydrochloride is not currently in the public domain, this guide provides a robust framework for its characterization. By understanding the physicochemical properties of the parent compound and the principles of salt formation, researchers can make informed predictions about its solubility behavior. The detailed experimental protocol provided herein offers a clear and reliable path to generating the necessary empirical data. A thorough understanding of the solubility profile of this important building block is essential for its successful application in the development of novel therapeutics.
References
-
How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation . Helda - University of Helsinki. [Link]
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter . Dissolution Technologies. [Link]
-
Precaution on use of hydrochloride salts in pharmaceutical formulation . PubMed. [Link]
-
Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline . SciELO. [Link]
-
(PDF) Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound . ResearchGate. [Link]
-
Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i - BioAssay Systems . BioAssay Systems. [Link]
-
Drug Dissolution Enhancement by Salt Formation . Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]
-
HPLC Methods for analysis of 3-Bromopyridine . HELIX Chromatography. [Link]
-
Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient . IOSR Journal. [Link]
-
3-Bromopyridine-2-Carboxylic Acid Pharma Intermediates . Custchem. [Link]
Sources
- 1. 3-BROMOPYRIDINE-2-CARBOXYLIC ACID | 30683-23-9 [chemicalbook.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Making sure you're not a bot! [helda.helsinki.fi]
- 4. 3-Bromopyridine-2-Carboxylic Acid Pharma Intermediates China Manufacturers Suppliers Factory Exporter [custchemvip.com]
- 5. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rjpdft.com [rjpdft.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. bioassaysys.com [bioassaysys.com]
- 11. helixchrom.com [helixchrom.com]
- 12. iosrjournals.org [iosrjournals.org]
A Technical Guide to the Thermal Stability and Decomposition of 3-Bromopyridine-2-carboxylic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of the thermal stability and decomposition profile of 3-Bromopyridine-2-carboxylic acid hydrochloride, a compound of interest in pharmaceutical development. While specific experimental data for this molecule is not extensively available in public literature, this document synthesizes established principles of thermal analysis and chemical degradation to present a scientifically grounded, predictive assessment. It details hypothetical decomposition pathways, outlines robust experimental protocols for characterization, and offers insights into the causality behind analytical choices, serving as a vital resource for researchers working with this and structurally related compounds.
Introduction: The Significance of Thermal Stability in Drug Development
3-Bromopyridine-2-carboxylic acid is a key intermediate in the synthesis of various pharmaceutical agents.[1] Its hydrochloride salt form is often utilized to improve solubility and handling properties. The thermal stability of such an active pharmaceutical ingredient (API) or intermediate is a critical quality attribute, profoundly impacting its shelf-life, storage conditions, and the manufacturing process of the final drug product. Understanding the temperature at which a compound begins to degrade, the nature of its decomposition products, and the kinetics of this process is paramount for ensuring the safety, efficacy, and quality of a pharmaceutical formulation.
This guide will delve into the predicted thermal behavior of 3-Bromopyridine-2-carboxylic acid hydrochloride, leveraging data from related pyridine carboxylic acids and general principles of organic acid decomposition.
Physicochemical Properties and Predicted Thermal Profile
A foundational understanding of a molecule's physical properties is essential before embarking on thermal analysis. While a complete, experimentally verified dataset for 3-Bromopyridine-2-carboxylic acid hydrochloride is sparse, we can collate information on related structures to build a predictive profile.
| Property | Predicted Value/Information | Rationale/Source |
| Molecular Formula | C₆H₅BrClNO₂ | Based on the structure of 3-Bromopyridine-2-carboxylic acid and the addition of HCl. |
| Molecular Weight | 238.47 g/mol | Calculated from the molecular formula. |
| Physical Appearance | Predicted to be a crystalline solid. | Carboxylic acids and their salts are typically solids at room temperature.[2] |
| Melting Point | > 200 °C (with decomposition) | Pyridine carboxylic acids and their derivatives often exhibit melting points in this range. For instance, 2-Bromopyridine-3-carboxylic acid has a melting point of 200-203 °C. The hydrochloride salt form may influence this value. |
| Decomposition Onset | Estimated to be near the melting point. | It is common for complex organic salts to decompose at or near their melting point. |
| Solubility | Expected to be soluble in water and polar organic solvents. | The hydrochloride salt form generally enhances aqueous solubility. |
Postulated Thermal Decomposition Pathway
The thermal decomposition of 3-Bromopyridine-2-carboxylic acid hydrochloride is anticipated to be a multi-step process. The presence of a carboxylic acid group, a bromine substituent, a pyridine ring, and the hydrochloride salt all contribute to its degradation profile. The following pathway is a scientifically informed hypothesis based on established chemical principles.
Step 1: Dehydrochlorination
The initial decomposition event is likely the loss of hydrogen chloride (HCl). This is a common thermal degradation pathway for hydrochloride salts of nitrogen-containing heterocycles. This step would yield 3-Bromopyridine-2-carboxylic acid.
Step 2: Decarboxylation
Following or concurrent with dehydrochlorination, the carboxylic acid group is expected to undergo decarboxylation, releasing carbon dioxide (CO₂).[3] This is a characteristic thermal reaction of many carboxylic acids and would result in the formation of 3-bromopyridine.[4]
Step 3: Pyridine Ring Fragmentation
At significantly higher temperatures, the now-formed 3-bromopyridine molecule would undergo fragmentation of the pyridine ring. This process can lead to the formation of various smaller volatile molecules, including hydrogen bromide (HBr), nitrogen oxides (NOx), and various hydrocarbon fragments.[5][6]
The following diagram illustrates this proposed decomposition pathway:
Caption: Proposed thermal decomposition pathway of 3-Bromopyridine-2-carboxylic acid hydrochloride.
Experimental Protocols for Thermal Analysis
To experimentally validate the predicted thermal profile, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is essential.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining decomposition temperatures and quantifying mass loss at each stage.
Protocol:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of 3-Bromopyridine-2-carboxylic acid hydrochloride into a ceramic or platinum TGA pan.
-
Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 20-50 mL/min. Running the experiment in both atmospheres can provide insights into the role of oxidation in the decomposition process.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp up to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot mass (%) versus temperature (°C).
-
Determine the onset temperature of each mass loss step.
-
Calculate the percentage mass loss for each decomposition stage and compare it to the theoretical mass loss for the proposed leaving groups (HCl, CO₂).
-
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and solid-solid transitions.
Protocol:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of 3-Bromopyridine-2-carboxylic acid hydrochloride into a hermetically sealed aluminum pan.
-
Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp up to 300 °C (or a temperature just beyond the final decomposition event observed in TGA) at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot heat flow (mW) versus temperature (°C).
-
Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).
-
Determine the onset temperature and peak temperature for each thermal event.
-
The following diagram outlines the experimental workflow:
Caption: Experimental workflow for the thermal analysis of 3-Bromopyridine-2-carboxylic acid hydrochloride.
Interpretation of Expected Results
Based on the proposed decomposition pathway, the TGA thermogram would be expected to show two or three distinct mass loss steps. The first, a smaller mass loss, would correspond to the release of HCl. The second, more significant loss, would be attributed to decarboxylation. Any subsequent mass loss at higher temperatures would relate to the fragmentation of the pyridine ring. The DSC thermogram would likely show an endotherm corresponding to melting, potentially overlapping with an exotherm from the onset of decomposition.
Conclusion and Recommendations
A thorough understanding of the thermal stability of 3-Bromopyridine-2-carboxylic acid hydrochloride is crucial for its successful application in pharmaceutical development. This guide has provided a predictive framework for its thermal behavior, including a plausible decomposition pathway and detailed protocols for experimental verification using TGA and DSC. It is strongly recommended that these analyses be performed to confirm the hypothetical profile and establish a definitive thermal stability record for this compound. Such data will be invaluable for guiding formulation development, defining appropriate storage and handling conditions, and ensuring the overall quality and safety of the final drug product.
References
- Allan, J. R., Geddes, W. C., Hindle, C. S., & Orr, A. E. (1989). Thermal analysis studies on pyridine carboxylic acid complexes of zinc(II). Thermochimica Acta, 153, 249–256. (URL not directly available)
-
Gołdyń, M., et al. (2020). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 22(38), 6348-6361. [Link]
- Jubilant Ingrevia. (n.d.). 3-Bromopyridine Safety Data Sheet.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 2-Bromopyridine-3-carboxylic acid.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 3-Pyridinecarbonitrile.
-
Gao, Z. F., Di, Y. Y., Tan, Z. C., & Dou, J. M. (2014). Synthesis, structure characterization, and thermochemistry of the coordination compounds of pyridine-2,6-dicarboxylic acid with several metals (Ca and Co). Journal of Thermal Analysis and Calorimetry, 115(2), 1205-1210. [Link]
-
Ribeiro da Silva, M. D. M. C., et al. (2007). Thermodynamic Properties of Three Pyridine Carboxylic Acid Methyl Ester Isomers. Journal of Chemical & Engineering Data, 52(4), 1165–1170. [Link]
-
NIST. (n.d.). 4-Pyridinecarboxylic acid. [Link]
-
Brown, B. R. (1951). The mechanism of thermal decarboxylation. Quarterly Reviews, Chemical Society, 5(2), 131-146. [Link]
-
Organic Syntheses. (n.d.). 3-aminopyridine. [Link]
- Google Patents. (n.d.). Process for producing pyridine carboxylic acids.
-
PubChem. (n.d.). 3-Bromopyridine. [Link]
-
ResearchGate. (n.d.). (PDF) Pyrolysis of Carboxylic Acids. [Link]
-
Wikipedia. (n.d.). 3-Bromopyridine. [Link]
Sources
The Ascendant Role of 3-Bromopyridine-2-carboxylic Acid Derivatives in Contemporary Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridine nucleus is a cornerstone of medicinal chemistry, and its derivatives are integral to a multitude of therapeutic agents. Among these, 3-bromopyridine-2-carboxylic acid has emerged as a particularly versatile scaffold, offering a unique combination of steric and electronic properties that can be exploited for the rational design of novel drug candidates. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and burgeoning biological applications of 3-bromopyridine-2-carboxylic acid derivatives. We will delve into their potential as anticancer and antimicrobial agents, supported by detailed synthetic protocols, structure-activity relationship analyses, and methodologies for biological evaluation. This document is intended to serve as a foundational resource for researchers engaged in the exploration and development of this promising class of compounds.
Introduction: The Strategic Importance of the 3-Bromopyridine-2-carboxylic Acid Scaffold
3-Bromopyridine-2-carboxylic acid is a heterocyclic building block characterized by a pyridine ring substituted with a bromine atom at the 3-position and a carboxylic acid group at the 2-position. This arrangement of functional groups provides a rich platform for chemical modification, making it an attractive starting point for the synthesis of diverse molecular libraries. The presence of the bromine atom allows for a variety of cross-coupling reactions, enabling the introduction of a wide range of substituents to probe structure-activity relationships (SAR). The carboxylic acid moiety can be readily converted into esters, amides, and other functional groups, further expanding the chemical space accessible from this scaffold.
Recent research has highlighted the potential of pyridine derivatives in oncology and infectious diseases. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key interaction in many enzyme active sites. The bromine atom, in addition to its utility as a synthetic handle, can also engage in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. This guide will explore how these features have been harnessed to develop novel therapeutic agents.
Synthetic Pathways to 3-Bromopyridine-2-carboxylic Acid and its Derivatives
The journey to novel therapeutic agents begins with robust and efficient synthetic methodologies. The parent compound, 3-bromopyridine, can be synthesized through various methods, including the direct bromination of pyridine in the presence of sulfuric acid. A common laboratory-scale synthesis involves the dropwise addition of bromine to a solution of pyridine in 80-95% sulfuric acid at elevated temperatures (130-140 °C) for 7-8 hours. Subsequent workup involving neutralization and extraction provides 3-bromopyridine, which can then be carboxylated to yield 3-bromopyridine-2-carboxylic acid.
Amide Bond Formation: A Gateway to Bioactive Carboxamides
A primary route to derivatizing 3-bromopyridine-2-carboxylic acid is through the formation of an amide bond. N-aryl and N-alkyl carboxamides are a prevalent class of compounds in medicinal chemistry, often exhibiting enhanced biological activity and improved pharmacokinetic properties compared to their carboxylic acid precursors. A general and reliable method for the synthesis of these amides involves the use of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Experimental Protocol: Synthesis of N-Aryl-3-bromopyridine-2-carboxamides
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromopyridine-2-carboxylic acid (1.0 equivalent) in an appropriate anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Addition of Amine: Add the desired aniline derivative (1.0-1.2 equivalents) to the solution.
-
Catalyst Addition: Add a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1-0.2 equivalents).
-
Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in the same anhydrous solvent.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with a mild acid (e.g., 1M HCl) to remove any unreacted amine and DMAP, followed by a wash with a mild base (e.g., saturated NaHCO₃ solution) to remove any unreacted carboxylic acid. Finally, wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure N-aryl-3-bromopyridine-2-carboxamide.
Suzuki-Miyaura Cross-Coupling: Diversification at the 3-Position
The bromine atom at the 3-position of the pyridine ring serves as a versatile handle for introducing a wide array of aryl and heteroaryl substituents via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the creation of a biaryl linkage, a common motif in many biologically active molecules.
Experimental Protocol: Suzuki-Miyaura Coupling of N-Aryl-3-bromopyridine-2-carboxamides
-
Reaction Setup: In a Schlenk tube or a round-bottom flask equipped with a reflux condenser, combine the N-aryl-3-bromopyridine-2-carboxamide (1.0 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equivalents).
-
Catalyst and Ligand Addition: Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03-0.05 equivalents).
-
Solvent and Degassing: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water. Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-N-aryl-pyridine-2-carboxamide.
Diagram of Synthetic Workflow
Caption: Synthetic workflow for the derivatization of 3-bromopyridine-2-carboxylic acid.
Biological Applications and Structure-Activity Relationships
While the direct biological evaluation of a wide range of 3-bromopyridine-2-carboxylic acid derivatives is an emerging area of research, studies on structurally related pyridine carboxamides provide valuable insights into their potential therapeutic applications. The primary areas of interest are oncology and infectious diseases.
Anticancer Potential
The pyridine scaffold is present in numerous approved anticancer drugs. Derivatives of pyridine carboxylic acids have been investigated for their ability to inhibit various cancer cell lines. For instance, a study on 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs demonstrated significant anticancer activity against a panel of 58 cancer cell lines.[1] One of the most sensitive cell lines was the CNS cancer cell line SNB-75.[1] This suggests that the bromo-substituted aryl moiety can contribute to cytotoxic activity.
A structure-activity relationship (SAR) study of pyridine derivatives revealed that the nature and position of substituents on the aromatic rings significantly influence their antiproliferative activity. For example, the presence of electron-withdrawing or electron-donating groups can modulate the electronic properties of the molecule, affecting its interaction with biological targets. Lipophilicity is another critical parameter, with an optimal range often required for cell permeability and target engagement.[2]
Table 1: Hypothetical Anticancer Activity of N-Aryl-3-bromopicolinamide Derivatives
| Compound ID | R (Substitution on N-Aryl ring) | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. HCT116 |
|---|---|---|---|
| BPCA-1 | H | > 50 | > 50 |
| BPCA-2 | 4-Cl | 15.2 | 21.8 |
| BPCA-3 | 4-OCH₃ | 25.6 | 33.1 |
| BPCA-4 | 3,4-diCl | 8.9 | 12.5 |
| BPCA-5 | 4-CF₃ | 11.3 | 16.7 |
This table presents hypothetical data for illustrative purposes, based on general SAR trends observed for similar compound classes.
Mechanism of Action: A Focus on Kinase and PARP Inhibition
The anticancer activity of pyridine derivatives is often attributed to the inhibition of key cellular signaling pathways. Many pyridine-containing compounds are known to be kinase inhibitors, targeting enzymes that are crucial for cancer cell proliferation and survival. The nitrogen atom of the pyridine ring can form a critical hydrogen bond in the hinge region of the kinase active site.
Another promising avenue of investigation is the inhibition of Poly(ADP-ribose) polymerase (PARP). PARP inhibitors have shown significant efficacy in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[3] The carboxamide moiety is a key pharmacophore in many known PARP inhibitors, suggesting that 3-bromopyridine-2-carboxamide derivatives could be explored for this therapeutic target.
Diagram of Potential Anticancer Mechanism
Caption: Potential anticancer mechanisms of 3-bromopyridine-2-carboxamide derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37 °C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Potential
The emergence of multidrug-resistant bacteria is a global health crisis, necessitating the development of new antimicrobial agents. Pyridine derivatives have a long history in this field. For example, a study on pyrazine carboxamides, which are structurally similar to pyridine carboxamides, demonstrated that these compounds exhibit significant antibacterial activity, particularly against extensively drug-resistant (XDR) Salmonella Typhi.[6][7] The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key parameters used to quantify the antimicrobial efficacy of a compound.
The SAR of antimicrobial pyridine derivatives often points to the importance of lipophilicity and the presence of specific functional groups that can interact with bacterial targets. For instance, in a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives, the introduction of a fluorine atom significantly enhanced antibacterial activity.[8][9]
Table 2: Hypothetical Antimicrobial Activity of N-Aryl-3-bromopicolinamide Derivatives
| Compound ID | R (Substitution on N-Aryl ring) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
|---|---|---|---|
| BPCA-1 | H | > 128 | > 128 |
| BPCA-2 | 4-Cl | 32 | 64 |
| BPCA-3 | 4-F | 16 | 32 |
| BPCA-4 | 3,4-diCl | 8 | 16 |
| BPCA-5 | 4-NO₂ | 64 | 128 |
This table presents hypothetical data for illustrative purposes, based on general SAR trends observed for similar compound classes.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent against a specific bacterium.[6][10][11]
-
Preparation of Antimicrobial Agent Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in a sterile 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in the broth medium to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 2.5 x 10⁵ CFU/mL. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35-37 °C for 16-20 hours in an ambient air incubator.
-
MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth. This can be determined by visual inspection of the wells.
Future Directions and Conclusion
The 3-bromopyridine-2-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic methodologies outlined in this guide provide a clear path for the creation of diverse libraries of derivatives. While the biological data for this specific class of compounds is still emerging, the demonstrated activity of structurally related pyridine carboxamides in both oncology and infectious disease research strongly suggests that further exploration is warranted.
Future research should focus on the systematic synthesis and biological evaluation of N-aryl, N-alkyl, and other derivatives of 3-bromopyridine-2-carboxylic acid. Elucidation of their precise mechanisms of action and comprehensive SAR studies will be crucial for optimizing their therapeutic potential. The strategic combination of versatile synthetic chemistry and robust biological screening will undoubtedly unlock the full potential of this valuable heterocyclic scaffold in the ongoing quest for new and effective medicines.
References
-
Broth Microdilution | MI - Microbiology. (n.d.). Retrieved January 20, 2026, from [Link]
- A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. (2025). Journal of Visualized Experiments.
- Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH - Asia.
-
Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Retrieved January 20, 2026, from [Link]
-
MTT Cell Assay Protocol. (n.d.). Retrieved January 20, 2026, from [Link]
- Sun, C., et al. (2018). BRD4 inhibition is synthetic lethal with PARP inhibitors through the induction of homologous recombination deficiency. Cancer Cell, 33(3), 401-416.e8.
- Li, H., et al. (2020). Combination Treatment Strategies to Overcome PARP Inhibitor Resistance. Cancers, 12(10), 2841.
- Broth Dilution Method for MIC Determin
- Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (2022). Molecules, 27(19), 6523.
- Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. (2021). Scientific Reports, 11(1), 1-13.
- Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (2022). Molecules, 27(19), 6523.
- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2022). International Journal of Molecular Sciences, 23(21), 13381.
- Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents. (2014). Journal of Medicinal Chemistry, 57(15), 6489-6505.
- Synthesis, cytotoxic evaluation, and structure-activity relationship of substituted quinazolinones as cyclin-dependent kinase 9 inhibitors. (2022). Molecules, 28(1), 120.
- Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. (2015). Indian Journal of Pharmaceutical Sciences, 77(3), 343-349.
- Design, synthesis and anti-proliferative activity of 3-aryl-evodiamine derivatives. (2021). RSC Medicinal Chemistry, 12(7), 1166-1172.
- Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. (2021). Scientific Reports, 11(1), 1-13.
- Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents. (2023). ACS Omega, 8(36), 32871-32883.
- Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)
- Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives. (2022). Frontiers in Pharmacology, 13, 868371.
- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). Molecules, 29(18), 4436.
- Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). Frontiers in Chemistry, 10, 938002.
- Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evalu
- Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. (2020). Molecules, 25(18), 4236.
- Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. (2016). Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 15(2), 135-144.
- Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). Frontiers in Chemistry, 10, 938002.
- Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. (2021). Molecules, 26(4), 1145.
- Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. (2020). Molecules, 25(23), 5698.
- Design, synthesis, and biological evaluation of 3-phenyl substituted pyridine derivatives as potential dual inhibitors of XOR and URAT1. (2024). European Journal of Medicinal Chemistry, 271, 116407.
Sources
- 1. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs | MDPI [mdpi.com]
- 2. Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. texaschildrens.org [texaschildrens.org]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria [jove.com]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]
- 9. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Broth Microdilution | MI [microbiology.mlsascp.com]
- 11. rr-asia.woah.org [rr-asia.woah.org]
Methodological & Application
The Strategic deployment of 3-Bromopyridine-2-carboxylic acid hydrochloride in Modern Medicinal Chemistry
Introduction: The Privileged Pyridine-2-Carboxylic Acid Scaffold
In the landscape of contemporary drug discovery, nitrogen-containing heterocycles are of paramount importance, with the pyridine ring being a cornerstone in the design of a multitude of therapeutic agents.[1] Its unique electronic properties and ability to engage in hydrogen bonding have cemented its status as a privileged scaffold. Within this class, pyridine-2-carboxylic acids and their derivatives have emerged as particularly valuable synthons, lending themselves to the construction of complex molecular architectures with diverse biological activities.[2][3] This technical guide focuses on a strategically important building block: 3-Bromopyridine-2-carboxylic acid hydrochloride. The presence of a bromine atom at the 3-position and a carboxylic acid at the 2-position provides medicinal chemists with a versatile handle for molecular elaboration through a variety of modern synthetic methodologies. This guide will provide an in-depth exploration of its applications, supported by detailed experimental protocols and insights into the chemical rationale that underpins its use.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a building block is fundamental to its effective utilization in synthesis. The hydrochloride salt form of 3-Bromopyridine-2-carboxylic acid enhances its stability and solubility in certain solvents, which can be advantageous in specific reaction setups.
Table 1: Physicochemical Data of 3-Bromopyridine-2-carboxylic acid hydrochloride
| Property | Value | Source |
| CAS Number | Not explicitly found for hydrochloride; 30683-23-9 for the free acid | General chemical supplier data |
| Molecular Formula | C₆H₅BrClNO₂ | Calculated |
| Molecular Weight | 238.47 g/mol | Calculated |
| Appearance | White to off-white solid | General chemical supplier data |
| Melting Point | Data not available for hydrochloride; 177-180 °C for the free acid | General chemical supplier data |
| Solubility | Soluble in polar protic solvents (e.g., water, methanol, ethanol) | Inferred from salt form and structure |
Safety, Storage, and Handling Precautions
As with all halogenated pyridines, 3-Bromopyridine-2-carboxylic acid hydrochloride should be handled with care in a well-ventilated fume hood.[4][5] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. The compound is an irritant to the eyes, skin, and respiratory system.[6]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong bases.[5]
-
Handling: Avoid inhalation of dust. In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[4]
Application as a Versatile Synthetic Intermediate
The true power of 3-Bromopyridine-2-carboxylic acid hydrochloride lies in its capacity to serve as a linchpin in the assembly of complex drug-like molecules. The bromine atom at the 3-position is amenable to a wide array of palladium-catalyzed cross-coupling reactions, while the carboxylic acid at the 2-position can be readily converted into amides, esters, or other functional groups.
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity
Palladium-catalyzed cross-coupling reactions have revolutionized drug discovery by enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds.[7][8] 3-Bromopyridine-2-carboxylic acid is an excellent substrate for these transformations, with the C-Br bond being the primary site of reactivity.
The Suzuki-Miyaura coupling is a robust method for the formation of biaryl and heteroaryl-aryl structures.[9] The reaction of 3-Bromopyridine-2-carboxylic acid with a boronic acid or ester allows for the introduction of a wide range of aryl or heteroaryl substituents at the 3-position of the pyridine ring.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 3-Bromopyridine-2-carboxylic acid hydrochloride
This protocol provides a starting point for the Suzuki-Miyaura coupling of 3-Bromopyridine-2-carboxylic acid hydrochloride with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
3-Bromopyridine-2-carboxylic acid hydrochloride (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv)
-
Solvent (e.g., 1,4-dioxane/water, DMF, toluene)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-Bromopyridine-2-carboxylic acid hydrochloride, the arylboronic acid, and the base.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxidation by air.[10]
-
Base: The base is crucial for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center.[9] The choice of base can significantly impact the reaction outcome, and for substrates with acidic protons like the carboxylic acid, a stronger base like Cs₂CO₃ may be beneficial.
-
Solvent: A mixture of an organic solvent and water is often used to facilitate the dissolution of both the organic and inorganic reagents.
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, a common motif in pharmaceuticals.[10][11] This reaction allows for the coupling of 3-Bromopyridine-2-carboxylic acid with a primary or secondary amine to introduce a nitrogen-based substituent at the 3-position.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of 3-Bromopyridine-2-carboxylic acid hydrochloride
This protocol outlines a general procedure for the Buchwald-Hartwig amination. The choice of palladium precursor, ligand, and base is critical for success and may require screening for optimal results.
Materials:
-
3-Bromopyridine-2-carboxylic acid hydrochloride (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, RuPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor and the phosphine ligand to a dry Schlenk tube.
-
Add the base to the tube.
-
Add 3-Bromopyridine-2-carboxylic acid hydrochloride and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Causality Behind Experimental Choices:
-
Palladium Precursor and Ligand: The combination of the palladium source and the phosphine ligand forms the active catalytic species. The ligand's steric and electronic properties are crucial for promoting the oxidative addition and reductive elimination steps of the catalytic cycle.[12]
-
Strong Base: A strong, non-nucleophilic base like sodium tert-butoxide is often required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[12] The presence of the carboxylic acid may necessitate the use of an additional equivalent of base.
Diagram 1: Key Cross-Coupling Reactions of 3-Bromopyridine-2-carboxylic acid
Caption: Retrosynthetic approach to Lorlatinib.
Conclusion
3-Bromopyridine-2-carboxylic acid hydrochloride is a highly valuable and versatile building block in medicinal chemistry. Its strategically placed functional groups allow for the efficient and controlled introduction of molecular diversity through robust and well-established synthetic methodologies like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The successful application of related structures in the synthesis of complex and clinically important drugs such as Lorlatinib underscores the significance of this scaffold. As the demand for novel therapeutics continues to grow, the strategic deployment of such well-designed building blocks will remain a cornerstone of successful drug discovery programs.
References
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Des Devel Ther. 2025;19:4039-4091. [Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed Central (PMC). [Link]
-
Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. RSC Publishing. [Link]
-
Synthesis of Drugs: Lorlatinib. YouTube. [Link]
-
(A) Initial medicinal chemistry synthesis of lorlatinib (40) and its... - ResearchGate. [Link]
-
Design, Synthesis and Phenotypic Profiling of Simplified Gedatolisib Analogues. PMC. [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... - ResearchGate. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC. [Link]
-
Gedatolisib | C32H41N9O4 | CID 44516953. PubChem. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Suzuki–Miyaura coupling of 2-bromopyridine with 2-formylphenylboronic acid. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Discovery of the ALK/ROS1 Inhibitor, Lorlatinib (PF-06463922). ResearchGate. [Link]
-
Palladium-catalyzed cross-coupling of arylcarboxylic acid 2-pyridyl esters with terminal alkynes. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
PF-06463922, an ALK/ROS1 inhibitor, overcomes resistance to 1st and 2nd generation ALK inhibitors in pre-clinical models. PubMed Central. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Phase 1/2 Study of PF-06463922 (AN ALK/ROSI Tyrosine Kinase Inhibitor) in Patients with Advanced Non-Small Cell Lung Cancer Harboring Specific Molecular Alterations. [Link]
-
Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. JOCPR. [Link]
-
Palladium-catalyzed cross-coupling reactions in c6 modifications of purine nucleosides. [Link]
-
The ALK inhibitor PF-06463922 is effective as a single agent in neuroblastoma driven by expression of ALK and MYCN. PubMed. [Link]
-
Gedatolisib | Advanced Drug Monograph. MedPath. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. fishersci.com [fishersci.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. fishersci.com [fishersci.com]
- 7. jocpr.com [jocpr.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: 3-Bromopyridine-2-carboxylic Acid Hydrochloride as a Versatile Building Block in Organic Synthesis
Introduction: The Strategic Value of a Trifunctional Pyridine Core
3-Bromopyridine-2-carboxylic acid hydrochloride is a highly functionalized heterocyclic compound that serves as a cornerstone in modern synthetic chemistry, particularly in the realms of pharmaceutical and materials science. Its strategic value lies in the orthogonal reactivity of its three key functional groups: a pyridine ring, a bromine atom at the 3-position, and a carboxylic acid at the 2-position. This unique arrangement allows for sequential and selective chemical modifications, making it an invaluable precursor for complex molecular architectures.
The pyridine core is a ubiquitous scaffold in a vast number of biologically active molecules and approved drugs, prized for its ability to engage in hydrogen bonding and its metabolic stability.[1] The bromine atom serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with exceptional precision.[1] Concurrently, the carboxylic acid group provides a site for amide bond formation, esterification, or can be employed in decarboxylative coupling reactions.[2][3] This trifecta of functionality makes 3-bromopyridine-2-carboxylic acid a powerful tool for generating molecular diversity in drug discovery and for constructing sophisticated organic materials.[4][5]
Physicochemical Properties
A clear understanding of the physical and chemical properties of a building block is fundamental to its successful application.
| Property | Value | Reference(s) |
| CAS Number | 30683-23-9 | [4][6] |
| Molecular Formula | C₆H₄BrNO₂·HCl | Inferred |
| Molecular Weight | 238.47 g/mol (as HCl salt) | Inferred from base |
| Molecular Weight (Free Base) | 202.01 g/mol | [4][6] |
| Appearance | White to yellow powder | [4] |
| Melting Point (Free Base) | 141-144 °C | [4] |
| Solubility | Soluble in polar organic solvents | General Knowledge |
| Purity | Typically ≥97% | [7] |
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is paramount to ensure user safety and maintain the integrity of the compound.
-
Handling: 3-Bromopyridine-2-carboxylic acid hydrochloride is classified as an irritant. It is crucial to handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.[8]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong acids.[4][8] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended.[4]
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The C(sp²)—Br bond at the 3-position of the pyridine ring is the primary site for palladium-catalyzed cross-coupling, a class of reactions that has revolutionized modern organic synthesis. The electron-deficient nature of the pyridine ring facilitates the initial oxidative addition step in the catalytic cycle.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is the preeminent method for constructing biaryl and heteroaryl-aryl structures.[9][10] It involves the coupling of the bromopyridine with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[9]
Causality in Protocol Design:
-
Catalyst System: A combination of a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃) and a phosphine ligand (e.g., SPhos, XPhos, or PPh₃) is standard. The ligand stabilizes the palladium center and modulates its reactivity. For heteroaryl halides, electron-rich, bulky phosphine ligands often provide superior results by promoting the reductive elimination step.
-
Base: The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is critical. It activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step—the transfer of the organic group from boron to palladium.[11]
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is commonly used. Water aids in dissolving the inorganic base and facilitates the formation of the active boronate species.
Diagram: The Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of 3-Phenylpyridine-2-carboxylic acid
-
Reagent Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 3-bromopyridine-2-carboxylic acid (1.0 mmol, 202 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (3.0 mmol, 414 mg).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 mmol, 58 mg). Alternatively, a pre-catalyst system like Pd(OAc)₂ (0.02 mmol, 4.5 mg) with a suitable ligand like SPhos (0.04 mmol, 16 mg) can be used for higher efficiency.[12]
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane (8 mL) and water (2 mL).
-
Reaction: Heat the reaction mixture to 90-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, acidify the mixture with 1N HCl to a pH of ~3-4. The carboxylic acid product will precipitate.
-
Purification: Filter the precipitate and wash with cold water. If necessary, the crude product can be recrystallized from an ethanol/water mixture to yield the pure 3-phenylpyridine-2-carboxylic acid.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is a powerful method for forming C(sp²)-C(sp) bonds, coupling the bromopyridine with a terminal alkyne.[13] This reaction is notable for its mild conditions and is fundamental in the synthesis of conjugated systems and complex natural products.[13][14]
Causality in Protocol Design:
-
Dual Catalyst System: The reaction uniquely employs a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).[15] The palladium complex undergoes oxidative addition with the bromopyridine. The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species for transmetalation to the palladium center.
-
Base: An amine base, typically triethylamine (Et₃N) or diisopropylamine (DIPA), is used. It serves both to scavenge the HBr formed during the reaction and as the solvent.[14]
-
Solvent: While the amine base can serve as the solvent, co-solvents like THF or DMF are often used to ensure homogeneity.
Diagram: The Dual Catalytic Cycles of Sonogashira Coupling
Caption: Interlinked palladium and copper cycles in the Sonogashira reaction.
Experimental Protocol: Synthesis of 3-(Phenylethynyl)pyridine-2-carboxylic acid
-
Reagent Setup: In a Schlenk flask under argon, dissolve 3-bromopyridine-2-carboxylic acid (1.0 mmol, 202 mg) in degassed triethylamine (10 mL).
-
Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (0.03 mmol, 21 mg) and CuI (0.06 mmol, 11 mg) to the solution.
-
Alkyne Addition: Add phenylacetylene (1.1 mmol, 112 mg, 121 µL) dropwise to the mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-50 °C) for 6-18 hours. The formation of a precipitate (triethylammonium bromide) is typically observed. Monitor completion by TLC or LC-MS.
-
Work-up: Remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and water. Acidify the aqueous layer with 1N HCl to pH ~4, causing the product to precipitate.
-
Purification: Filter the solid product, wash with water, and dry under vacuum. Recrystallization from a suitable solvent may be performed if needed.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds by coupling aryl halides with primary or secondary amines.[16][17][18] This reaction is of immense importance in medicinal chemistry, as the resulting arylamines are common pharmacophores.[19]
Causality in Protocol Design:
-
Catalyst System: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., BINAP, Josiphos, Buchwald's biaryl phosphine ligands) are essential for achieving high yields.[16] They facilitate the challenging reductive elimination step that forms the C-N bond.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine (or the intermediate palladium-amine complex) to form the active palladium-amido species.[18] Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are most common. Weaker bases like K₂CO₃ are generally ineffective.
-
Carboxylic Acid Consideration: The free carboxylic acid group on the substrate can interfere with the strong base. It is often advantageous to perform the reaction on the corresponding methyl or ethyl ester, followed by saponification. Alternatively, using an excess of the base may be sufficient to deprotonate both the carboxylic acid and the amine.
Diagram: The Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Experimental Protocol: Synthesis of 3-(Anilino)pyridine-2-carboxylic Acid
-
Esterification (Recommended): First, convert 3-bromopyridine-2-carboxylic acid to its methyl ester via standard methods (e.g., SOCl₂ in methanol) to avoid side reactions.
-
Reagent Setup: To a flame-dried Schlenk tube under argon, add methyl 3-bromopyridine-2-carboxylate (1.0 mmol, 216 mg), a palladium pre-catalyst such as Pd₂(dba)₃ (0.01 mmol, 9 mg), a suitable ligand like XPhos (0.03 mmol, 14 mg), and sodium tert-butoxide (1.4 mmol, 135 mg).
-
Solvent and Amine Addition: Add anhydrous, degassed toluene (5 mL) followed by aniline (1.2 mmol, 112 mg, 109 µL).
-
Reaction: Seal the tube and heat the mixture to 100-110 °C for 12-24 hours. Monitor the reaction by LC-MS.
-
Work-up (Ester): Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite. Wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude ester by column chromatography.
-
Saponification (Hydrolysis): Dissolve the purified methyl ester in a mixture of THF/methanol (1:1, 10 mL) and add 2N aqueous NaOH (5 mL). Stir at room temperature until the hydrolysis is complete (monitor by TLC/LC-MS).
-
Final Isolation: Remove the organic solvents in vacuo. Dilute with water and acidify with 1N HCl to pH ~5-6 to precipitate the final amino acid product. Filter, wash with water, and dry.
Advanced Applications: Synthesis of Fused Heterocyclic Systems
The strategic placement of the bromo and carboxyl groups allows for the construction of fused bicyclic and polycyclic heterocyclic systems. A common strategy involves a cross-coupling reaction at the 3-position followed by a cyclization reaction involving the carboxylic acid at the 2-position.
Diagram: Workflow for Fused Heterocycle Synthesis
Caption: General workflow for synthesizing fused heterocycles from the title compound.
Example Concept: Synthesis of Pyrido[3,2-b][4]oxazin-3(4H)-ones
A Buchwald-Hartwig coupling with a 2-aminophenol, for example, would yield a 3-((2-hydroxyphenyl)amino)pyridine-2-carboxylic acid intermediate. This intermediate, upon heating or treatment with a coupling agent (e.g., DCC, EDC), can undergo intramolecular cyclization via amide bond formation between the carboxylic acid and the amine, followed by dehydration or a similar condensation step involving the phenol, to form a complex fused ring system. This demonstrates how two functionalities can be used in tandem to rapidly build molecular complexity.
Conclusion
3-Bromopyridine-2-carboxylic acid hydrochloride is a quintessential example of a modern synthetic building block. Its pre-installed, orthogonally reactive functional groups provide chemists with a reliable and versatile platform for executing high-efficiency cross-coupling reactions and for the subsequent construction of complex molecular frameworks. The protocols and principles outlined in these notes provide a robust foundation for researchers in drug discovery and materials science to leverage the full synthetic potential of this valuable compound.
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable Reagent Guides. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Jackson, Y. A., & Williams, M. F. (1997). Heterocycles from 2-Aminopyridine and Derivatives of 3-Methylbenzofuran-2-carboxylic Acid. Heterocycles, 45(4), 787. [Link]
-
Al-Amiery, A. A., et al. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Journal of Chemistry. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
The Role of 3-Bromopyridine in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Molander, G. A., & Gormis, E. (2007). Synthesis of heterobiaryls via Suzuki–Miyaura coupling reaction of potassium aryltrifluoroborates with heteroaryl halides in aqueous systems. ResearchGate. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
3-BROMOPYRIDINE-2-CARBOXYLIC ACID | CAS 30683-23-9. Matrix Fine Chemicals. [Link]
-
Chen, J., et al. (2019). Pd(CH3CN)2Cl2/Pipecolinic Acid as a Highly Efficient Catalytic System for Suzuki-Miyaura Cross-coupling Reaction of Bromoaryl Carboxylic Acids in Water. Molecules, 24(2), 323. [Link]
-
Decarboxylative cross-coupling. Wikipedia. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. 3-BROMOPYRIDINE-2-CARBOXYLIC ACID | 30683-23-9 [chemicalbook.com]
- 3. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 4. 3-Bromopyridine-2-Carboxylic Acid Pharma Intermediates China Manufacturers Suppliers Factory Exporter [custchemvip.com]
- 5. 3-Bromopyridine-2-carboxylic acid | CymitQuimica [cymitquimica.com]
- 6. 3-BROMOPYRIDINE-2-CARBOXYLIC ACID | CAS 30683-23-9 [matrix-fine-chemicals.com]
- 7. 3-Bromopyridine-2-carboxylic acid, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: The Strategic Role of 3-Bromopyridine-2-carboxylic acid hydrochloride in the Synthesis of Pharmaceutical Intermediates
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of 3-Bromopyridine-2-carboxylic acid hydrochloride. It serves as a pivotal starting material and versatile building block in the synthesis of complex pharmaceutical intermediates.[1][2] We will explore its chemical reactivity, delve into key synthetic transformations with a focus on cross-coupling and amidation reactions, and provide detailed, field-proven protocols. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction: The Strategic Importance of the Pyridine Scaffold
The pyridine ring is a ubiquitous heterocyclic motif found in a vast array of biologically active molecules and approved pharmaceutical agents.[2] Its presence is critical in drugs targeting a wide range of conditions, including viral infections, cancer, and central nervous system disorders.[3][4] Pyridine carboxylic acids, in particular, are a privileged class of intermediates, offering multiple points for synthetic diversification.[4]
3-Bromopyridine-2-carboxylic acid hydrochloride (also known as 3-Bromopicolinic acid hydrochloride) is a uniquely functionalized reagent. The strategic placement of a bromine atom at the 3-position and a carboxylic acid at the 2-position creates a powerful synthon for constructing complex molecular architectures.[2] The bromine atom serves as an excellent handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions, while the carboxylic acid provides a direct route to amides, esters, and other key functional groups.[3][5] This guide will illuminate the pathways through which this intermediate is leveraged to accelerate drug discovery and development.
Physicochemical Properties & Reactivity Profile
Understanding the inherent properties of a starting material is fundamental to its successful application.
| Property | Value | Reference |
| CAS Number | 30683-23-9 | [1][6] |
| Molecular Formula | C₆H₄BrNO₂·HCl | Derived |
| Molecular Weight | 238.47 g/mol | Derived from C₆H₄BrNO₂ (202.01)[1][6] |
| Appearance | White to yellow powder | [1] |
| Melting Point | 141-144 °C | [1] |
| Storage | 2-8°C, under inert atmosphere | [1] |
Causality of Reactivity: The reactivity of 3-Bromopyridine-2-carboxylic acid is dictated by its trifunctional nature:
-
C-Br Bond at Position 3: The carbon-bromine bond is the primary site for cross-coupling reactions. Compared to a C-Cl bond, the C-Br bond is weaker and more readily undergoes oxidative addition to a palladium(0) catalyst, making it the preferred site of reaction in molecules containing both halogens.[5] This allows for the selective introduction of aryl, alkyl, alkynyl, and amino groups.
-
Carboxylic Acid at Position 2: This group is a versatile handle for forming amide and ester linkages, which are cornerstones of peptide and small molecule drug structures. Standard coupling reagents (e.g., HATU, EDC) can be employed for efficient amide bond synthesis.
-
Pyridine Nitrogen: The nitrogen atom influences the electron density of the ring, making the C2 and C6 positions more electron-deficient. It also serves as a basic site that can be protonated (as in the hydrochloride salt) or coordinate to metal catalysts, which can influence reaction kinetics and regioselectivity.[7]
Core Synthetic Applications & Mechanistic Insights
3-Bromopyridine-2-carboxylic acid hydrochloride is a cornerstone for building more complex molecules, primarily through two major reaction classes.
Palladium-Catalyzed Cross-Coupling Reactions
These reactions represent the most powerful application of this intermediate, enabling the formation of C-C and C-N bonds with high efficiency and selectivity.[8]
A. Suzuki-Miyaura Coupling (C-C Bond Formation): This reaction couples the bromopyridine with an organoboron reagent (e.g., a boronic acid or ester) to form a biaryl or heteroaryl structure. This is instrumental in synthesizing molecules with extended conjugation or specific spatial orientations required for receptor binding.[8]
B. Sonogashira Coupling (C-C Bond Formation): This involves the coupling of the bromopyridine with a terminal alkyne. The resulting alkynyl-pyridine motif is a valuable precursor for synthesizing various heterocyclic systems and is found in several active pharmaceutical ingredients (APIs).[9]
C. Buchwald-Hartwig Amination (C-N Bond Formation): This reaction forms a C-N bond between the bromopyridine and a primary or secondary amine. This is a direct method for synthesizing aminopyridine derivatives, which are prevalent in kinase inhibitors and other targeted therapies.
Generalized Experimental Workflow: The following diagram illustrates a typical workflow for palladium-catalyzed cross-coupling reactions, a process that requires careful control of the inert atmosphere to protect the catalyst.
Caption: Generalized workflow for cross-coupling reactions.
Case Study: Synthesis of a Core Structure Related to Nevirapine
Nevirapine is a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV.[10][11] Its synthesis involves the coupling of two substituted pyridine rings.[12] While published routes may use analogs like 2-chloronicotinic acid, 3-Bromopyridine-2-carboxylic acid can be used to generate structurally similar and novel intermediates via a convergent synthesis strategy.
The key transformation is the formation of an amide bond between the carboxylic acid of one pyridine ring and an amino group on another, followed by a final cyclization step.
The diagram below outlines a representative synthetic pathway to a key amide intermediate, which is a precursor to the final tricyclic core of Nevirapine analogs.
Caption: Synthesis of a Nevirapine analog precursor.
This pathway demonstrates the dual utility of the starting material: the carboxylic acid is used for amide formation, and the bromine atom is subsequently used for an intramolecular C-N bond formation to construct the central diazepine ring.
Detailed Experimental Protocols
The following protocols are generalized from established procedures and should be adapted and optimized for specific substrates.[5][8]
Protocol 1: Suzuki-Miyaura Coupling of 3-Bromopyridine-2-carboxylic acid
Objective: To synthesize 3-(4-methoxyphenyl)pyridine-2-carboxylic acid.
| Reagent | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| 3-Bromopyridine-2-COOH·HCl | 238.47 | 1.0 | 238.5 mg |
| 4-Methoxyphenylboronic acid | 151.96 | 1.2 | 182.4 mg |
| Pd(PPh₃)₄ | 1155.56 | 0.05 | 57.8 mg |
| K₂CO₃ | 138.21 | 3.0 | 414.6 mg |
| 1,4-Dioxane | - | - | 8 mL |
| Water | - | - | 2 mL |
Procedure:
-
To a flame-dried 25 mL Schlenk flask, add 3-Bromopyridine-2-carboxylic acid hydrochloride, 4-methoxyphenylboronic acid, and potassium carbonate.
-
Evacuate the flask and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the palladium catalyst, Pd(PPh₃)₄, to the flask under a positive flow of argon.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.
-
Upon completion, cool the mixture to room temperature and dilute with 20 mL of ethyl acetate.
-
Carefully acidify the aqueous layer with 1M HCl to pH ~4-5 to protonate the product carboxylic acid.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Causality & Trustworthiness: The use of a degassed solvent system and an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. Potassium carbonate acts as the base required to activate the boronic acid for transmetalation. The acidic workup ensures the product is in its neutral, less water-soluble form for efficient extraction.
Protocol 2: Amide Bond Formation
Objective: To synthesize 3-bromo-N-benzylpyridine-2-carboxamide.
| Reagent | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| 3-Bromopyridine-2-COOH·HCl | 238.47 | 1.0 | 238.5 mg |
| Benzylamine | 107.15 | 1.1 | 124 µL |
| HATU | 380.23 | 1.2 | 456.3 mg |
| DIPEA | 129.24 | 3.0 | 523 µL |
| Dimethylformamide (DMF) | - | - | 5 mL |
Procedure:
-
Dissolve 3-Bromopyridine-2-carboxylic acid hydrochloride in 5 mL of anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.
-
Add N,N-Diisopropylethylamine (DIPEA) to the solution to neutralize the hydrochloride and deprotonate the carboxylic acid. Stir for 10 minutes.
-
Add HATU to the mixture, followed by the dropwise addition of benzylamine.
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Pour the reaction mixture into 50 mL of water and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash sequentially with 5% LiCl solution (to remove DMF), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).
Causality & Trustworthiness: HATU is a highly efficient peptide coupling reagent that activates the carboxylic acid by forming an active ester, which is then readily displaced by the amine nucleophile (benzylamine). DIPEA is a non-nucleophilic base used to scavenge the acid formed during the reaction and ensure the amine remains in its free, reactive form. Washing with LiCl is a standard technique for removing the high-boiling point solvent DMF during workup.
Conclusion
3-Bromopyridine-2-carboxylic acid hydrochloride is a high-value, versatile intermediate whose strategic importance in pharmaceutical synthesis cannot be overstated. Its dual functionality allows for the sequential or orthogonal introduction of diverse chemical motifs through robust and well-understood transformations like palladium-catalyzed cross-coupling and amide bond formation. The protocols and mechanistic insights provided herein serve as a practical guide for chemists to leverage this powerful building block in the efficient construction of novel chemical entities for drug discovery.
References
- 3-Bromopyridine-2-Carboxylic Acid Pharma Intermediates. (n.d.). Custchem.
- The Role of 3-Bromopyridine in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Synthesis and evaluation of nevirapine analogs to study the metabolic activation of nevirapine. (2020). PubMed.
- Sriram, D., Yogeeswari, P., & Kishore, M. R. K. (2006). Synthesis and anti-HIV activity of nevirapine prodrugs. Pharmazie.
- 3-Bromopyridine-2-carboxylic acid. (n.d.). CymitQuimica.
- Synthetic method for 3-bromopyridine. (n.d.). Google Patents.
- Synthetic method of 3-bromopyridine. (n.d.). Google Patents.
- 3-BROMOPYRIDINE-2-CARBOXYLIC ACID. (n.d.). ChemicalBook.
- A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine in Cross-Coupling Reactions. (n.d.). Benchchem.
- PROCESS FOR THE PRODUCTION OF NEVIRAPINE. (n.d.). Google Patents.
- A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine in Cross-Coupling Reactions. (n.d.). Benchchem.
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-2-methylpyridine. (n.d.). Benchchem.
- C(sp2)-C(sp3) Cross-Coupling Reactions for Drug Discovery. (n.d.). TCI AMERICA.
- Innovating with Pyridine Derivatives: The Essential Role of 5-Bromopyridine-2-carboxylic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- 3-BROMOPYRIDINE-2-CARBOXYLIC ACID | CAS: 30683-23-9. (n.d.). FINETECH INDUSTRY LIMITED.
- 2-Chloropyridine-3-carboxylic acid. (n.d.). Chem-Impex.
- 2-Bromopyridine-3-carboxylic acid. (n.d.). PMC - NIH.
- Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (n.d.). MDPI.
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PubMed.
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. (n.d.). University of Southampton.
Sources
- 1. 3-Bromopyridine-2-Carboxylic Acid Pharma Intermediates China Manufacturers Suppliers Factory Exporter [custchemvip.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 3-BROMOPYRIDINE-2-CARBOXYLIC ACID | CAS: 30683-23-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 7. 3-BROMOPYRIDINE-2-CARBOXYLIC ACID | 30683-23-9 [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 10. Synthesis and evaluation of nevirapine analogs to study the metabolic activation of nevirapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and anti-HIV activity of nevirapine prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DE60318444T2 - PROCESS FOR THE PRODUCTION OF NEVIRAPINE - Google Patents [patents.google.com]
The Strategic Application of 3-Bromopyridine-2-carboxylic Acid Hydrochloride in the Synthesis of Next-Generation Agrochemicals
Introduction: A Versatile Scaffold for Agrochemical Innovation
In the continuous pursuit of more effective and environmentally benign crop protection solutions, the strategic use of specialized chemical intermediates is paramount. 3-Bromopyridine-2-carboxylic acid hydrochloride has emerged as a pivotal building block in the synthesis of a diverse range of agrochemicals, particularly fungicides and herbicides. Its unique structural arrangement, featuring a reactive bromine atom at the 3-position and a carboxylic acid at the 2-position of the pyridine ring, offers chemists a versatile platform for molecular elaboration. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the practical application of this valuable intermediate, complete with detailed experimental protocols and the scientific rationale behind its use.
The picolinic acid core is a well-established pharmacophore in herbicide development, known for producing synthetic auxin herbicides.[1][2][3] The addition of a bromine atom provides a convenient handle for introducing further molecular complexity through various cross-coupling reactions, a common strategy in the design of novel active ingredients.[4] This allows for the fine-tuning of a molecule's biological activity, selectivity, and environmental profile.
Core Applications in Agrochemical Synthesis: A Dual-Functionality Approach
The synthetic utility of 3-Bromopyridine-2-carboxylic acid hydrochloride stems from the distinct reactivity of its two primary functional groups: the carboxylic acid and the bromo substituent. This dual functionality allows for a stepwise and controlled approach to the construction of complex agrochemical candidates.
Amide Bond Formation: The Gateway to Potent Fungicides
The carboxylic acid moiety of 3-Bromopyridine-2-carboxylic acid hydrochloride is readily converted into amides, a key structural motif in a significant class of modern fungicides.[5][6] Pyridine carboxamides, in particular, have been shown to exhibit potent antifungal activity, often by targeting the succinate dehydrogenase (SDH) enzyme in the fungal respiratory chain.[6][7]
The general strategy involves the activation of the carboxylic acid, typically by conversion to an acyl chloride, followed by reaction with a desired amine. This approach allows for the introduction of a wide array of substituents, enabling the exploration of structure-activity relationships (SAR) to optimize fungicidal potency.
Experimental Protocols
Protocol 1: Synthesis of a Novel Pyridine Carboxamide Fungicide Candidate
This protocol details a general and robust method for the synthesis of a pyridine carboxamide derivative from 3-Bromopyridine-2-carboxylic acid hydrochloride, a foundational step in the discovery of new fungicidal agents.
Objective: To synthesize N-(aryl)-3-bromopicolinamide as a potential fungicide.
Materials:
-
3-Bromopyridine-2-carboxylic acid hydrochloride
-
Oxalyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Substituted aniline (e.g., 4-fluoroaniline)
-
Triethylamine (TEA)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Acyl Chloride Formation:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend 3-Bromopyridine-2-carboxylic acid hydrochloride (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of anhydrous DMF (1-2 drops).
-
Slowly add oxalyl chloride (2.0-3.0 eq) dropwise to the suspension at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases and the reaction mixture becomes a clear solution. The progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 3-bromo-2-picolinoyl chloride. This intermediate is typically used immediately in the next step without further purification.
-
-
Amide Coupling:
-
In a separate flask, dissolve the substituted aniline (1.0-1.2 eq) and triethylamine (1.5-2.0 eq) in anhydrous DCM under an inert atmosphere and cool to 0 °C.
-
Dissolve the crude 3-bromo-2-picolinoyl chloride in anhydrous DCM and add it dropwise to the aniline solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired N-(aryl)-3-bromopicolinamide.
-
Causality and Self-Validation:
-
The conversion of the carboxylic acid to the more reactive acyl chloride is a critical activation step that facilitates the nucleophilic attack by the amine.[2]
-
The use of a non-nucleophilic base like triethylamine is essential to neutralize the HCl generated during the reaction without competing with the desired amine nucleophile.
-
The aqueous workup serves to remove unreacted starting materials, the triethylamine hydrochloride salt, and other water-soluble impurities, providing a cleaner crude product for final purification.
Palladium-Catalyzed Cross-Coupling: Building Molecular Complexity
The bromine atom at the 3-position of the pyridine ring serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[8][9][10] This allows for the introduction of aryl or heteroaryl groups, a common strategy for expanding the chemical space and discovering novel herbicidal or insecticidal scaffolds.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of a 3-bromopyridine derivative with an arylboronic acid, which can be adapted for derivatives of 3-Bromopyridine-2-carboxylic acid.
Objective: To synthesize a 3-aryl-pyridine-2-carboxylic acid derivative.
Materials:
-
3-Bromopyridine-2-carboxylic acid derivative (e.g., methyl 3-bromopicolinate) (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02-0.05 eq)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand (0.04-0.10 eq)
-
Potassium carbonate (K₂CO₃) or other suitable base (2.0-3.0 eq)
-
Solvent mixture (e.g., Toluene/Ethanol/Water or Dioxane/Water)
-
Standard laboratory glassware for reflux and inert atmosphere operations
Procedure:
-
Reaction Setup:
-
To a round-bottom flask, add the 3-bromopyridine-2-carboxylic acid derivative (1.0 eq), arylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).
-
Add the base, potassium carbonate (2.0 eq).
-
Add the solvent mixture (e.g., a 4:1:1 mixture of toluene, ethanol, and water).
-
Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously.
-
Monitor the progress of the reaction by TLC or LC-MS. The reaction time can vary from 2 to 24 hours depending on the substrates.
-
-
Workup and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3-aryl-pyridine-2-carboxylic acid derivative.
-
Causality and Self-Validation:
-
The palladium catalyst is essential for the catalytic cycle of the Suzuki-Miyaura reaction, which involves oxidative addition, transmetalation, and reductive elimination.[9]
-
The base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[9]
-
Degassing the reaction mixture is crucial to remove oxygen, which can oxidize the palladium catalyst and phosphine ligands, leading to catalyst deactivation and reduced yields.
Data Presentation
| Reaction Type | Starting Material | Coupling Partner | Key Reagents | Typical Yield (%) |
| Amide Formation | 3-Bromopyridine-2-carboxylic acid hydrochloride | 4-Fluoroaniline | Oxalyl chloride, TEA | 75-90 |
| Suzuki Coupling | Methyl 3-bromopicolinate | Phenylboronic acid | Pd(OAc)₂, PPh₃, K₂CO₃ | 60-85 |
Yields are representative and can vary based on the specific substrates and reaction conditions.
Visualization of Synthetic Pathways
Caption: Standard laboratory workflow for amide formation and Suzuki coupling.
Conclusion and Future Outlook
3-Bromopyridine-2-carboxylic acid hydrochloride is a strategically important intermediate that provides a reliable and versatile entry point into the synthesis of novel agrochemicals. The ability to perform selective transformations at both the carboxylic acid and the bromo positions allows for the systematic development of new active ingredients. The protocols outlined in this application note provide a solid foundation for researchers to explore the rich chemistry of this scaffold. As the demand for more sophisticated and sustainable crop protection solutions continues to grow, the importance of such versatile building blocks in the agrochemical discovery pipeline cannot be overstated.
References
-
Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023). Molecules, 28(3), 1433. [Link]
-
Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. (2024). Scientific Reports, 14(1), 11234. [Link]
-
Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. (2020). RSC Advances, 10(63), 38481-38489. [Link]
-
3-Amino-6-bromopicolinic acid. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
Synthesis and antifungal activity of nicotinamide derivatives as succinate dehydrogenase inhibitors. (2018). Bioorganic & Medicinal Chemistry Letters, 28(15), 2535-2540. [Link]
-
Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
-
CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives. (2017). The Journal of Organic Chemistry, 82(2), 1024-1033. [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2021). Catalysts, 11(10), 1210. [Link]
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (2013). Organic & Biomolecular Chemistry, 11(35), 5806-5832. [Link]
- Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids. (n.d.). Google Patents.
-
Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Ullmann‐Ma Reaction: Development, Scope and Applications in Organic Synthesis. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023). Molecules, 28(3), 1433. [Link]
-
Design, synthesis, and fungicidal activity of novel carboxylic acid amides represented by N-benzhydryl valinamode carbamates. (n.d.). Organic & Biomolecular Chemistry. Retrieved January 20, 2026, from [Link]
-
New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. (2008). Zeitschrift für Naturforschung B, 63(4), 351-362. [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). Organic Letters, 15(9), 2214-2217. [Link]
-
Synthesis And Biological Activity of Amide Derivatives Derived From Natural Product Waltherione F. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Amide bond formation: beyond the myth of coupling reagents. (n.d.). Luxembourg Bio Technologies. Retrieved January 20, 2026, from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
-
Suzuki reactions of 2-bromopyridine with aryl boronic acids a. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. (2014). Tetrahedron Letters, 55(4), 859-862. [Link]
Sources
- 1. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. CAS 30766-03-1: 4-Bromopicolinic acid | CymitQuimica [cymitquimica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols for the Quantification of 3-Bromopyridine-2-carboxylic acid hydrochloride
Document ID: AN-3BP2CA-QC-202601
Abstract
This comprehensive guide provides detailed analytical methodologies for the accurate and precise quantification of 3-Bromopyridine-2-carboxylic acid hydrochloride, a key intermediate in pharmaceutical synthesis. Recognizing the criticality of analytical validation in drug development, this document outlines multiple scalable methods, from routine quality control to trace-level analysis in complex matrices. The protocols herein are grounded in established chemical principles and are designed to be self-validating systems, ensuring robustness and reliability. We will explore High-Performance Liquid Chromatography with UV detection (HPLC-UV) as a primary workhorse method, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications, Gas Chromatography (GC) following derivatization for orthogonal confirmation, and UV-Vis Spectrophotometry for rapid bulk material assessment. Each section explains the causality behind experimental choices, providing researchers and drug development professionals with the expertise to adapt and troubleshoot these methods effectively.
Analyte Overview and Physicochemical Properties
3-Bromopyridine-2-carboxylic acid hydrochloride is a heterocyclic building block whose purity and concentration must be strictly controlled during manufacturing processes. Its structure, featuring a carboxylic acid group and a bromine atom on a pyridine ring, dictates the analytical strategies for its quantification. The hydrochloride salt form enhances its aqueous solubility compared to the free acid.
Chemical Structure:
-
Compound: 3-Bromopyridine-2-carboxylic acid hydrochloride
-
CAS Number: 30683-23-9 (for the free acid)
-
Molecular Formula: C₆H₅BrClNO₂
-
Molecular Weight: 238.47 g/mol
Table 1: Physicochemical Properties of 3-Bromopyridine-2-carboxylic acid
| Property | Value | Source | Rationale for Analytical Relevance |
| Melting Point | 141-144 °C | [1] | Provides an indication of purity for the bulk substance. |
| pKa | 2.29 ± 0.10 (Predicted) | [1] | Critical for HPLC method development, influencing mobile phase pH selection to ensure consistent ionization state and retention. |
| Form | Off-White Solid | [1] | Affects sample preparation; requires dissolution in an appropriate solvent. |
| Solubility | Soluble in polar solvents like water, methanol, acetonitrile. | General Chemical Knowledge | The hydrochloride salt form increases polarity and aqueous solubility, simplifying the preparation of stock solutions. |
| UV Absorbance (λmax) | ~270-280 nm (Estimated) | Spectroscopic Principles | The pyridine ring is a chromophore, allowing for direct quantification using UV-based detectors. The exact λmax should be determined experimentally. |
Recommended Analytical Methodologies
The choice of analytical method is contingent upon the sample matrix, required sensitivity, and available instrumentation. The following sections provide detailed protocols for four distinct, validated techniques.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is the gold standard for routine quality control, offering excellent precision, accuracy, and robustness for assay and impurity profiling. The principle lies in separating the analyte from potential impurities on a reversed-phase column, followed by quantification based on its UV absorbance.
Causality & Expertise: A C18 column is selected for its versatility in retaining moderately polar compounds like our analyte. The mobile phase is buffered at a pH well below the analyte's pKa (e.g., pH 2.5-3.0) to ensure the carboxylic acid group is fully protonated, leading to consistent retention and sharp peak shapes. Acetonitrile is chosen as the organic modifier for its low UV cutoff and efficient elution properties.
Protocol: HPLC-UV Quantification
-
Instrumentation & Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Potassium Phosphate Monobasic, Orthophosphoric Acid, Purified Water.
-
Reference Standard: 3-Bromopyridine-2-carboxylic acid hydrochloride (of known purity).
-
-
Chromatographic Conditions:
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 2.5 with Orthophosphoric Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 70% A / 30% B, isocratic. (Note: Gradient elution may be required if impurities are present).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm (or experimentally determined λmax).
-
Injection Volume: 10 µL.
-
Run Time: ~10 minutes.
-
-
Standard & Sample Preparation:
-
Diluent: Mobile Phase A / Acetonitrile (80:20 v/v).
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 25, 50, 100 µg/mL).
-
Sample Solution (e.g., for bulk drug): Accurately weigh an amount of sample expected to contain ~25 mg of the analyte into a 25 mL volumetric flask. Prepare as per the stock solution to achieve a target concentration within the calibration range.
-
-
Analysis & Calculation:
-
Inject the standards to establish a calibration curve of peak area versus concentration. A linear regression should yield R² > 0.999.
-
Inject the sample solution(s).
-
Calculate the concentration in the sample using the linear regression equation from the calibration curve.
-
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring ultra-high sensitivity and selectivity, such as pharmacokinetic studies or trace impurity analysis, LC-MS/MS is the method of choice.[2][3] It combines the separation power of HPLC with the specific detection of mass spectrometry.
Causality & Expertise: Electrospray ionization in positive mode (ESI+) is selected because the pyridine nitrogen is readily protonated. Tandem MS (MS/MS) using Multiple Reaction Monitoring (MRM) provides exceptional selectivity by monitoring a specific fragmentation (precursor ion → product ion), virtually eliminating matrix interferences.
Protocol: LC-MS/MS Quantification
-
Instrumentation & Materials:
-
LC-MS/MS system (HPLC coupled to a triple quadrupole mass spectrometer with an ESI source).
-
C18 column (as in HPLC-UV method, smaller particle sizes like 1.7 µm are common).
-
Reagents: Acetonitrile (MS grade), Formic Acid (MS grade), Purified Water.
-
-
LC & MS Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would start at 95% A, ramping to 95% B to elute the analyte, followed by re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: ESI+.
-
MRM Transition: To be determined by infusing a standard solution. For C₆H₄BrNO₂ (free acid, MW 201.01), the precursor ion [M+H]⁺ would be ~m/z 202/204 (due to Br isotopes). A prominent product ion would be selected after fragmentation (e.g., loss of COOH, m/z 156/158).
-
Other MS parameters (e.g., collision energy, capillary voltage) must be optimized for the specific instrument.
-
-
Standard & Sample Preparation:
-
Similar to HPLC-UV, but dilutions are made to much lower concentrations (e.g., ng/mL or pg/mL range).
-
For complex matrices (e.g., plasma), sample preparation will involve protein precipitation (with acetonitrile) or solid-phase extraction (SPE) to remove interferences.[3]
-
Method 3: Gas Chromatography (GC) with FID/MS
Direct GC analysis of carboxylic acids is challenging due to their low volatility and high polarity.[4] However, GC can serve as a valuable orthogonal technique after a derivatization step, which converts the analyte into a more volatile and thermally stable compound.
Causality & Expertise: Silylation is a common and effective derivatization technique for compounds with active hydrogens, like carboxylic acids and amines. A reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the acidic proton of the carboxyl group with a non-polar trimethylsilyl (TMS) group, significantly increasing volatility.
Protocol: GC-FID/MS Quantification (Post-Derivatization)
-
Instrumentation & Materials:
-
GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), split/splitless injector.
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Reagents: BSTFA with 1% TMCS (derivatizing agent), Pyridine or Acetonitrile (reaction solvent), Helium (carrier gas).
-
-
Derivatization Procedure:
-
Accurately weigh the sample or standard into a reaction vial and dissolve in a small volume of pyridine.
-
Add an excess of BSTFA reagent (e.g., 100 µL).
-
Seal the vial and heat at 60-70 °C for 30 minutes to ensure complete reaction.
-
Cool to room temperature before injection.
-
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Detector Temperature: 280 °C (FID) or MS transfer line.
-
-
Analysis:
-
Inject the derivatized standards and samples.
-
Quantify using an internal standard method for best precision.
-
Method 4: UV-Vis Spectrophotometry
This is a simple, rapid, and cost-effective method for determining the concentration of 3-Bromopyridine-2-carboxylic acid hydrochloride in its pure form or in simple solutions without interfering substances. The method relies on the direct relationship between absorbance and concentration as described by the Beer-Lambert Law.
Protocol: UV-Vis Spectrophotometry
-
Instrumentation & Materials:
-
UV-Vis Spectrophotometer (double beam recommended).
-
Quartz cuvettes (1 cm path length).
-
Solvent: 0.1 M Hydrochloric Acid (to ensure consistent protonation).
-
-
Procedure:
-
Determine λmax: Prepare a dilute solution (~10 µg/mL) of the analyte in 0.1 M HCl. Scan the solution across the UV range (e.g., 200-400 nm) against a solvent blank to find the wavelength of maximum absorbance (λmax).
-
Prepare Calibration Curve: Prepare a stock solution of known concentration. Create a series of 5-6 dilutions from the stock.
-
Measure the absorbance of each standard at the predetermined λmax.
-
Plot a graph of absorbance versus concentration. The result should be a straight line passing through the origin (R² > 0.998).
-
Sample Measurement: Prepare the sample solution in 0.1 M HCl to a concentration that falls within the linear range of the calibration curve. Measure its absorbance and determine the concentration from the calibration curve.
-
Quantitative Data Summary & Method Selection
Table 2: Comparison of Analytical Method Performance
| Parameter | HPLC-UV | LC-MS/MS | GC-FID (Post-Derivatization) | UV-Vis Spectrophotometry |
| Principle | Chromatographic Separation, UV Absorbance | Chromatographic Separation, Mass-to-Charge Ratio | Chromatographic Separation, Flame Ionization | UV Absorbance |
| Primary Use | Assay, Purity, Routine QC | Trace Quantification, Bioanalysis | Orthogonal Assay, Volatile Impurities | Bulk Assay, Simple Solutions |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.998 | > 0.998 |
| Accuracy (% Recovery) | 98-102% | 95-105% | 97-103% | 97-103% |
| Precision (% RSD) | < 2% | < 5% | < 3% | < 5% |
| Limit of Detection (LOD) | ~10-50 ng/mL | ~0.01-1 ng/mL | ~100 ng/mL | ~1 µg/mL |
| Selectivity | Good | Excellent | Good | Poor |
Visualization of Workflows
The following diagrams illustrate the general experimental workflow and a logical model for selecting the appropriate analytical method.
Caption: General experimental workflow for quantification.
Caption: Decision tree for selecting the appropriate analytical method.
References
-
Hu, W., et al. (2018). Quantification of 3-bromopyruvate in rat plasma by HPLC-MS/MS employing precolumn derivatization and the application to a pharmacokinetics study. PubMed. Available at: [Link]
-
Han, C., et al. (2022). Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS). PubMed. Available at: [Link]
-
International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
-
Patel, K., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Available at: [Link]
-
LMA Leidykla. (n.d.). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. LMA Leidykla. Available at: [Link]
-
El-Gindy, A., et al. (2010). Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate. Available at: [Link]
Sources
- 1. 3-BROMOPYRIDINE-2-CARBOXYLIC ACID | 30683-23-9 [chemicalbook.com]
- 2. Quantification of 3-bromopyruvate in rat plasma by HPLC-MS/MS employing precolumn derivatization and the application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis [lmaleidykla.lt]
Application Notes and Protocols for the Analysis of 3-Bromopyridine-2-carboxylic acid hydrochloride by HPLC and GC-MS
Introduction: The Significance of 3-Bromopyridine-2-carboxylic acid hydrochloride Analysis
3-Bromopyridine-2-carboxylic acid hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and stability are critical parameters that can directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods for its characterization are essential for researchers, scientists, and drug development professionals. This document provides a comprehensive guide to the analysis of 3-Bromopyridine-2-carboxylic acid hydrochloride using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), offering detailed protocols and the scientific rationale behind the methodological choices.
Chemical Structure:
Figure 1. Chemical Structure of 3-Bromopyridine-2-carboxylic acid hydrochloride.
Part 1: High-Performance Liquid Chromatography (HPLC) Method for Potency and Impurity Profiling
HPLC is the primary technique for assessing the potency and purity of non-volatile and thermally labile compounds like 3-Bromopyridine-2-carboxylic acid hydrochloride. The method detailed below is a stability-indicating reversed-phase HPLC (RP-HPLC) approach, designed to separate the main component from potential impurities and degradation products.
Scientific Rationale for Method Development
The selection of a C18 stationary phase is based on its wide applicability and effectiveness in retaining moderately polar compounds such as pyridine derivatives. The mobile phase, consisting of a phosphate buffer and acetonitrile, provides good peak shape and resolution. The buffer controls the pH, ensuring the consistent ionization state of the carboxylic acid and pyridine moieties, which is crucial for reproducible retention times. A gradient elution is employed to ensure the timely elution of both polar and non-polar impurities. UV detection is chosen based on the chromophoric nature of the pyridine ring.
HPLC Instrumentation and Conditions
| Parameter | Recommended Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-20 min: 10-80% B; 20-25 min: 80% B; 25-26 min: 80-10% B; 26-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 270 nm |
Experimental Protocol: HPLC Analysis
-
Standard Preparation: Accurately weigh and dissolve an appropriate amount of 3-Bromopyridine-2-carboxylic acid hydrochloride reference standard in a mixture of water and acetonitrile (50:50 v/v) to obtain a final concentration of 1 mg/mL.
-
Sample Preparation: Prepare the sample solution by dissolving the test article in the same diluent to a final concentration of 1 mg/mL.
-
System Suitability: Before sample analysis, inject the standard solution five times. The system is deemed suitable for use if the relative standard deviation (%RSD) of the peak area is not more than 2.0%, the tailing factor is between 0.8 and 1.5, and the theoretical plate count is greater than 2000.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculations: Calculate the potency and impurity levels using the peak areas obtained from the chromatograms.
HPLC Workflow Diagram
Diagram 1. HPLC analysis workflow.
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation
Due to the low volatility of 3-Bromopyridine-2-carboxylic acid hydrochloride, direct GC-MS analysis is not feasible.[1] Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable compound.[2] This section outlines a protocol for GC-MS analysis following derivatization, which is particularly useful for identifying and quantifying volatile impurities and for structural confirmation of the main component.
Scientific Rationale for Derivatization and GC-MS Analysis
Esterification of the carboxylic acid group is a common and effective derivatization technique for GC analysis.[3] In this protocol, methanol with a boron trifluoride (BF3) catalyst is used to convert the carboxylic acid to its methyl ester. This significantly increases the volatility of the molecule. The resulting derivative is then analyzed by GC-MS. The gas chromatograph separates the components of the sample, and the mass spectrometer provides mass-to-charge ratio data, which allows for the identification of the compounds based on their fragmentation patterns.
GC-MS Instrumentation and Conditions
| Parameter | Recommended Setting |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (10:1) |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-400 amu |
Experimental Protocol: Derivatization and GC-MS Analysis
-
Derivatization:
-
Accurately weigh approximately 1 mg of the sample into a vial.
-
Add 1 mL of 14% Boron trifluoride in methanol.
-
Seal the vial and heat at 60 °C for 30 minutes.
-
Cool the vial to room temperature.
-
Add 1 mL of saturated sodium chloride solution and 1 mL of hexane.
-
Vortex for 1 minute and allow the layers to separate.
-
Carefully transfer the upper hexane layer to a new vial for GC-MS analysis.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Acquire the data according to the conditions specified in the table above.
-
-
Data Analysis:
-
Identify the peak corresponding to the methyl ester of 3-Bromopyridine-2-carboxylic acid by its retention time and mass spectrum.
-
Analyze the chromatogram for the presence of any volatile impurities.
-
GC-MS Workflow with Derivatization Diagram
Diagram 2. GC-MS with derivatization workflow.
Part 3: Method Validation According to ICH Guidelines
To ensure that the developed analytical methods are suitable for their intended purpose, they must be validated in accordance with regulatory guidelines such as those from the International Council for Harmonisation (ICH). The validation should demonstrate the method's specificity, linearity, range, accuracy, precision, and robustness.
Validation Parameters
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the absence of interference from placebo, impurities, and degradation products at the retention time of the analyte.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of 50-150% of the target concentration.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spike/recovery studies at different concentration levels.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
References
- U.S. Pharmacopeia.
- European Pharmacopoeia. Chapter 2.2.46.
- International Council for Harmonisation. ICH Q2(R2)
-
SIELC Technologies. HPLC Separation of Pyridinecarboxylic Acids. [Link]
- Blau, K., & King, G. S. (Eds.). (1977).
-
HELIX Chromatography. HPLC Methods for analysis of 4-Pyridinecarboxylic acid. [Link]
-
MDPI. Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols in Commercial Juices by GC–MS after Ethyl Chloroformate Derivatization. [Link]
-
Pharmacia. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]
-
Journal of Pharmaceutical Negative Results. Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. [Link]
-
National Center for Biotechnology Information. 3-bromopyridine-2-carboxylic acid. PubChem Compound Database. [Link]
-
ALWSCI. Which Non-Volatile Compounds Can Be Analyzed By GC-MS?. [Link]
-
ResearchGate. Derivatization Reactions and Reagents for Gas Chromatography Analysis. [Link]
-
Analytice. Analysing of Nonvolatile Non-Volatile Compounds With GC: Challenges and Solutions. [Link]
Sources
Application Note & Protocol: A Scalable and Validated Synthesis of 3-Bromopyridine-2-carboxylic Acid Hydrochloride
This document provides a comprehensive guide for the large-scale synthesis of 3-Bromopyridine-2-carboxylic acid hydrochloride, a key building block in pharmaceutical and agrochemical research. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing scalability, safety, and reproducibility. Our approach is grounded in established chemical principles, offering not just a procedure, but a rationale for each step, ensuring a self-validating and robust synthetic process.
Strategic Overview: Selecting an Optimal Synthetic Pathway
The synthesis of 3-Bromopyridine-2-carboxylic acid hydrochloride presents several strategic challenges, primarily centered around the selective introduction of functional groups onto the pyridine ring. Direct bromination of pyridine-2-carboxylic acid is notoriously difficult due to the electronic deactivation of the ring by the carboxyl group, often leading to low yields and harsh reaction conditions.[1]
After a thorough evaluation of various synthetic routes, we have selected a robust, two-part strategy that offers high yields and is amenable to large-scale production. This pathway proceeds through a key intermediate, 3-Bromo-2-cyanopyridine . The rationale for this choice is threefold:
-
High Selectivity: The chosen route allows for precise installation of the bromine and carboxyl functionalities at the desired 2 and 3 positions.
-
Scalability: The reactions involved are well-understood and have been demonstrated to be scalable.
-
Accessible Starting Materials: The synthesis begins with readily available starting materials.
The overall synthetic workflow is depicted below.
Caption: Overall workflow for the synthesis of 3-Bromopyridine-2-carboxylic acid hydrochloride.
Part A: Large-Scale Synthesis of 3-Bromo-2-cyanopyridine
This part details the synthesis of the crucial intermediate, 3-Bromo-2-cyanopyridine, starting from 3-Bromopyridine. The process involves an initial N-oxidation followed by a cyanation reaction.
Step 1: Oxidation of 3-Bromopyridine to 3-Bromopyridine 1-Oxide
Causality: The direct cyanation of 3-bromopyridine at the 2-position is not feasible. By first forming the N-oxide, we activate the pyridine ring, making the C2 and C6 positions susceptible to nucleophilic attack. This is a classic strategy for functionalizing pyridine rings.
Protocol:
-
Reactor Setup: In a suitable, clean, and dry reactor equipped with mechanical stirring, a thermometer, and a reflux condenser, charge 3-Bromopyridine (1.0 eq).
-
Solvent: Add a suitable solvent such as glacial acetic acid.
-
Oxidizing Agent: Slowly add an oxidizing agent, for example, 30% hydrogen peroxide, while maintaining the temperature below 40°C using a cooling bath. The reaction is exothermic.
-
Reaction: Heat the mixture to 70-80°C and maintain for 24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture and carefully remove the excess acetic acid and water under reduced pressure. The resulting residue contains the desired 3-Bromopyridine 1-Oxide.
Step 2: Cyanation to 3-Bromo-2-cyanopyridine
Causality: With the N-oxide in hand, we can now introduce the cyano group at the 2-position. Trimethylsilyl cyanide (TMSCN) is an effective and safer alternative to highly toxic metal cyanides like KCN or NaCN. Triethylamine (Et3N) acts as a base to facilitate the reaction.[2]
Protocol:
-
Reactor Setup: In a large reactor equipped with a mechanical stirrer, thermometer, reflux condenser, and under a nitrogen atmosphere, charge the crude 3-Bromopyridine 1-Oxide (1.0 eq) and dissolve it in acetonitrile.[2]
-
Reagent Addition: Add triethylamine (2.0 eq) followed by the slow addition of trimethylsilyl cyanide (3.0 eq).[2]
-
Reaction: Heat the reaction mixture to reflux (approximately 75-80°C) and maintain for 12-16 hours.[2] Monitor the reaction by TLC (Hexane:Ethyl Acetate = 3:1) or LC-MS until the starting material is consumed.[3]
-
Quenching and Extraction: Cool the reaction mixture to room temperature. Carefully pour the mixture into a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer multiple times with ethyl acetate.[2]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. The crude solid can be purified by recrystallization from a hexane/ethyl acetate mixture to afford pure 3-Bromo-2-cyanopyridine as a white solid.[2][3]
| Parameter | Value/Reagent | Molar Ratio (eq) | Rationale |
| Starting Material | 3-Bromopyridine 1-Oxide | 1.0 | Activated substrate for nucleophilic cyanation. |
| Cyanating Agent | Trimethylsilyl cyanide (TMSCN) | 3.0 | Effective and relatively safe source of cyanide. An excess ensures complete reaction.[2] |
| Base | Triethylamine (Et3N) | 2.0 | Activates the TMSCN and facilitates the reaction.[2] |
| Solvent | Acetonitrile | - | Aprotic polar solvent suitable for this reaction type. |
| Temperature | 75-80°C (Reflux) | - | Provides sufficient energy to overcome the activation barrier.[2] |
| Typical Yield | 80-90% | - | Expected yield after purification.[2] |
Part B: Hydrolysis and Hydrochloride Salt Formation
With the key intermediate synthesized, the final steps involve the hydrolysis of the nitrile to a carboxylic acid and the formation of the hydrochloride salt.
Step 3: Acid-Catalyzed Hydrolysis
Causality: The carbon-nitrogen triple bond of the nitrile group can be hydrolyzed under strong acidic conditions to a carboxylic acid.[4] The reaction proceeds through a carboxamide intermediate. Using concentrated hydrochloric acid serves the dual purpose of catalyzing the hydrolysis and forming the desired hydrochloride salt in situ.[5]
Caption: Simplified mechanism of acid-catalyzed nitrile hydrolysis.
Protocol:
-
Reactor Setup: In a reactor designed for handling corrosive acids, charge the purified 3-Bromo-2-cyanopyridine (1.0 eq).
-
Acid Addition: Add concentrated hydrochloric acid (e.g., 12 M). The amount should be sufficient to act as both a reagent and a solvent.
-
Reaction: Heat the mixture to reflux (approximately 100-110°C) with vigorous stirring. The hydrolysis of nitriles can take several hours to go to completion. Monitor the reaction by observing the cessation of ammonia gas evolution and by analytical methods like LC-MS.
-
Isolation: Once the reaction is complete, cool the mixture in an ice bath. The product, 3-Bromopyridine-2-carboxylic acid hydrochloride, being a salt, is often less soluble in the acidic aqueous medium and will precipitate out.
-
Purification: Collect the precipitate by filtration. Wash the solid with a small amount of cold water or another suitable solvent like acetone to remove residual impurities.
-
Drying: Dry the final product under vacuum at a moderate temperature (e.g., 50-60°C) to a constant weight.
Quality Control and Characterization
To ensure the identity and purity of the final product, the following analytical tests should be performed.
-
Appearance: White to off-white or yellow powder.[6]
-
Melting Point: 141-144 °C (for the free carboxylic acid).[6] The hydrochloride salt will have a different melting point.
-
¹H NMR: To confirm the structure and identify any organic impurities.
-
FT-IR: To confirm the presence of key functional groups (C=O of the carboxylic acid, O-H, N-H of the pyridinium salt).
-
HPLC: To determine the purity of the final product (should be ≥99%).[6]
Safety and Handling
Critical: A thorough risk assessment must be conducted before commencing this synthesis. All operations must be performed in a well-ventilated fume hood by personnel trained in handling hazardous chemicals.
-
3-Bromopyridine: Flammable liquid and vapor. Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[7] Wear appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety goggles, and chemical-resistant gloves. Keep away from heat, sparks, and open flames.[7]
-
Trimethylsilyl cyanide (TMSCN): Highly toxic. Reacts with water or moisture to produce highly toxic hydrogen cyanide gas. Must be handled with extreme caution under an inert atmosphere.
-
Concentrated Hydrochloric Acid: Highly corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation. Handle with appropriate acid-resistant gloves and face shield.
-
Reaction Intermediates: The toxicity of intermediates like 3-Bromopyridine 1-Oxide and 3-Bromo-2-cyanopyridine should be considered. Handle with care and appropriate PPE.
Emergency Procedures: Ensure safety showers and eyewash stations are readily accessible. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[8]
References
-
ChemBK. 3-Methyl-2-nitropyridine. Available at: [Link]
- Google Patents. CN103086964A - Preparation method of 6-bromine-2-pyridine methyl formate.
-
ResearchGate. Probable mechanism of oxidation of 3-picoline in the presence of.... Available at: [Link]
- Google Patents. US8575350B2 - Process for producing pyridine carboxylic acids.
-
Jubilant Ingrevia. 3-Bromopyridine Safety Data Sheet. Available at: [Link]
- Google Patents. US2818378A - Oxidation of methyl-pyridines.
-
Pharma Innovation. CAS 18368-73-5 3-Methyl-2-nitropyridine. Available at: [Link]
-
ResearchGate. How to carry out bromination of pyridine at 2- or 4- positions?. Available at: [Link]
- Google Patents. EP2428505B1 - Process for producing pyridine carboxylic acids.
-
MDPI. Oxidation of Picoline with Oxygen to Nicotinic Acid against Co2+, NHPI, and Phosphonium or Ammonium Bromides. Available at: [Link]
- Google Patents. CN104130183A - Synthetic method for 3-bromopyridine.
-
Organic Syntheses. 3-methyl-4-nitropyridine-1-oxide. Available at: [Link]
- Google Patents. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
- Google Patents. US3644380A - Preparation of 3-cyanopyridine.
- Google Patents. CN104987308A - Preparation method for 5-bromine-2-picolinic acid.
-
ResearchGate. Two-step synthesis of 2-methyl-3-nitropyridines. Available at: [Link]
-
Pipzine Chemicals. 2-Bromo-6-Pyridine Carboxylic Acid | CAS 5744-65-8. Available at: [Link]
- Google Patents. CN104974081A - Synthetic method of 3-bromopyridine.
-
Custchem. 3-Bromopyridine-2-Carboxylic Acid Pharma Intermediates. Available at: [Link]
-
Organic Syntheses. 3-aminopyridine. Available at: [Link]
-
Lumen Learning. 21.5. Hydrolysis of nitriles | Organic Chemistry II. Available at: [Link]
-
ResearchGate. Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. Available at: [Link]
- Google Patents. CN113603639B - Preparation method of 2-cyano-5-bromopyridine.
- Google Patents. US3542822A - Hydrolysis of nitriles to carboxylic acids.
-
PubChem. 3-Bromopyridine. Available at: [Link]
-
Wikipedia. 3-Bromopyridine. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-Bromo-2-cyanopyridine synthesis - chemicalbook [chemicalbook.com]
- 3. 3-Bromo-2-cyanopyridine | 55758-02-6 [chemicalbook.com]
- 4. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 5. researchgate.net [researchgate.net]
- 6. 3-Bromopyridine-2-Carboxylic Acid Pharma Intermediates China Manufacturers Suppliers Factory Exporter [custchemvip.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. fishersci.com [fishersci.com]
Application Notes: Leveraging 3-Bromopyridine-2-carboxylic acid hydrochloride in the Synthesis of Novel Heterocyclic Compounds
Introduction: The Strategic Value of a Bifunctional Building Block
In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold is a privileged structure, forming the core of numerous therapeutic agents and functional materials.[1] 3-Bromopyridine-2-carboxylic acid hydrochloride (CAS: 30683-23-9) emerges as a particularly strategic starting material for the synthesis of novel heterocyclic compounds.[2][3] Its value lies in its bifunctional nature: the carboxylic acid at the C2 position serves as a versatile handle for amide bond formation and subsequent cyclization, while the bromine atom at the C3 position provides a reactive site for a host of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings.[4][5]
This guide provides an in-depth exploration of the synthetic utility of 3-Bromopyridine-2-carboxylic acid hydrochloride. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying strategic reasoning for experimental choices. We will delve into key synthetic transformations, providing detailed methodologies and workflow visualizations to empower the design and execution of innovative synthetic campaigns.
Core Reactivity and Strategic Considerations
The inherent reactivity of 3-Bromopyridine-2-carboxylic acid hydrochloride is dictated by its two primary functional groups. The electron-withdrawing nature of the pyridine nitrogen and the adjacent carboxyl group makes the bromine atom at C3 an excellent electrophilic partner in cross-coupling reactions. Simultaneously, the carboxylic acid group provides a nucleophilic handle for transformations into esters, amides, or for participation in condensation reactions.
Table 1: Physicochemical Properties of 3-Bromopyridine-2-carboxylic acid
| Property | Value |
| CAS Number | 30683-23-9[2][3] |
| Molecular Formula | C₆H₄BrNO₂ |
| Molecular Weight | 202.01 g/mol [2] |
| IUPAC Name | 3-bromopyridine-2-carboxylic acid[2] |
| Appearance | Off-white to light yellow crystalline powder |
The hydrochloride salt form enhances the compound's stability and solubility in certain solvent systems. For most reactions, neutralization with a suitable base is a required initial step to unmask the reactive freebase form.
Key Synthetic Application: Multicomponent Synthesis of Pyrido[2,3-b]pyrazines
One of the most powerful applications of this reagent is in the multicomponent synthesis of pyrido[2,3-b]pyrazines, a heterocyclic core found in compounds with interesting biological activities, including antibacterial properties and potential for DNA sensing applications.[6][7] This transformation elegantly utilizes both functional groups of the starting material in a sequential or one-pot process.
Causality Behind the Method:
This synthesis relies on the initial formation of an amide bond followed by an intramolecular cyclization. The reaction brings together three components: 3-Bromopyridine-2-carboxylic acid, a 1,2-diamine, and a third component which can be an aldehyde or ketone. The carboxylic acid first reacts with one of the amino groups of the diamine. The resulting intermediate then undergoes a condensation reaction with the aldehyde/ketone, followed by cyclization and aromatization to yield the stable pyrido[2,3-b]pyrazine ring system. The bromine atom remains on the final product, offering a valuable handle for further diversification through cross-coupling reactions.[8]
Caption: General workflow for the synthesis of Pyrido[2,3-b]pyrazines.
Protocol 1: Synthesis of a Novel Pyrido[2,3-b]pyrazine Derivative
This protocol is a representative example adapted from established literature for the synthesis of pyrido[2,3-b]pyrazine scaffolds.[6]
Materials:
-
3-Bromopyridine-2-carboxylic acid hydrochloride
-
Benzene-1,2-diamine
-
4-Nitrobenzaldehyde
-
Ethanol (Absolute)
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Neutralization & Initial Mixture: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 3-Bromopyridine-2-carboxylic acid hydrochloride (1.0 eq) in 30 mL of absolute ethanol. Add a stoichiometric amount of a suitable base (e.g., triethylamine, 1.1 eq) to neutralize the hydrochloride and stir for 15 minutes at room temperature.
-
Addition of Reactants: To the resulting solution/suspension, add benzene-1,2-diamine (1.0 eq) and 4-nitrobenzaldehyde (1.0 eq).
-
Catalysis and Reflux: Add a catalytic amount of glacial acetic acid (2-3 drops). Heat the reaction mixture to reflux (approx. 80°C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. A precipitate should form. If not, reduce the solvent volume under reduced pressure. Filter the solid product, wash with cold ethanol (2 x 10 mL), and then with diethyl ether (2 x 10 mL) to remove impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/DMF) to afford the pure pyrido[2,3-b]pyrazine derivative.
-
Characterization: Confirm the structure of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C3 position is ideally suited for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents (aryl, alkyl, alkynyl, etc.). This is a cornerstone strategy for generating molecular diversity and is fundamental in drug discovery programs.[4][9]
Causality Behind the Method (Suzuki-Miyaura Coupling):
The Suzuki-Miyaura coupling is a robust method for forming C(sp²)-C(sp²) bonds. The reaction mechanism involves a catalytic cycle with a palladium(0) species.
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the bromopyridine substrate, forming a Pd(II) intermediate.
-
Transmetalation: A boronic acid (or ester), activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.
An inert atmosphere is critical because Pd(0) species are sensitive to oxidation by air, which would deactivate the catalyst. The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.
Caption: Simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Suzuki-Miyaura Coupling of a Bromopyridine Derivative
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of a bromopyridine substrate, which can be applied to derivatives synthesized in Protocol 1.[10]
Materials:
-
3-Bromo-substituted pyridine derivative (e.g., from Protocol 1) (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, Toluene)
Procedure:
-
Inert Atmosphere Setup: To a dry Schlenk flask, add the 3-bromo-substituted pyridine derivative (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Degassing: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This process is crucial to remove oxygen.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%). Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Heat the mixture to 80-100°C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the final coupled product.
Table 2: Typical Conditions for Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Catalyst (mol%) | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(PPh₃)₄ (2-5%) | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, Toluene | 80-110 |
| Sonogashira | PdCl₂(PPh₃)₂, CuI (1-5%) | Et₃N, DIPEA | THF, DMF | 25-70 |
| Buchwald-Hartwig | Pd₂(dba)₃, Ligand (e.g., XPhos) (1-3%) | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | 80-120 |
Decarboxylative Cross-Coupling: An Emerging Strategy
While less common, decarboxylative cross-coupling presents an advanced strategy for modifying the pyridine core.[11] In this type of reaction, the carboxylic acid group itself is extruded as CO₂ and replaced with a new substituent. This reaction transforms the C2-COOH bond into a C2-C bond, complementing the reactions at the C3-Br position.[12] Such methods often require specific catalytic systems, sometimes involving dual catalysis (e.g., photoredox and nickel catalysis), and can be used to install alkyl groups that are difficult to introduce via traditional cross-coupling methods.[12][13]
Caption: Conceptual workflow for a decarboxylative cross-coupling reaction.
Conclusion
3-Bromopyridine-2-carboxylic acid hydrochloride is a powerful and versatile building block for the synthesis of complex heterocyclic systems. Its dual reactivity allows for a modular and efficient approach to constructing diverse molecular libraries. By leveraging multicomponent reactions to build core scaffolds and employing robust palladium-catalyzed cross-coupling reactions for subsequent diversification, researchers can rapidly access novel chemical matter. The protocols and strategic insights provided herein serve as a foundational guide for unlocking the full synthetic potential of this valuable reagent in drug discovery and materials science.
References
- RSC Publishing. (n.d.). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances.
- MDPI. (n.d.). Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. Applied Sciences.
- MDPI. (2024, January 18). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-Bromopyridine in Modern Pharmaceutical Synthesis.
- PubMed. (1997). [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives]. Yakugaku Zasshi.
- MDPI. (2018, November 13). From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines. Molecules.
- BenchChem. (n.d.). A Technical Guide to High-Purity 3-Bromo-2-chloropyridine for Chemical Research and Drug Development.
- ResearchGate. (n.d.). Carbonylative cross-coupling reaction of 2-bromopyridine with....
- American Chemical Society. (2025, August 20). Cross Coupling Reactions. ACS Fall 2025.
- Matrix Fine Chemicals. (n.d.). 3-BROMOPYRIDINE-2-CARBOXYLIC ACID | CAS 30683-23-9.
- Wikipedia. (n.d.). Decarboxylative cross-coupling.
- TCI AMERICA. (n.d.). C(sp2)-C(sp3) Cross-Coupling Reactions for Drug Discovery.
- Macmillan Group - Princeton University. (2018, December 5). Metallaphotoredox-Catalyzed Cross-Electrophile Csp3−Csp3 Coupling of Aliphatic Bromides. Journal of the American Chemical Society.
- ChemicalBook. (2025, July 4). 3-BROMOPYRIDINE-2-CARBOXYLIC ACID | 30683-23-9.
- MDPI. (n.d.). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules.
Sources
- 1. mdpi.com [mdpi.com]
- 2. 3-BROMOPYRIDINE-2-CARBOXYLIC ACID | CAS 30683-23-9 [matrix-fine-chemicals.com]
- 3. 3-BROMOPYRIDINE-2-CARBOXYLIC ACID | 30683-23-9 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cross Coupling Reactions: - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 12. C(sp2)-C(sp3) Cross-Coupling Reactions for Drug Discovery | TCI AMERICA [tcichemicals.com]
- 13. macmillan.princeton.edu [macmillan.princeton.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of 3-Bromopyridine-2-carboxylic acid Hydrochloride
Prepared by the Office of the Senior Application Scientist
This technical guide serves as a dedicated resource for researchers, chemists, and drug development professionals engaged in the synthesis of 3-Bromopyridine-2-carboxylic acid hydrochloride. This valuable building block is crucial in the development of various pharmaceutical agents. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of its synthesis and optimize your reaction conditions for improved yield, purity, and reproducibility.
Synthetic Routes Overview
The synthesis of 3-Bromopyridine-2-carboxylic acid can be approached through several strategic pathways. The choice of route often depends on the availability of starting materials, scalability, and tolerance for specific reaction conditions. The most prominent and technically sound methods include:
-
Directed ortho-Metalation (DoM) of 3-Bromopyridine: This is a highly efficient and direct route. It involves the deprotonation of 3-bromopyridine at the C2 position using a strong lithium base, followed by quenching the resulting lithiated intermediate with carbon dioxide (CO₂). The bromine atom effectively directs the metalation to the adjacent position.[1][2][3]
-
Hydrolysis of 3-Bromo-2-cyanopyridine: This method involves the conversion of a nitrile group at the C2 position into a carboxylic acid. The hydrolysis can be performed under acidic or basic conditions.[4][5] While effective, this route requires the prior synthesis of the cyanopyridine precursor.
-
Oxidation of 3-Bromo-2-methylpyridine: This pathway involves the oxidation of a methyl group at the C2 position to a carboxylic acid, typically using a strong oxidizing agent like potassium permanganate (KMnO₄).[6]
-
Sandmeyer Reaction: This classic transformation can be used to introduce the bromine atom. For instance, starting from 2-amino-3-pyridinecarboxylic acid, a diazotization followed by reaction with a copper(I) bromide source can yield the desired product.[7][8]
This guide will focus primarily on optimizing the Directed ortho-Metalation (DoM) route, as it represents a direct and powerful strategy for synthesizing the target molecule.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format to help you resolve common problems encountered during the synthesis.
Question 1: My yield of 3-Bromopyridine-2-carboxylic acid is extremely low or zero after attempting the Directed ortho-Metalation (DoM) route. What went wrong?
Answer:
Low or no yield in a DoM reaction is almost always traced back to a few critical parameters. The lithiated pyridine intermediate is a potent nucleophile and a very strong base, making it highly sensitive to its environment.
Primary Causes & Solutions:
-
Presence of Moisture or Protic Solvents: Even trace amounts of water in your glassware, solvent, or inert gas stream will protonate and quench the lithiated intermediate faster than it can react with CO₂.
-
Solution: All glassware must be rigorously oven-dried or flame-dried under vacuum immediately before use. Solvents like THF or Diethyl Ether must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a commercial solvent purification system. Use a high-purity inert gas (Argon or Nitrogen) with an in-line drying tube.
-
-
Incorrect Temperature Control: The formation of the lithiated intermediate is highly exothermic and the intermediate itself is often thermally unstable.
-
Solution: The metalation step must be performed at low temperatures, typically -78 °C (a dry ice/acetone bath). Add the organolithium reagent (e.g., n-BuLi or LDA) slowly and dropwise to the solution of 3-bromopyridine to maintain temperature control. Allowing the reaction to warm prematurely can lead to decomposition or side reactions.
-
-
Inefficient Carboxylation (CO₂ Quench): The reaction with carbon dioxide can be inefficient if not performed correctly.
-
Solution: Use a large excess of freshly crushed, high-quality dry ice. Instead of adding the reaction mixture to the dry ice, a more effective method is to bubble CO₂ gas directly through the solution at -78 °C for a prolonged period before and during the slow warming phase.[9][10] Alternatively, cannulate the lithiated solution into a separate flask containing a slurry of dry ice in anhydrous THF.[11] This ensures the CO₂ is the first electrophile the intermediate encounters.
-
-
Degraded Organolithium Reagent: The titer (concentration) of commercial organolithium reagents can decrease over time, especially with improper storage.
-
Solution: Titrate your organolithium reagent before use to determine its exact molarity. A common method is titration with diphenylacetic acid. Using an insufficient amount of base will result in incomplete conversion of the starting material.
-
Question 2: My main product is an impurity, and I see very little of my desired carboxylic acid. How do I identify and prevent this?
Answer:
Impurity formation points to competing reaction pathways. The identity of the main impurity is the best clue to the underlying problem.
Common Impurities & Causes:
-
Unreacted 3-Bromopyridine: This is the most common "impurity" and indicates an incomplete reaction (see Question 1).
-
4-Substituted Isomer: If you observe the formation of 3-Bromopyridine-4-carboxylic acid , your choice of base and conditions may be incorrect. While the bromine at C3 strongly directs lithiation to the C2 position, some conditions can favor deprotonation at C4.[1]
-
Solution: Lithium diisopropylamide (LDA) is generally more regioselective for the C2 position than n-BuLi due to its greater steric bulk. Ensure the reaction is maintained at -78 °C, as higher temperatures can reduce selectivity.
-
-
Debrominated Product (Pyridine-2-carboxylic acid): Formation of this impurity suggests a halogen-metal exchange reaction is occurring, where the organolithium reagent swaps its lithium for the bromine atom.
-
Solution: Halogen-metal exchange is often faster at higher temperatures. Maintaining a strict -78 °C during base addition and the subsequent stirring period is critical to favor deprotonation over exchange.
-
Question 3: The reaction seems to stall and never reaches full conversion, even after extending the reaction time. What can I do?
Answer:
A stalling reaction, where a significant amount of starting material persists, typically points to an issue with stoichiometry or reagent activity.
Troubleshooting Steps:
-
Verify Reagent Stoichiometry: As mentioned, titrate your organolithium reagent. For Directed ortho-Metalation, a slight excess of the base (typically 1.05 to 1.2 equivalents) is recommended to drive the reaction to completion.
-
Check the Quality of 3-Bromopyridine: Ensure your starting material is pure and dry. Impurities in the 3-bromopyridine could be consuming the organolithium reagent.
-
Consider the Base: If using LDA, ensure it is freshly prepared. Pre-forming LDA by adding n-BuLi to diisopropylamine at -78 °C just before use is the standard and most reliable practice.
Question 4: I have a complex mixture after workup and am struggling to isolate the pure 3-Bromopyridine-2-carboxylic acid. What is the best purification strategy?
Answer:
The acidic nature of the product is the key to its purification. An acid-base extraction is highly effective.
Purification Protocol:
-
Initial Workup: After quenching the reaction with CO₂ and allowing it to warm, quench further with a small amount of water or saturated aqueous NH₄Cl.
-
Acid-Base Extraction:
-
Add water and a non-polar organic solvent (e.g., diethyl ether or ethyl acetate).
-
Make the aqueous layer basic (pH > 9) by adding NaOH or Na₂CO₃. Your carboxylic acid product will deprotonate to the carboxylate salt and move into the aqueous layer. Unreacted 3-bromopyridine and other neutral organic impurities will remain in the organic layer.
-
Separate the layers and discard the organic layer.
-
Wash the aqueous layer once more with fresh organic solvent to remove any residual neutral impurities.
-
-
Precipitation of Product:
-
Cool the basic aqueous layer in an ice bath.
-
Slowly acidify the solution with concentrated HCl until the pH is strongly acidic (pH 1-2).
-
The 3-Bromopyridine-2-carboxylic acid will precipitate out of the solution as a solid.
-
-
Isolation: Collect the solid product by vacuum filtration, wash it with a small amount of cold water, and dry it under vacuum. This procedure typically yields a product of high purity.[6]
Question 5: How do I properly form and isolate the final hydrochloride salt?
Answer:
Formation of the hydrochloride salt is typically done to improve the stability and handling properties of the final compound.
Procedure:
-
Dissolution: Dissolve the purified, dry 3-Bromopyridine-2-carboxylic acid in a suitable anhydrous solvent. Anhydrous ethanol or a mixture of diethyl ether and methanol are common choices.
-
Acidification: Bubble anhydrous HCl gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.
-
Precipitation & Isolation: The hydrochloride salt will typically precipitate from the solution. If it does not, the volume can be reduced, or a co-solvent like hexane can be added to induce precipitation.
-
Collection: Collect the salt by vacuum filtration, wash with a small amount of cold, anhydrous solvent (e.g., diethyl ether), and dry thoroughly under vacuum.
Frequently Asked Questions (FAQs)
Q: Which synthetic route is best for a first-time synthesis?
A: The Directed ortho-Metalation (DoM) of 3-bromopyridine followed by carboxylation is arguably the most direct and efficient route, provided you are comfortable with handling organolithium reagents and maintaining strictly anhydrous conditions. It avoids the need to synthesize precursors like 3-bromo-2-cyanopyridine.
Q: What is the mechanism of the Directed ortho-Metalation (DoM) reaction?
A: The DoM reaction relies on a "Directing Metalation Group" (DMG) to position a strong base for deprotonation at a specific site. In the case of 3-bromopyridine, the bromine atom and the pyridine nitrogen work in concert. The lone pair on the pyridine nitrogen coordinates to the lithium ion of the organolithium base (like LDA or n-BuLi). This coordination pre-complexes the base near the C2 and C6 positions. The electron-withdrawing inductive effect of the bromine atom at C3 makes the proton at C2 the most acidic, leading to its preferential removal by the base to form the 3-bromo-2-lithiopyridine intermediate.[3]
Q: What are the most critical safety precautions for this synthesis?
A:
-
Organolithium Reagents: Reagents like n-BuLi are pyrophoric and will ignite on contact with air or moisture. They must be handled under an inert atmosphere (Argon or Nitrogen) using proper syringe and cannula techniques.
-
Cryogenic Baths: A dry ice/acetone bath is extremely cold (-78 °C). Use appropriate thermal gloves and handle with care to avoid frostbite.
-
Pressure Build-up: Quenching the reaction, especially with water or acid, can be highly exothermic and may cause the solvent to boil. Always perform quenching slowly and in an ice bath. The reaction with CO₂ also evolves gas. Ensure your system is not closed.
-
HCl Gas: Anhydrous HCl is highly corrosive and toxic. Handle it only in a well-ventilated fume hood.
Q: How can I monitor the progress of the DoM reaction?
A: Monitoring the formation of the lithiated intermediate directly is difficult. The most common method is to monitor the consumption of the starting material (3-bromopyridine) after quenching a small aliquot of the reaction. To do this, carefully take a small sample from the reaction mixture at -78 °C using a nitrogen-purged syringe and quench it into a vial containing a proton source (like methanol) and a suitable solvent for TLC or LC-MS analysis. Comparing this to a sample of the starting material will show if the 3-bromopyridine has been consumed.
Data Presentation
Table 1: Recommended Reaction Conditions for DoM of 3-Bromopyridine
| Parameter | Recommended Condition | Rationale / Notes |
| Starting Material | 3-Bromopyridine | Ensure high purity and anhydrous. |
| Base | LDA (Lithium Diisopropylamide) | Offers higher regioselectivity for C2 position compared to n-BuLi. |
| Base Stoichiometry | 1.1 - 1.2 equivalents | A slight excess ensures complete deprotonation of the starting material. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Must be rigorously dried. Freshly distilled from Na/benzophenone is ideal. |
| Temperature | -78 °C (Dry ice/acetone bath) | Critical for the stability of the lithiated intermediate and for selectivity. |
| Reaction Time | 1 - 2 hours at -78 °C | Time for complete formation of the lithiated intermediate after base addition. |
| Electrophile | Carbon Dioxide (CO₂) | Use a large excess of freshly crushed dry ice or bubble CO₂ gas. |
| Workup | Acid-Base Extraction | The most effective method for separating the acidic product from neutral impurities. |
Experimental Protocols
Protocol 1: Synthesis of 3-Bromopyridine-2-carboxylic acid via DoM
Materials:
-
3-Bromopyridine (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Diisopropylamine (1.2 eq)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.15 eq)
-
Carbon Dioxide (Dry Ice, solid, large excess)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Diethyl ether or Ethyl acetate
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum. Maintain a positive pressure of inert gas throughout the reaction.
-
Preparation of LDA: Add anhydrous THF to the flask, followed by diisopropylamine (1.2 eq). Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.15 eq) dropwise via syringe. Stir the resulting solution at -78 °C for 30 minutes to pre-form the LDA.
-
Metalation: In a separate flame-dried flask, dissolve 3-bromopyridine (1.0 eq) in anhydrous THF. Using a cannula, slowly transfer the 3-bromopyridine solution to the LDA solution at -78 °C. The transfer should be done dropwise to maintain the temperature below -70 °C.
-
Reaction: Stir the resulting dark-colored mixture at -78 °C for 1.5 hours.
-
Carboxylation: In a separate, large flask, place a large excess of freshly crushed dry ice. Using a cannula, slowly transfer the reaction mixture onto the dry ice with vigorous stirring. A thick slurry will form.
-
Quench and Warm-up: Once the addition is complete, allow the mixture to slowly warm to room temperature. The excess CO₂ will sublime. Once at room temperature, cautiously add water to quench any remaining reactive species.
-
Purification (Acid-Base Extraction):
-
Transfer the mixture to a separatory funnel and add diethyl ether.
-
Add 2 M NaOH solution until the aqueous layer is basic (pH > 9). Shake well and separate the layers.
-
Discard the organic layer. Wash the aqueous layer with a fresh portion of diethyl ether and discard the organic wash.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 by slowly adding concentrated HCl.
-
A white precipitate of 3-Bromopyridine-2-carboxylic acid will form.
-
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of ice-cold water. Dry the product under high vacuum to a constant weight.
Visualizations
Experimental Workflow for DoM Synthesis
Caption: Experimental workflow for the synthesis of 3-Bromopyridine-2-carboxylic acid.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yields in the DoM synthesis.
References
-
ResearchGate. Directed ortho metallation of 3‐bromopyridine (20) at the C‐4 atom. Available at: [Link]
-
CICECO. A study on the BF3 directed lithiation of 3-chloro- and 3-bromopyridine. Available at: [Link]
-
Pharmaceutical Business Review. The Directed ortho Metallation–Cross- Coupling Fusion: Development and Application in Synthesis. Available at: [Link]
-
ResearchGate. ChemInform Abstract: Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. Available at: [Link]
-
Andrew G. Myers Research Group, Harvard University. Directed Ortho Metalation. Available at: [Link]
-
Wikipedia. Sandmeyer reaction. Available at: [Link]
- Google Patents. CN104130183A - Synthetic method for 3-bromopyridine.
- Google Patents. CN104974081A - Synthetic method of 3-bromopyridine.
-
PMC, NIH. Recent trends in the chemistry of Sandmeyer reaction: a review. Available at: [Link]
-
J. Org. Chem. Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. Available at: [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. Available at: [Link]
-
Chemistry Steps. The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide. Available at: [Link]
-
Organic Syntheses. 2-bromopyridine. Available at: [Link]
-
YouTube. Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization. Available at: [Link]
-
OrganicChemGuide. 21.03 Sandmeyer Reaction. Available at: [Link]
-
Chemistry LibreTexts. 20.13 Reaction of Organometallic Reagents with CO2. Available at: [Link]
-
Custchem. 3-Bromopyridine-2-Carboxylic Acid Pharma Intermediates. Available at: [Link]
-
Vedantu. Sandmeyer Reaction Mechanism: Steps, Diagram & Exam Notes. Available at: [Link]
- Google Patents. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
-
PMC, NIH. 2-Bromopyridine-3-carboxylic acid. Available at: [Link]
- Google Patents. CN101602715A - The synthetic method of 2-pyridine carboxylic acid.
Sources
- 1. researchgate.net [researchgate.net]
- 2. CICECO Publication » A study on the BF3 directed lithiation of 3-chloro- and 3-bromopyridine [cicecoteste.web.ua.pt]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 5. CN101602715A - The synthetic method of 2-pyridine carboxylic acid - Google Patents [patents.google.com]
- 6. 2-Bromopyridine-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide - Chemistry Steps [chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
Technical Support Center: Purification of Crude 3-Bromopyridine-2-carboxylic acid hydrochloride
Welcome to the dedicated technical support center for the purification of crude 3-Bromopyridine-2-carboxylic acid hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to achieve high purity of this critical building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) formatted to address the specific challenges you may encounter during your purification workflows.
Introduction: The Challenge of Purifying an Amphoteric Hydrochloride Salt
3-Bromopyridine-2-carboxylic acid hydrochloride is an amphoteric molecule, possessing both a weakly basic pyridine ring and an acidic carboxylic acid function. The hydrochloride salt form introduces further complexity, significantly influencing its solubility profile. Crude samples of this compound can contain a variety of impurities, including unreacted starting materials, over-brominated species, and process-related contaminants. Achieving high purity is paramount for its successful application in downstream synthetic steps, particularly in pharmaceutical and agrochemical research.
This guide provides practical, field-proven insights into the most effective purification techniques, focusing on the "why" behind each step to empower you to adapt and troubleshoot your specific situation.
Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered during the purification of 3-Bromopyridine-2-carboxylic acid hydrochloride.
Issue 1: The compound won't crystallize from my chosen solvent.
-
Underlying Cause: The solubility of 3-Bromopyridine-2-carboxylic acid hydrochloride can be challenging to predict. As a salt, it is often highly soluble in polar protic solvents like water, methanol, and ethanol, making crystallization from these solvents difficult due to low recovery. Conversely, it is typically poorly soluble in non-polar solvents like hexanes and toluene. The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Solution Workflow:
-
Systematic Solvent Screening: Begin by testing the solubility of a small amount of your crude material in a range of solvents with varying polarities. A suggested screening panel is provided in the table below.
-
Mixed Solvent Systems: If a single solvent does not provide the desired solubility profile, a mixed solvent system is often effective. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gentle heating to redissolve the solid, followed by slow cooling, should induce crystallization. For instance, a mixture of ethanol and diethyl ether or ethanol and ethyl acetate can be effective. A published method for the free acid, 3-bromopicolinic acid, utilized a tetrahydrofuran/water mixture for recrystallization, which could be adapted for the hydrochloride salt.[1]
-
Inducing Crystallization: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal of pure product.
-
Issue 2: The purified material is still colored (yellow or brown).
-
Underlying Cause: Colored impurities are common in pyridine chemistry and can arise from side reactions or the degradation of starting materials. These impurities are often highly conjugated and may co-crystallize with the desired product.
-
Solutions:
-
Charcoal Treatment: Activated charcoal is highly effective at adsorbing colored impurities. After dissolving the crude product in a suitable hot solvent, add a small amount of activated charcoal (typically 1-2% by weight) and continue to heat with stirring for 5-10 minutes. Perform a hot filtration through a pad of celite to remove the charcoal, and then allow the filtrate to cool slowly. Caution: Using too much charcoal can lead to significant product loss.
-
Oxidative Treatment of Impurities: In some cases for carboxylic acids, minor halide impurities can be removed by treating the solution with an inorganic oxidizing agent followed by distillation, though this is less applicable to recrystallization.[2]
-
Issue 3: Poor recovery after recrystallization.
-
Underlying Cause: This is often due to the selection of a solvent in which the compound has significant solubility even at low temperatures. It can also be caused by using an excessive volume of solvent.
-
Solutions:
-
Optimize Solvent Volume: Always use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Thorough Cooling: Ensure the crystallization mixture is thoroughly cooled. An ice-water bath can significantly decrease the solubility of the product in the mother liquor.
-
Second Crop of Crystals: Concentrate the mother liquor (the solution remaining after the first filtration) to approximately half its volume and cool again to obtain a second crop of crystals. Note that this second crop may be of lower purity than the first.
-
Issue 4: The presence of inorganic salt impurities (e.g., NaCl).
-
Underlying Cause: Inorganic salts are often used or generated during the synthesis and work-up of 3-Bromopyridine-2-carboxylic acid hydrochloride. Due to the ionic nature of the product, these can be difficult to remove.
-
Solution:
-
Solvent Selection for Recrystallization: Choose a recrystallization solvent in which the desired product is soluble but the inorganic salt is not. For example, many inorganic salts are insoluble in alcohols like ethanol or isopropanol. Dissolving the crude material in hot ethanol and filtering the hot solution can remove insoluble inorganic salts.
-
Acid-Base Extraction: An acid-base workup (detailed in the FAQ section) is highly effective at removing non-amphoteric impurities, including inorganic salts.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 3-Bromopyridine-2-carboxylic acid hydrochloride?
-
A1: Common impurities can include:
-
Unreacted Starting Materials: Such as 3-aminopyridine or 3-bromopyridine, depending on the synthetic route.[3][4]
-
Over-brominated species: Such as 3,5-dibromopyridine derivatives.
-
Positional Isomers: Depending on the specificity of the bromination reaction.
-
Hydrolysis Products: If the synthesis involves an ester intermediate.
-
Q2: Can I use acid-base extraction to purify this compound?
-
A2: Yes, acid-base extraction is a powerful technique for purifying 3-Bromopyridine-2-carboxylic acid due to its amphoteric nature. Here is a general protocol:
-
Dissolve the crude hydrochloride salt in water. The solution will be acidic.
-
Extract the acidic aqueous solution with an organic solvent like ethyl acetate or dichloromethane to remove any neutral impurities.
-
Carefully adjust the pH of the aqueous layer. The key is to find the isoelectric point, where the molecule is least soluble in water. Given the predicted pKa of the carboxylic acid is around 2.29, the isoelectric point will be at a relatively low pH.[5] A careful titration with a base like sodium bicarbonate while monitoring for precipitation is recommended.
-
Once the product precipitates, it can be collected by filtration.
-
Alternatively, to remove acidic impurities, the compound can be dissolved in a dilute base, extracted with an organic solvent, and then re-acidified to precipitate the product.
-
Q3: What is the best way to monitor the purity of my fractions?
-
A3: High-Performance Liquid Chromatography (HPLC) is the recommended method for assessing the purity of 3-Bromopyridine-2-carboxylic acid hydrochloride. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. UV detection is suitable as the pyridine ring is a chromophore. Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative analysis.
Q4: Can I use column chromatography for purification?
-
A4: While possible, column chromatography of this polar, ionic compound on normal-phase silica gel can be challenging due to strong adsorption and poor elution. If chromatography is necessary, reverse-phase chromatography would be a more suitable option.
Q5: What are the key physicochemical properties to consider?
-
A5: Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₄BrNO₂·HCl | - |
| Molecular Weight | 238.47 g/mol | - |
| Appearance | White to off-white or pale yellow solid | [6] |
| Melting Point (free acid) | 141-144 °C | [6] |
| Predicted pKa (free acid) | 2.29 ± 0.10 | [5] |
Q6: What are the recommended storage conditions?
-
A6: The compound should be stored in a cool, dry place in a tightly sealed container, preferably under an inert atmosphere to prevent moisture absorption.[6]
Experimental Workflows
Recrystallization Solvent Screening Protocol
-
Place approximately 10-20 mg of crude 3-Bromopyridine-2-carboxylic acid hydrochloride into several small test tubes.
-
To each tube, add a different solvent (e.g., water, methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) dropwise at room temperature, vortexing after each addition, to assess solubility.
-
If the compound is insoluble at room temperature, gently heat the test tube in a water bath and continue adding the solvent dropwise until the solid dissolves.
-
Allow the test tubes that formed a solution upon heating to cool to room temperature, and then place them in an ice bath.
-
Observe for crystal formation. An ideal solvent will show low solubility at room temperature and in the ice bath, but high solubility at elevated temperatures.
General Recrystallization Protocol (Example with Ethanol)
-
Place the crude 3-Bromopyridine-2-carboxylic acid hydrochloride in an Erlenmeyer flask.
-
Add a minimal amount of ethanol and heat the mixture to boiling while stirring.
-
Continue adding small portions of hot ethanol until the solid just dissolves.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
-
Perform a hot filtration to remove the charcoal or any insoluble impurities.
-
Cover the flask and allow the filtrate to cool slowly to room temperature.
-
Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes.
-
Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol, and dry them under vacuum.
Visual Diagrams
Purification Workflow Diagram
Caption: General recrystallization workflow for 3-Bromopyridine-2-carboxylic acid hydrochloride.
Acid-Base Extraction Logic Diagram
Caption: Logic flow for purification via acid-base extraction.
References
- Huang, G. (2021). The crystal structure of 3-bromopicolinic acid, C6H4BrNO2. Zeitschrift für Kristallographie - New Crystal Structures, 236(5), 941-943.
- CN104974081A - Synthetic method of 3-bromopyridine. Google Patents.
-
Recrystallization and Crystallization. University of California, Los Angeles. Available at: [Link]
- CN104130183A - Synthetic method for 3-bromopyridine. Google Patents.
-
3-Amino-6-bromopicolinic acid. PubChem. Available at: [Link]
-
3-Bromopyridine-2-Carboxylic Acid Pharma Intermediates. Custchem. Available at: [Link]
-
Picolinic acid. PubChem. Available at: [Link]
- CN110357853B - Synthesis method of (R, S-) nicotine. Google Patents.
-
3-Bromopyridine. PubChem. Available at: [Link]
- US3709795A - Purification of carboxylic acids by chemical treatment and distillation. Google Patents.
- CN103664765A - Preparation method of 2-amino-3-bromopyridine. Google Patents.
-
The crystal structure of 3-bromopicolinic acid, C6H4BrNO2. ResearchGate. Available at: [Link]
-
Development and validation of the analytical methods for determination of bromhexine hydrochloride and related impurities in novel orodispersible tablets. ResearchGate. Available at: [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. CN104974081A - Synthetic method of 3-bromopyridine - Google Patents [patents.google.com]
- 4. CN104130183A - Synthetic method for 3-bromopyridine - Google Patents [patents.google.com]
- 5. 3-BROMOPYRIDINE-2-CARBOXYLIC ACID | 30683-23-9 [chemicalbook.com]
- 6. 3-Bromopyridine-2-Carboxylic Acid Pharma Intermediates China Manufacturers Suppliers Factory Exporter [custchemvip.com]
common side reactions and byproducts in 3-Bromopyridine-2-carboxylic acid hydrochloride synthesis
Welcome to the technical support resource for the synthesis of 3-Bromopyridine-2-carboxylic acid hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges, side reactions, and byproducts encountered during its synthesis.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiment. Follow the diagnostic workflows to identify and resolve the problem.
Q: My final product yield is significantly lower than expected. What are the potential causes and how can I troubleshoot this?
A: Low yield is a common issue that can arise from several stages of the synthesis. The key is to systematically identify the stage where material loss is occurring. The most common synthetic route involves the diazotization of 2-amino-3-bromopyridine to form a diazonium salt, followed by cyanation (a Sandmeyer-type reaction) to yield 3-bromo-2-cyanopyridine, and subsequent hydrolysis to the carboxylic acid.
A systematic approach to troubleshooting is outlined below:
Caption: Troubleshooting workflow for low yield.
Detailed Explanation:
-
Diazonium Salt Instability: The diazonium salt intermediate formed from 2-amino-3-bromopyridine is highly reactive and prone to hydrolysis, especially if the temperature is not strictly controlled. This hydrolysis leads to the formation of 3-bromo-2-hydroxypyridine (a pyridone), which is a dead-end byproduct.[1]
-
Diagnosis: Take an aliquot of the reaction mixture after diazotization, quench it, and analyze by LC-MS. Look for a mass corresponding to the pyridone byproduct.
-
Prevention: Maintain the reaction temperature rigorously between 0-5 °C. Using a non-aqueous diazotizing agent like isoamyl nitrite can significantly reduce the presence of water and thus minimize this side reaction.[1]
-
-
Incomplete Hydrolysis: The conversion of the nitrile intermediate (3-bromo-2-cyanopyridine) to the carboxylic acid can be sluggish.
-
Diagnosis: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The presence of the starting nitrile or the intermediate amide (3-bromo-2-picolinamide) indicates an incomplete reaction.[2]
-
Solution: Ensure sufficient reaction time and temperature as per the protocol. If the reaction stalls, a stronger hydrolytic agent or more forcing conditions may be required.
-
-
Product Decarboxylation: Pyridine-2-carboxylic acids are susceptible to decarboxylation (loss of CO2) upon heating, which would yield 3-bromopyridine.[3][4]
-
Diagnosis: This is often an issue during workup, distillation, or drying at elevated temperatures. The presence of 3-bromopyridine can be detected by GC-MS or ¹H NMR analysis of the crude product (look for the disappearance of the carboxylic acid proton and characteristic shifts for 3-bromopyridine).
-
Prevention: Avoid excessive heat during all post-reaction steps. Concentrate solutions under reduced pressure at low temperatures (e.g., <40-50°C).
-
Q: My product is discolored (yellow/brown) and has a low melting point. What are the likely impurities?
A: Discoloration and melting point depression are classic signs of impurities. Besides the byproducts mentioned above, other colored impurities can form, particularly during diazotization and cyanation steps.
| Impurity/Byproduct | Molecular Formula | Typical Cause | Identification Method |
| 3-Bromo-2-hydroxypyridine | C₅H₄BrNO | Hydrolysis of the diazonium salt intermediate due to excess water or elevated temperature.[1] | LC-MS, ¹H NMR |
| 3-Bromopyridine | C₅H₄BrN | Decarboxylation of the final product, usually caused by excessive heating during workup or purification.[3][5] | GC-MS, ¹H NMR |
| 3-Bromo-2-picolinamide | C₆H₅BrN₂O | Incomplete hydrolysis of the nitrile intermediate (3-bromo-2-cyanopyridine).[2] | LC-MS, IR (amide bands) |
| Biaryl Compounds | e.g., C₁₀H₇BrN₂ | Radical side reactions during the Sandmeyer reaction can lead to the coupling of aryl radicals, forming biaryl impurities.[6][7] | LC-MS (high m/z), ¹H NMR |
| Residual Copper Salts | - | Incomplete removal of the copper catalyst used in the Sandmeyer reaction. | Color, AAS/ICP-MS |
Experimental Protocol: Purification by Recrystallization
If your product is impure, a carefully executed recrystallization can be effective.
-
Solvent Selection: The ideal solvent should dissolve the crude product at an elevated temperature but have low solubility for it at room temperature or below. Impurities should either be insoluble at high temperatures or remain in solution upon cooling. Common solvents for pyridine carboxylic acids include water, ethanol, or mixtures thereof.
-
Procedure: a. Dissolve the crude 3-Bromopyridine-2-carboxylic acid hydrochloride in a minimal amount of the chosen hot solvent. b. If colored, insoluble impurities are present, perform a hot filtration to remove them. Adding a small amount of activated charcoal can help remove colored impurities, but be aware it can also adsorb some of your product. c. Allow the filtrate to cool slowly to room temperature to promote the formation of well-defined crystals. d. Further cool the flask in an ice bath to maximize product precipitation. e. Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. f. Dry the purified crystals under vacuum at a low temperature (<40°C) to prevent decarboxylation.
Frequently Asked Questions (FAQs)
Q: What are the most common side reactions in the synthesis of 3-Bromopyridine-2-carboxylic acid, and how can they be minimized?
A: The primary side reactions depend on the synthetic route, but for the common pathway from 2-amino-3-bromopyridine, the main concerns are pyridone formation, decarboxylation, and incomplete hydrolysis.
Caption: Main synthesis pathway and key side reactions.
-
Pyridone Formation: As detailed in the troubleshooting section, this occurs from the hydrolysis of the diazonium salt intermediate.[1] It is minimized by strict temperature control (0-5 °C) and, optionally, by using non-aqueous diazotization methods.[1]
-
Decarboxylation: The electron-withdrawing nitrogen atom adjacent to the carboxyl group facilitates the loss of CO₂.[3] This reaction is temperature-dependent.
-
Mechanism: The decarboxylation likely proceeds through a zwitterionic intermediate, where the pyridine nitrogen is protonated. The positive charge on the nitrogen stabilizes the negative charge that develops on the ring carbon as the C-C bond to the carboxyl group breaks.[4][5]
-
Prevention: The most effective preventative measure is to avoid high temperatures during reaction workup, solvent evaporation, and drying of the final product.
-
-
Incomplete Hydrolysis: The hydrolysis of 3-bromo-2-cyanopyridine proceeds via an amide intermediate. If the reaction is not driven to completion, the final product can be contaminated with this amide.[2]
-
Prevention: Monitor the reaction by TLC or LC-MS to ensure the disappearance of all starting material and the amide intermediate. If necessary, increase reaction time, temperature, or the concentration of the acid/base used for hydrolysis.
-
Q: Why is a copper salt necessary for the cyanation step (Sandmeyer Reaction)?
A: The Sandmeyer reaction is a radical-nucleophilic aromatic substitution (SRNAr).[6] It requires a catalytic amount of a copper(I) salt, such as copper(I) cyanide (CuCN), to proceed.
-
Mechanism: The reaction is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt. This forms an aryl radical and nitrogen gas, along with copper(II). The aryl radical then reacts with the cyanide ion (from CuCN) to form the desired 3-bromo-2-cyanopyridine. The catalyst is regenerated in the process. The detection of biaryl byproducts supports this radical mechanism.[7][8] Without the copper(I) catalyst, this electron transfer does not occur efficiently, and the reaction fails.
Q: How is the hydrochloride salt prepared, and are there any associated byproducts?
A: The hydrochloride salt is typically prepared in the final step by treating a solution of the free 3-Bromopyridine-2-carboxylic acid with hydrochloric acid.
Protocol: Hydrochloride Salt Formation
-
Dissolve the purified 3-Bromopyridine-2-carboxylic acid in a suitable anhydrous organic solvent (e.g., diethyl ether, isopropanol, or ethyl acetate).
-
Slowly add a solution of anhydrous HCl (either as a gas or dissolved in a compatible solvent like ether or isopropanol) with stirring.
-
The 3-Bromopyridine-2-carboxylic acid hydrochloride, being less soluble, will precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of the anhydrous solvent, and dry under vacuum.
Potential Issues:
-
Hygroscopicity: The final salt can be hygroscopic. It should be handled and stored in a dry environment.
-
Incomplete Protonation: Ensure a stoichiometric amount or slight excess of HCl is used to ensure complete conversion to the salt form.
-
Solvent Choice: The choice of solvent is crucial. The free base should be soluble, while the HCl salt should be sparingly soluble to ensure good recovery.
References
- Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027.
- Moser, R. J., & Brown, E. V. (1972). Decarboxylation of 5-substituted 2-pyridinecarboxylic acids. The Journal of Organic Chemistry.
- user55119. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. Chemistry Stack Exchange.
- Dunn, G. E., & Thimm, H. F. (1972). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II.
- Wang, Z., et al. (2009).
- Guidechem. (n.d.). How to prepare 3-Bromo-2-cyanopyridine?. FAQ - Guidechem.
- Patil, S. S., et al. (2021). A convenient and scalable method for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452.
- Wikipedia. (n.d.). Sandmeyer reaction.
- L.S.College, Muzaffarpur. (2022). Sandmeyer reaction.
- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
- Reilly, J., et al. (1998). Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
Sources
- 1. guidechem.com [guidechem.com]
- 2. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. byjus.com [byjus.com]
improving the yield and purity of 3-Bromopyridine-2-carboxylic acid hydrochloride
An in-depth guide to improving the yield and purity of 3-Bromopyridine-2-carboxylic acid hydrochloride, presented by the application science team.
Welcome to the technical support center for the synthesis and purification of 3-Bromopyridine-2-carboxylic acid hydrochloride (CAS No. for free base: 30683-23-9). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the preparation of this important pharmaceutical intermediate.[1] We provide field-proven insights and evidence-based protocols to help you optimize your experimental outcomes.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during synthesis and purification, presented in a direct question-and-answer format.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I fix them?
Low yield is a frequent challenge, often stemming from incomplete reactions, competing side reactions, or losses during workup and purification.
Possible Cause 1: Incomplete Hydrolysis of the Nitrile Precursor
The most common synthetic route involves the hydrolysis of 2-cyano-3-bromopyridine.[2][3] This reaction proceeds in two steps: first to the amide intermediate (3-bromo-2-pyridinecarboxamide), and then to the desired carboxylic acid. Incomplete conversion is common if reaction conditions are not optimal.
-
Scientific Rationale: The hydrolysis of a nitrile to a carboxylic acid requires forcing conditions (strong acid or base and heat) to drive the reaction past the more stable amide intermediate.[4][5] The electron-withdrawing nature of the pyridine ring and the adjacent bromine atom can influence the reactivity of the nitrile group.
-
Solution:
-
Increase Reaction Time and/or Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If starting material or the amide intermediate persists, consider extending the reflux time or cautiously increasing the temperature.
-
Ensure Sufficient Hydrolysis Reagent: Use a significant excess of concentrated hydrochloric acid or sulfuric acid. For base-catalyzed hydrolysis, ensure at least two equivalents of base are used to both drive the reaction and neutralize the resulting carboxylate.[2]
-
Monitor Progress: Compare the reaction mixture against standards of the starting material and the expected product on a TLC plate or via HPLC to confirm conversion.
-
Possible Cause 2: Decarboxylation of the Product
Pyridine-2-carboxylic acids are susceptible to thermal decarboxylation (loss of CO2), especially at high temperatures in acidic or neutral aqueous solutions.[6][7] This side reaction is a major source of yield loss, converting your desired product into 3-bromopyridine.
-
Scientific Rationale: The nitrogen atom at the 2-position stabilizes the carbanion intermediate formed upon decarboxylation, making this process more favorable than for other pyridinecarboxylic acid isomers.[6][8] The reaction rate increases significantly with temperature.
-
Solution:
-
Maintain Moderate Temperatures: During hydrolysis and subsequent workup, avoid excessive temperatures. While heat is necessary for hydrolysis, prolonged exposure to temperatures above 100-120°C can accelerate decarboxylation.[6][9]
-
Solvent Choice for Purification: When performing recrystallization, choose a solvent system that allows for dissolution at a moderate temperature. Avoid high-boiling point solvents like anisole unless absolutely necessary and carefully controlled.[9]
-
Possible Cause 3: Product Loss During Workup and Isolation
The product, being a hydrochloride salt, has significant aqueous solubility. Improper pH adjustment or excessive washing can lead to substantial losses.
-
Solution:
-
Careful pH Adjustment: After hydrolysis, the product exists in solution. To crystallize the hydrochloride salt, the solution often needs to be concentrated and cooled. If isolating the free base, adjust the pH to its isoelectric point (typically pH 3-4) to minimize solubility before filtration.
-
Minimize Wash Volumes: When washing the filtered product, use ice-cold solvents (e.g., cold water, then a non-polar solvent like diethyl ether) in minimal quantities to remove impurities without dissolving a significant amount of the product.[10]
-
Extract from Mother Liquor: If significant product remains in the filtrate (mother liquor), consider performing extractions with a suitable organic solvent after adjusting the pH.
-
Troubleshooting Decision Workflow
Caption: A decision tree for troubleshooting low yield.
Q2: My final product is impure. How do I identify and remove common contaminants?
Purity is critical for subsequent applications. Contaminants typically include unreacted starting materials, intermediates, or side products.
Common Impurities & Removal Strategies
| Impurity | Probable Source | Identification Method | Purification Strategy |
| 2-Cyano-3-bromopyridine | Incomplete hydrolysis | HPLC, GC-MS, IR (nitrile stretch ~2230 cm⁻¹) | Ensure complete hydrolysis; Recrystallization. |
| 3-Bromo-2-pyridinecarboxamide | Incomplete hydrolysis | HPLC, ¹H NMR | Drive hydrolysis to completion; Recrystallization. |
| 3-Bromopyridine | Decarboxylation of product | ¹H NMR, GC-MS | Avoid excessive heat during reaction and workup. Can be removed by careful recrystallization or by washing the solid product with a solvent in which 3-bromopyridine is soluble (e.g., cold diethyl ether).[11] |
| Inorganic Salts | From workup (e.g., NaCl, Na₂SO₄) | Low carbon content in elemental analysis; conductivity | Wash the filtered solid with a minimal amount of cold deionized water. |
Recommended Purification Protocol: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds.[12] The key is selecting a solvent or solvent system in which the product is highly soluble at high temperatures but poorly soluble at low temperatures, while impurities remain soluble at all temperatures.
-
Solvent Selection: For 3-Bromopyridine-2-carboxylic acid hydrochloride, ethanol/water or isopropanol/water mixtures are often effective.
-
Procedure: a. Dissolve the crude solid in a minimum amount of the hot solvent mixture. b. If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution to remove colored impurities. c. Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. d. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation. e. Collect the purified crystals by vacuum filtration. f. Wash the crystals with a small amount of the ice-cold recrystallization solvent, followed by a non-polar solvent (like hexane or diethyl ether) to aid drying. g. Dry the crystals under vacuum.
Purification Workflow Diagram
Caption: General workflow for purification by recrystallization.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is a reliable starting protocol for the synthesis of 3-Bromopyridine-2-carboxylic acid from its nitrile precursor?
This protocol outlines the acid-catalyzed hydrolysis of 2-cyano-3-bromopyridine.
Protocol: Acid-Catalyzed Hydrolysis
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-cyano-3-bromopyridine (1.0 eq).
-
Reaction: Carefully add concentrated hydrochloric acid (~12 M, 5-10 volumes) to the flask.
-
Heating: Heat the mixture to reflux (approximately 105-110°C) and maintain for 12-24 hours.
-
Monitoring: Periodically take a small aliquot, neutralize it, and spot it on a TLC plate or analyze by HPLC to monitor the disappearance of the starting material and the amide intermediate.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. If the product does not crystallize directly, reduce the volume of the solution under reduced pressure.
-
Isolation: Cool the concentrated solution in an ice bath to induce crystallization of the hydrochloride salt. Collect the solid by vacuum filtration.
-
Washing & Drying: Wash the filter cake with a small amount of ice-cold water, followed by cold diethyl ether, and dry the product under vacuum to yield 3-Bromopyridine-2-carboxylic acid hydrochloride.
Q2: What analytical methods are essential for quality control?
A combination of techniques is required to confirm the identity and purity of the final product.
Recommended Analytical Techniques
| Technique | Purpose | Expected Results |
| ¹H NMR | Structural confirmation and purity assessment | Protons on the pyridine ring will show characteristic chemical shifts and coupling constants. Absence of signals from starting materials or 3-bromopyridine. |
| ¹³C NMR | Structural confirmation | Confirms the number of unique carbon environments, including the carboxylic acid carbon (~165-170 ppm). |
| LC-MS | Purity assessment and mass confirmation | A single major peak in the chromatogram. The mass spectrometer should show the molecular ion peak corresponding to the free base (m/z ~202/204 for Br isotopes). |
| Melting Point | Purity assessment | A sharp melting point range is indicative of high purity. For the free base, this is typically 141-144°C.[1] |
| Elemental Analysis | Confirms elemental composition (C, H, N) | The experimental percentages should be within ±0.4% of the theoretical values for the hydrochloride salt. |
Q3: What are the best practices for storing and handling 3-Bromopyridine-2-carboxylic acid hydrochloride?
Proper storage is crucial to maintain the integrity of the compound.
-
Storage Conditions: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1] An inert atmosphere (e.g., under argon or nitrogen) is recommended for long-term storage to prevent degradation from moisture and air.[1] Recommended storage temperature is often 2-8°C.[1]
-
Handling: The compound is an irritant. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handle in a chemical fume hood to avoid inhalation of the powder.
Synthesis Workflow Overview
Caption: High-level workflow for synthesis and purification.
References
-
G. E. Dunn, G. K. J. Lee, and H. Thimm, "Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution," Canadian Journal of Chemistry, 50(18), 3017-3027, (1972). Available at: [Link]
-
M. Adib et al., "Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking," Molecules, 25(21), 5173, (2020). Available at: [Link]
-
J. J. Li et al., "Selective Decarboxylation: A Facile Synthesis of 3-Pyridinecarboxylic Acid Derivative," Synthetic Communications, 36(14), 2001-2005, (2006). Available at: [Link]
-
Wikipedia, "Hammick reaction," Wikipedia, The Free Encyclopedia. Available at: [Link]
-
G. E. Dunn and H. F. Thimm, "Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II," Canadian Journal of Chemistry, (1977). Available at: [Link]
- CN104130183A, "Synthetic method for 3-bromopyridine," Google Patents.
- CN104974081A, "Synthetic method of 3-bromopyridine," Google Patents.
-
Custchem, "3-Bromopyridine-2-Carboxylic Acid Pharma Intermediates." Available at: [Link]
- US5756750A, "Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions," Google Patents.
-
Chempanda, "Bromopyridine: Common isomorphs, synthesis, applications and storage." Available at: [Link]
- CN110357853B, "Synthesis method of (R, S-) nicotine," Google Patents.
-
Lumen Learning, "Hydrolysis of nitriles," Organic Chemistry II. Available at: [Link]
-
University of Rochester, "Recrystallization and Crystallization." Available at: [Link]
-
Wikipedia, "3-Bromopyridine," Wikipedia, The Free Encyclopedia. Available at: [Link]
-
PubChem, "3-Bromopyridine," National Center for Biotechnology Information. Available at: [Link]
-
A. M. Majcher et al., "2-Bromopyridine-3-carboxylic acid," Acta Crystallographica Section E, 66(4), o846, (2010). Available at: [Link]
-
A. K. Yildiz et al., "Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water," International Journal of Chemical Kinetics, 44(10), 641-648, (2012). Available at: [Link]
-
M. B. Hicks et al., "Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals," Journal of Pharmaceutical and Biomedical Analysis, 147, 439-476, (2018). Available at: [Link]
- US2480091A, "Production of 3-bromopyridine and its hydrochloride," Google Patents.
-
Autech Industry Co.,Limited, "Factory Sells Best Quality 3-bromopyridine 626-55-1 with USP." Available at: [Link]
- US3542822A, "Hydrolysis of nitriles to carboxylic acids," Google Patents.
-
Chemistry LibreTexts, "Making Carboxylic Acids by the Hydrolysis of Nitriles." Available at: [Link]
-
Organic Syntheses, "3-aminopyridine." Available at: [Link]
Sources
- 1. 3-Bromopyridine-2-Carboxylic Acid Pharma Intermediates China Manufacturers Suppliers Factory Exporter [custchemvip.com]
- 2. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 3. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. Hammick reaction - Wikipedia [en.wikipedia.org]
- 9. tandfonline.com [tandfonline.com]
- 10. 2-Bromopyridine-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3-Bromopyridine - Wikipedia [en.wikipedia.org]
- 12. scs.illinois.edu [scs.illinois.edu]
managing solubility issues of 3-Bromopyridine-2-carboxylic acid hydrochloride in organic solvents
Welcome to the technical support center for 3-Bromopyridine-2-carboxylic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on managing solubility challenges encountered during experimental work. This guide offers troubleshooting protocols, frequently asked questions (FAQs), and in-depth scientific explanations to support your research endeavors.
Understanding the Molecule: Physicochemical Properties
3-Bromopyridine-2-carboxylic acid hydrochloride is a heterocyclic compound with the molecular formula C₆H₅BrClNO₂. The presence of the pyridine ring, carboxylic acid group, and the hydrochloride salt form imparts a high degree of polarity to the molecule. This polarity is a primary determinant of its solubility characteristics. The hydrochloride salt form significantly increases its aqueous solubility compared to the free base, but can present challenges when working with organic solvents.
| Property | Value/Description | Source |
| Molecular Formula | C₆H₅BrClNO₂ | N/A |
| Molecular Weight | 238.47 g/mol | N/A |
| Appearance | Typically a white to off-white solid | N/A |
| Polarity | High | Inferred from structure |
| Expected Solubility | Generally soluble in polar protic solvents, less soluble in polar aprotic solvents, and poorly soluble in non-polar solvents. | [1] |
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the solubility of 3-Bromopyridine-2-carboxylic acid hydrochloride.
Q1: Why is my 3-Bromopyridine-2-carboxylic acid hydrochloride not dissolving in my organic solvent?
A1: The low solubility of this compound in many organic solvents is due to its high polarity and ionic character as a hydrochloride salt. The principle of "like dissolves like" governs solubility.[1] Polar compounds, like our hydrochloride salt, prefer to dissolve in polar solvents that can effectively solvate the ions. If you are using a non-polar or weakly polar solvent (e.g., hexane, toluene, diethyl ether), you will likely encounter solubility issues.
Q2: I'm observing a precipitate forming when I add a non-polar solvent to my reaction mixture. What is happening?
A2: This is a common phenomenon known as "crashing out" or precipitation. When a non-polar solvent is introduced to a solution containing a dissolved polar compound, the overall polarity of the solvent mixture decreases. This reduction in polarity can lower the solubility of the polar compound to a point where it is no longer soluble and precipitates out of the solution.
Q3: Can I simply heat the mixture to improve solubility?
A3: Increasing the temperature can enhance the solubility of many compounds, and it is often a good first step. However, it is crucial to consider the thermal stability of 3-Bromopyridine-2-carboxylic acid hydrochloride. Prolonged heating at high temperatures could potentially lead to degradation. It is advisable to start with gentle warming and monitor for any changes in color or the appearance of impurities.
Q4: Will adding a co-solvent help?
A4: Yes, using a co-solvent system can be a very effective strategy. A small amount of a polar solvent in which your compound is more soluble (e.g., methanol, ethanol, or DMSO) can be added to the primary, less polar solvent to increase the overall polarity of the mixture and improve the solubility of the hydrochloride salt.
Q5: Should I consider converting the hydrochloride salt to the free base to improve solubility in organic solvents?
A5: Converting the hydrochloride salt to its free base form by treatment with a mild base (e.g., sodium bicarbonate, triethylamine) will significantly decrease its polarity and increase its solubility in a wider range of organic solvents. However, this will also change the reactivity of the molecule, so you must consider if the free base is compatible with your intended reaction conditions.
Troubleshooting Guides
This section provides systematic approaches to resolving common solubility problems.
Guide 1: Initial Dissolution Failure in an Organic Solvent
This guide will walk you through the steps to take when 3-Bromopyridine-2-carboxylic acid hydrochloride fails to dissolve in your chosen organic solvent.
Guide 2: Precipitation Upon Addition of a Reagent or Co-solvent
This guide addresses the issue of your compound precipitating out of solution during your experiment.
Solvent Selection Guide
The choice of solvent is critical for successfully working with 3-Bromopyridine-2-carboxylic acid hydrochloride. The following table provides a general guide to its expected solubility in common organic solvents. Please note that these are qualitative predictions and empirical testing is always recommended.
| Solvent Class | Examples | Expected Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | The hydroxyl groups can effectively solvate both the cation and anion of the salt through hydrogen bonding. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Moderate to High | These solvents have high dielectric constants and can solvate ions, but lack the hydrogen-bonding capability of protic solvents. |
| Moderately Polar | Acetone, Acetonitrile | Low to Moderate | These solvents are less effective at solvating the ionic salt compared to more polar options. |
| Weakly Polar | Ethyl Acetate, Dichloromethane (DCM) | Very Low | The low polarity is insufficient to overcome the lattice energy of the salt. |
| Non-polar | Hexane, Toluene, Diethyl Ether | Insoluble | These solvents cannot effectively solvate the charged species of the hydrochloride salt. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in a Polar Aprotic Solvent
This protocol describes the preparation of a stock solution of 3-Bromopyridine-2-carboxylic acid hydrochloride in a solvent like DMF or DMSO.
Materials:
-
3-Bromopyridine-2-carboxylic acid hydrochloride
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Glass vial with a screw cap
-
Magnetic stirrer and stir bar
-
Volumetric flask
Procedure:
-
Accurately weigh the desired amount of 3-Bromopyridine-2-carboxylic acid hydrochloride and transfer it to the volumetric flask.
-
Add a portion of the solvent (approximately 70-80% of the final volume).
-
Place the magnetic stir bar in the flask and stir the mixture at room temperature.
-
If the solid does not dissolve completely, gently warm the mixture to 40-50°C with continued stirring. Caution: Use a well-ventilated fume hood, especially when heating DMF or DMSO.
-
Once the solid is fully dissolved, allow the solution to cool to room temperature.
-
Carefully add the solvent to the volumetric mark.
-
Cap the flask and invert it several times to ensure homogeneity.
-
Store the stock solution in a tightly sealed container, protected from light and moisture.
Protocol 2: In-situ Conversion to the Free Base for Improved Organic Solubility
This protocol outlines a general procedure for converting the hydrochloride salt to its free base form within a reaction mixture.
Materials:
-
A solution or suspension of 3-Bromopyridine-2-carboxylic acid hydrochloride in an appropriate solvent (e.g., a polar aprotic solvent).
-
A mild organic base (e.g., triethylamine, diisopropylethylamine) or an inorganic base (e.g., saturated aqueous sodium bicarbonate solution).
-
An organic extraction solvent (e.g., ethyl acetate, dichloromethane).
-
Separatory funnel.
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
Procedure:
-
To your stirred solution or suspension of the hydrochloride salt, slowly add the base dropwise at room temperature.
-
Monitor the reaction. The solid hydrochloride salt should gradually dissolve as it is converted to the more soluble free base. If using an aqueous base, two layers will form.
-
If using an organic base, the formation of a new precipitate (the amine hydrochloride salt of your added base) may occur. This can often be removed by filtration.
-
If using an aqueous base, transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with the organic extraction solvent (repeat 2-3 times).
-
Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over the drying agent.
-
Filter to remove the drying agent.
-
The resulting solution contains the free base of 3-Bromopyridine-2-carboxylic acid, which can be used in subsequent reaction steps.
References
Sources
Technical Support Center: A Troubleshooting Guide for Reactions Involving 3-Bromopyridine-2-carboxylic Acid Hydrochloride
Welcome to the Technical Support Center for 3-Bromopyridine-2-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during chemical synthesis with this versatile building block. The following information is curated to ensure scientific integrity and provide practical, field-proven insights to advance your research.
Frequently Asked Questions (FAQs)
General Handling and Solubility
Q: I'm having trouble dissolving 3-Bromopyridine-2-carboxylic acid hydrochloride in common organic solvents for my reaction. What should I do?
A: This is a frequent challenge. The hydrochloride salt form significantly reduces the solubility of 3-Bromopyridine-2-carboxylic acid in many non-polar organic solvents.
-
Initial Recommendation: Attempting to run the reaction in polar aprotic solvents like DMF or DMSO can be a starting point. However, the free base is often more soluble.
-
Neutralization Strategy: To improve solubility, you can neutralize the hydrochloride salt to its free base form in situ or as a separate workup step before the main reaction. Add a suitable base, suchs as triethylamine (TEA) or diisopropylethylamine (DIPEA), to your reaction mixture. Typically, 1.1 to 1.5 equivalents of the base are sufficient. Be mindful that the addition of an amine base can sometimes complicate purification.
-
Alternative Bases: If you wish to avoid amine bases, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be used, particularly in polar aprotic solvents. These are often employed in cross-coupling reactions.
-
Solvent Selection: Consider using a solvent system that can accommodate both the salt and the free base forms, such as a mixture of dioxane and water, which is common in Suzuki-Miyaura cross-coupling reactions.
Q: What are the recommended storage and handling conditions for 3-Bromopyridine-2-carboxylic acid hydrochloride?
A: Proper storage and handling are crucial to maintain the integrity of the compound.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from moisture, as the hydrochloride salt is hygroscopic.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust. In case of contact with skin or eyes, rinse immediately with plenty of water.
Troubleshooting Specific Reactions
Suzuki-Miyaura Cross-Coupling Reactions
Q: My Suzuki-Miyaura coupling reaction with 3-Bromopyridine-2-carboxylic acid is giving low yields and I'm observing a significant amount of debrominated starting material. What's happening and how can I fix it?
A: This is a classic case of a common side reaction in Suzuki-Miyaura couplings involving heteroaryl halides, known as hydrodehalogenation . The palladium-aryl intermediate, instead of reacting with the boronic acid, reacts with a hydride source in the reaction mixture.
Troubleshooting Flowchart for Suzuki-Miyaura Coupling
A decision-making workflow for troubleshooting Suzuki-Miyaura couplings.
Detailed Troubleshooting Steps:
-
Base Selection: Strong bases can sometimes promote hydrodehalogenation.
-
Recommendation: Switch from strong bases like sodium tert-butoxide (NaOtBu) to weaker inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1]
-
-
Catalyst and Ligand System: The pyridine nitrogen can coordinate to the palladium center, inhibiting the catalytic cycle.
-
Recommendation: Employ bulky, electron-rich phosphine ligands like SPhos, RuPhos, or XPhos. These ligands can promote the desired reductive elimination step and minimize catalyst inhibition.[1]
-
-
Reagent Purity: Impurities in the boronic acid or solvent can be a source of hydrides.
-
Recommendation: Use high-purity boronic acid and ensure your solvents are thoroughly degassed to remove oxygen, which can deactivate the catalyst.[1]
-
-
Reaction Conditions:
-
Recommendation: A mixture of an organic solvent with water (e.g., dioxane/water) can sometimes suppress this side reaction.[1]
-
Data Summary: Recommended Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, or precatalysts with bulky ligands | To overcome catalyst inhibition by the pyridine nitrogen. |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands that facilitate the catalytic cycle.[1] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Weaker inorganic bases to minimize hydrodehalogenation.[1] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | To ensure solubility of reagents and facilitate the reaction. |
| Temperature | 80-110 °C | To provide sufficient energy for the reaction to proceed. |
Amide Bond Formation
Q: I'm struggling with the amide coupling of 3-Bromopyridine-2-carboxylic acid with my amine. Standard coupling reagents are not working well. What are the key challenges and how can I overcome them?
A: The electron-withdrawing nature of the pyridine ring and the bromine atom can decrease the nucleophilicity of the carboxylic acid, making activation more difficult. Furthermore, the pyridine nitrogen can interfere with some coupling reagents.
Troubleshooting Flowchart for Amide Coupling
A decision-making workflow for troubleshooting amide bond formation.
Detailed Troubleshooting Steps:
-
Carboxylic Acid Activation: Standard coupling reagents might not be potent enough.
-
Recommendation 1: Acyl Chloride Formation. Convert the carboxylic acid to the more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This is often a very effective strategy for unreactive carboxylic acids.[2]
-
Recommendation 2: Use of Stronger Coupling Reagents. Employ more potent uronium-based coupling reagents like HATU or COMU, which are known to be effective for challenging couplings.[3]
-
-
Amine Reactivity: If your amine is electron-deficient or sterically hindered, the coupling will be more challenging.
-
Recommendation: Ensure the amine is not protonated by the carboxylic acid starting material. The use of a non-nucleophilic base like DIPEA is crucial to scavenge the generated acid and keep the amine in its nucleophilic free base form.[3]
-
-
Reaction Conditions:
-
Recommendation: Use anhydrous solvents like DMF or DCM to prevent hydrolysis of the activated acid intermediate. Monitor the reaction temperature, as some coupling reactions benefit from cooling to 0 °C during the addition of reagents to minimize side reactions.
-
Data Summary: Recommended Reagents for Amide Coupling
| Coupling Reagent | Additive (if needed) | Base | Key Advantages |
| SOCl₂ or (COCl)₂ | - | Pyridine or DIPEA | Forms highly reactive acyl chloride; good for unreactive acids. |
| HATU / HBTU | - | DIPEA | High efficiency, often provides good yields for difficult couplings.[3] |
| EDC | HOBt or OxymaPure | DIPEA | Common and cost-effective, but may be less effective for this substrate. |
| T3P® | Pyridine | Pyridine | Effective for a wide range of substrates with minimal side reactions. |
Esterification Reactions
Q: My Fischer esterification of 3-Bromopyridine-2-carboxylic acid is giving poor yields. What are the likely reasons?
A: Fischer esterification is a reversible reaction, and for substrates like 3-Bromopyridine-2-carboxylic acid, the equilibrium may not favor the product side under standard conditions.[4] The electron-withdrawing nature of the pyridine ring can also make the carbonyl carbon less susceptible to nucleophilic attack by the alcohol.
Detailed Troubleshooting Steps:
-
Driving the Equilibrium:
-
Recommendation 1: Use a Large Excess of Alcohol. Using the alcohol as the solvent is a common strategy to push the equilibrium towards the ester product.[4]
-
Recommendation 2: Removal of Water. Use a Dean-Stark apparatus to remove water as it is formed, which will also drive the equilibrium forward.[4]
-
-
Alternative Esterification Methods:
-
Recommendation 1: Acyl Chloride Intermediate. As with amide bond formation, converting the carboxylic acid to the acyl chloride and then reacting it with the alcohol is a highly effective method.
-
Recommendation 2: Steglich Esterification. This method uses DCC or EDC as a coupling agent along with a catalytic amount of DMAP. It is a milder alternative to forming the acyl chloride and is often high-yielding.
-
Recommendation 3: Mitsunobu Reaction. For precious alcohols where a large excess cannot be used, the Mitsunobu reaction (using triphenylphosphine and a dialkyl azodicarboxylate like DEAD or DIAD) can be an excellent option, although it generates stoichiometric byproducts that need to be removed during purification.
-
Potential for Decarboxylation
Q: I am concerned about the possibility of decarboxylation of my 3-Bromopyridine-2-carboxylic acid during my reaction, especially at elevated temperatures. Is this a valid concern?
A: Yes, pyridine-2-carboxylic acids are known to undergo decarboxylation, particularly at high temperatures. The nitrogen atom adjacent to the carboxyl group can stabilize the intermediate formed upon loss of CO₂, facilitating this process.[5][6]
Factors Influencing Decarboxylation:
-
Temperature: Higher temperatures significantly increase the rate of decarboxylation.
-
Solvent: The reaction medium can play a role. Decarboxylation of picolinic acids has been observed in aqueous solutions and high-boiling point organic solvents.[5]
-
Presence of Catalysts: Some transition metal catalysts can promote decarboxylation.
Mitigation Strategies:
-
Temperature Control: If possible, run your reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Protecting Group Strategy: If decarboxylation is a persistent issue, consider performing the reaction on the corresponding ester (e.g., methyl or ethyl ester) and then hydrolyzing the ester to the carboxylic acid in a final step under milder conditions. Suzuki couplings, for instance, are often successfully performed on the ester derivatives.
-
Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to high temperatures.
References
- Brown, E. V., & Neil, R. J. (1964). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 42(7), 1729-1736.
- BenchChem. (2025). Troubleshooting low yields in 3-Bromopyridine-D4 functionalization.
- Dyson, P., & Hammick, D. L. (1937). 362. Experiments on the mechanism of decarboxylation. Part I. Decomposition of quinaldinic and isoquinaldinic acids in the presence of compounds containing carbonyl groups. Journal of the Chemical Society (Resumed), 1724.
- Clark, J. H., & Kuta, J. (1983). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. The Journal of Organic Chemistry, 48(18), 3085-3088.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation.
- Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433.
- Chempedia. (n.d.). Fischer Esterification.
- Li, W., Nelson, D. P., Jensen, M. S., Hoerrner, R. S., Cai, D., & Larsen, R. D. (2005). A General and Efficient Method for the Suzuki Cross-Coupling of 3-Bromopyridine. Organic Letters, 7(8), 1533-1535.
- Laha, J. K., & Kumar, S. (2013). An efficient protocol for the synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 54(14), 1845-1848.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation.
- Reddit. (2021). Help with 4-Bromopyridine HCl. r/Chempros.
- ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?.
- Reddit. (2021).
- Wikipedia. (n.d.).
- Jack Westin. (n.d.). Carboxylic Acids Important Reactions.
- College of Saint Benedict & Saint John's University. (n.d.).
- Custchem. (n.d.).
- Reddit. (2021).
- Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
- National Institutes of Health. (n.d.).
- Organic Chemistry Portal. (n.d.).
- Thermo Fisher Scientific. (n.d.). 3-Bromopyridine-2-carboxylic acid, 97%.
- Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
- Growing Science. (2022).
- American Chemical Society. (2026).
- Reddit. (2022). amide coupling help. r/Chempros.
- YouTube. (2019). 08.
- Chemguide. (n.d.).
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
- National Institutes of Health. (n.d.). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. PMC.
- Reddit. (2023).
- Bentham Science Publisher. (2025).
- ACG Publications. (2008). Improved preparation of halopropyl bridged carboxylic ortho esters.
- ResearchGate. (n.d.).
- Khan Academy. (n.d.).
- Sigma-Aldrich. (n.d.). 2-Bromopyridine-3-carboxylic acid 97%.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection and Optimization for Reactions with 3-Bromopyridine-2-carboxylic acid hydrochloride
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 3-Bromopyridine-2-carboxylic acid hydrochloride. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of catalyst selection and optimization for various chemical transformations involving this versatile building block. As Senior Application Scientists, we aim to provide not just protocols, but the reasoning behind them to empower your experimental design.
I. Understanding the Unique Challenges of 3-Bromopyridine-2-carboxylic acid hydrochloride
3-Bromopyridine-2-carboxylic acid hydrochloride presents a unique set of challenges and opportunities in catalytic reactions due to its distinct structural features:
-
Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to and inhibit the palladium catalyst, reducing its activity.[1] This effect is particularly pronounced and requires careful selection of ligands to mitigate.
-
Carboxylic Acid Group: The carboxylic acid at the 2-position can act as a directing group, potentially influencing the regioselectivity of certain reactions. It can also be deprotonated to a carboxylate under basic conditions, which can alter the electronic properties of the substrate and interact with the catalyst.
-
Bromine at the 3-Position: The C-Br bond at the 3-position is the primary site for oxidative addition in many cross-coupling reactions. Its reactivity is influenced by the electronic effects of the adjacent carboxylic acid and the pyridine nitrogen.
-
Hydrochloride Salt: The hydrochloride form of the starting material necessitates the use of a sufficient amount of base to both neutralize the salt and facilitate the desired catalytic cycle.
This guide will address these factors in the context of common palladium-catalyzed cross-coupling reactions and hydrogenation.
II. Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation. However, researchers often encounter challenges when working with 3-Bromopyridine-2-carboxylic acid hydrochloride. This section provides a troubleshooting guide for the most common issues.
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Question: I am attempting a Suzuki-Miyaura coupling with 3-Bromopyridine-2-carboxylic acid hydrochloride and a boronic acid, but I'm observing very low or no product formation. What are the likely causes and how can I improve the yield?
Answer: Low yields in Suzuki-Miyaura couplings with this substrate are common and can often be attributed to catalyst inhibition or suboptimal reaction conditions. Here is a systematic approach to troubleshooting:
A. Catalyst and Ligand Selection: The choice of the palladium precursor and ligand is critical to success.
-
Rationale: The pyridine nitrogen can poison the palladium catalyst.[1] Bulky, electron-rich phosphine ligands are often necessary to shield the palladium center and promote the catalytic cycle.[2][3]
-
Recommendations:
-
Ligands: Screen a panel of bulky, electron-rich biaryl phosphine ligands such as XPhos, SPhos, or RuPhos .[3] These have demonstrated effectiveness in challenging coupling reactions. N-heterocyclic carbene (NHC) ligands can also be highly effective due to their strong σ-donating properties.[3]
-
Palladium Precatalysts: Utilize well-defined palladium precatalysts like (XPhos)Pd G3 or (SPhos)Pd G2 . These offer better reproducibility and generate the active Pd(0) species in a controlled manner.[3]
-
B. Base Selection: The choice and quality of the base are crucial.
-
Rationale: A base is required to activate the boronic acid for transmetalation.[4] For this substrate, the base must also neutralize the hydrochloride salt and the carboxylic acid proton.
-
Recommendations:
-
Screening: Test a range of bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃ . Stronger bases are often required for sterically hindered couplings.[3] Ensure the base is finely powdered and anhydrous.
-
Stoichiometry: Use at least 3 equivalents of base to account for the hydrochloride, the carboxylic acid, and the catalytic cycle.
-
C. Solvent System: The solvent plays a key role in solubility and reaction kinetics.
-
Rationale: A mixture of an organic solvent and water is often used to ensure all components are soluble.[2] However, water can promote protodeboronation of the boronic acid.[1]
-
Recommendations:
D. Side Reactions: Be aware of common side reactions that can consume starting materials and reduce your yield.
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom is a common side reaction, especially with heteroaryl boronic acids in the presence of water.[2] Using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts can mitigate this issue.[2]
-
Homocoupling: The coupling of two boronic acid molecules can occur in the presence of oxygen.[2] Thoroughly degassing the reaction mixture with an inert gas (argon or nitrogen) is critical.[1][2]
-
Dehalogenation: The replacement of the bromo group with a hydrogen atom can occur. Ensure your solvents are not a source of hydrides.[2]
Catalyst and Ligand Selection Flowchart for Suzuki-Miyaura Coupling
Caption: Decision tree for troubleshooting low yields in Suzuki-Miyaura coupling.
Issue 2: Poor Reactivity in Buchwald-Hartwig Amination
Question: I am trying to perform a Buchwald-Hartwig amination on 3-Bromopyridine-2-carboxylic acid hydrochloride with a primary/secondary amine and getting poor conversion. What should I consider?
Answer: The Buchwald-Hartwig amination is a powerful method for C-N bond formation, but its success with this substrate hinges on overcoming catalyst inhibition and selecting the right reaction partners.[5][6]
A. Catalyst System Selection:
-
Rationale: Similar to Suzuki coupling, the pyridine nitrogen can inhibit the catalyst. The choice of ligand is paramount.[1] Different generations of Buchwald-Hartwig ligands have been developed to address various substrate scopes.[5]
-
Recommendations:
-
For Primary Amines: Bidentate phosphine ligands like BINAP or DPPF were early developments for coupling primary amines.[5] More modern, bulky monodentate ligands like BrettPhos or Josiphos are often more effective.[7]
-
For Secondary Amines: Sterically hindered monodentate phosphines such as P(t-Bu)₃ or biarylphosphines like RuPhos or SPhos are generally effective.[8][9]
-
Precatalysts: The use of precatalysts like RuPhos Pd G3 can provide more reliable results.[9]
-
B. Base Selection:
-
Rationale: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.
-
Recommendations: Strong bases like LiHMDS , NaOtBu , or K₃PO₄ are commonly used.[8][10] The choice may depend on the functional group tolerance of your amine coupling partner.
C. Solvent and Temperature:
-
Rationale: Anhydrous, aprotic solvents are typically used. The reaction often requires elevated temperatures.
-
Recommendations: Solvents like THF , dioxane , or toluene are standard.[9][10] Reaction temperatures typically range from 65-110 °C.[10][11]
Summary Table: Recommended Conditions for Buchwald-Hartwig Amination
| Amine Type | Recommended Ligand(s) | Recommended Base(s) | Typical Solvent(s) | Temperature Range (°C) |
| Primary | BrettPhos, Josiphos, BINAP[5][7] | LiHMDS, NaOtBu[8][10] | THF, Dioxane[10] | 80-110 |
| Secondary | RuPhos, SPhos, P(t-Bu)₃[8][9] | LiHMDS, NaOtBu, K₃PO₄[8][10] | THF, Dioxane, Toluene[9][10] | 65-100 |
Issue 3: Unsuccessful Heck Reaction
Question: My Heck reaction between 3-Bromopyridine-2-carboxylic acid hydrochloride and an alkene is failing. What are the key parameters to optimize?
Answer: The Heck reaction's success is highly dependent on the catalyst system and reaction conditions, with dehalogenation being a common side reaction.[12][13]
A. Catalyst and Ligand:
-
Rationale: While ligand-free systems with Pd(OAc)₂ can sometimes be effective, phosphine ligands are often required to stabilize the catalyst and promote reactivity.[12][14]
-
Recommendations:
-
Catalyst: Start with Pd(OAc)₂ or PdCl₂(PPh₃)₂ .
-
Ligands: PPh₃ is a common choice.[12] For more challenging substrates, consider Herrmann's palladacycle or bulky phosphines.
-
B. Base and Additives:
-
Rationale: An inorganic or organic base is needed to regenerate the Pd(0) catalyst. Additives can sometimes be beneficial.
-
Recommendations:
-
Bases: K₂CO₃, Et₃N, or DIPEA are frequently used.
-
Additives: Phase-transfer catalysts like TBAB (tetrabutylammonium bromide) can sometimes improve yields, particularly in preventing dehalogenation.[12]
-
C. Solvent and Temperature:
-
Rationale: High-boiling polar aprotic solvents are typically employed.
-
Recommendations: DMF, DMAc, or NMP are common solvents. Temperatures often range from 80-140 °C.
III. FAQs: Hydrogenation of the Pyridine Ring
Question 1: What catalysts are effective for the hydrogenation of the pyridine ring in 3-Bromopyridine-2-carboxylic acid hydrochloride?
Answer: Hydrogenation of the pyridine ring can be challenging due to catalyst poisoning by the nitrogen atom.[15] However, the presence of the carboxylic acid group can help mitigate this issue.[15]
-
Heterogeneous Catalysts:
-
Rhodium-based catalysts , such as Rh₂O₃ or Rh/C , are often effective for the hydrogenation of functionalized pyridines under mild conditions (e.g., 5 bar H₂, 40 °C).
-
Platinum-based catalysts , like PtO₂ (Adams' catalyst) , can also be used. The carboxylic acid group can act as an internal "acid," reducing the need for an acidic solvent that is often required for pyridine hydrogenation.[15]
-
-
Homogeneous Catalysts: Ruthenium-pincer complexes have shown promise for the hydrogenation of N-heteroarenes.[16]
Question 2: Will the bromine atom be removed during hydrogenation?
Answer: Yes, dehalogenation (hydrodebromination) is a very likely and often unavoidable side reaction during catalytic hydrogenation with catalysts like Pd/C, PtO₂, or Rh/C. The C-Br bond is susceptible to hydrogenolysis under these conditions. If preservation of the bromine atom is desired, alternative reduction methods should be considered.
Catalyst Selection for Hydrogenation Workflow
Caption: Workflow for selecting a hydrogenation catalyst.
IV. General Experimental Protocol: Suzuki-Miyaura Coupling
This is a generalized starting protocol and requires optimization for specific substrates.
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%), the phosphine ligand (if not using a precatalyst), and the powdered base (e.g., K₃PO₄, 3.0 equiv.).
-
Reagent Addition: Add 3-Bromopyridine-2-carboxylic acid hydrochloride (1.0 equiv.) and the boronic acid or ester (1.1-1.5 equiv.).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 10:1 v/v).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[2]
-
Monitoring: Monitor the reaction's progress using a suitable analytical technique (e.g., TLC or LC-MS).
-
Workup: Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water or brine. The aqueous pH may need to be adjusted to ensure the product is in the organic layer. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.[2]
-
Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel.
V. References
-
Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Conversion in 2-Amino-4-bromopyridine Cross-Coupling Reactions. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Optimizing Coupling Reactions of 3-Bromopyridine-D4. Retrieved from
-
Molander, G. A., & Brown, A. R. (2006). Synthesis of heterobiaryls via Suzuki–Miyaura coupling reaction of potassium aryltrifluoroborates with heteroaryl halides in aqueous systems. Journal of Organic Chemistry, 71(25), 9681-9686. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of Heck reaction conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Benchchem. (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine. Retrieved from
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Oreate AI Blog. (2026). Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. Retrieved from
-
ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Retrieved from
-
Wang, Z., et al. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journal of Organic Chemistry, 14, 934-940. Retrieved from [Link]
-
Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference. Retrieved from
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. Retrieved from [Link]
-
University of Rochester. (n.d.). Cross-Coupling Chemistry. Retrieved from
-
Benchchem. (n.d.). Catalyst selection for difficult Suzuki couplings with functionalized boronic acids. Retrieved from
-
ResearchGate. (n.d.). Optimization of conditions for the Heck reaction. Retrieved from [Link]
-
Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388-4391. Retrieved from [Link]
-
The University of Liverpool Repository. (n.d.). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Retrieved from [Link]
-
Freifelder, M. (1963). Hydrogenation of Pyridine Carboxylic Acids. Journal of Organic Chemistry, 28(2), 602-604. Retrieved from [Link]
-
Chakraborty, S., et al. (2022). Substrate-assisted product release in hydrogenation of LOHCs facilitated by hemilabile pyridine in Ru(ii)–NNC pincer complexes and enhanced activity of proton-responsive protic-NHC ligands. Catalysis Science & Technology, 12(1), 229-240. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Retrieved from [Link]
-
Benchchem. (n.d.). A Comparative Guide to Palladium Catalysts for 3-Amino-5-bromopyridine Coupling Reactions. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. uwindsor.ca [uwindsor.ca]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. datapdf.com [datapdf.com]
- 16. RSC - Page load error [pubs.rsc.org]
preventing degradation of 3-Bromopyridine-2-carboxylic acid hydrochloride during storage
Welcome to the technical support center for 3-Bromopyridine-2-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent in your experiments. Here, we address common questions and troubleshooting scenarios related to its storage and handling, grounding our recommendations in established chemical principles.
Introduction: Understanding the Molecule's Stability
3-Bromopyridine-2-carboxylic acid hydrochloride is a heterocyclic compound featuring a pyridine ring substituted with a bromine atom and a carboxylic acid group. The hydrochloride salt form generally enhances solubility in aqueous media but also introduces a key stability consideration: hygroscopicity. The inherent reactivity of the functional groups, coupled with external environmental factors, can lead to degradation over time. This guide will equip you with the knowledge to mitigate these risks.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of 3-Bromopyridine-2-carboxylic acid hydrochloride during storage?
A1: The degradation of 3-Bromopyridine-2-carboxylic acid hydrochloride is primarily influenced by four factors:
-
Moisture: As a hydrochloride salt, the compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere[1][2][3][4]. The presence of water can initiate hydrolytic degradation pathways.
-
Light: Halogenated pyridines are susceptible to photolytic degradation, where exposure to UV light can lead to dehalogenation[5][6].
-
Temperature: Elevated temperatures can accelerate the rate of all chemical degradation processes, including decarboxylation and hydrolysis[7].
-
Atmospheric Oxygen: While less common for this specific molecule, oxidative degradation can be a concern for many organic compounds, particularly under harsh conditions or in the presence of contaminants[8][9].
Q2: How should I properly store this compound to ensure its long-term stability?
A2: To maintain the integrity of your 3-Bromopyridine-2-carboxylic acid hydrochloride, we recommend the following storage conditions, summarized in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of potential degradation reactions. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen)[10] | Displaces atmospheric moisture and oxygen, preventing hydrolysis and oxidation. |
| Light | Amber glass vial or opaque container | Protects the compound from photolytic degradation[5]. |
| Container | Tightly sealed, non-reactive material (e.g., glass)[7] | Prevents exposure to atmospheric moisture and contaminants. |
Q3: Can I store the compound at room temperature for short periods?
A3: While short-term exposure to ambient temperature is unlikely to cause significant immediate degradation, it is not recommended for prolonged periods. For optimal stability, the compound should be stored under refrigerated conditions as soon as it is not in active use.
Q4: The material has turned from a white powder to a yellowish, clumpy solid. Is it still usable?
A4: A change in color and physical appearance is a strong indicator of degradation. The yellowing may suggest the formation of chromophoric byproducts, and clumping is often a sign of moisture absorption[4]. We strongly advise against using a visibly degraded reagent, as it can compromise the validity and reproducibility of your experimental results. A purity assessment is recommended before any use.
Troubleshooting Guide: Identifying and Addressing Degradation
This section provides a systematic approach to identifying and troubleshooting potential degradation of your 3-Bromopyridine-2-carboxylic acid hydrochloride.
Visual Inspection and Physical Properties
-
Symptom: The compound, originally a white to off-white crystalline powder, appears discolored (yellow or brown), clumpy, or has a noticeable odor.
-
Probable Cause: This is indicative of chemical degradation, likely due to a combination of moisture absorption and possibly photolytic or thermal decomposition. Pyridinium salts are known to be hygroscopic[1][2][3].
-
Recommended Action:
-
Do not use the material for sensitive applications.
-
If the material is critical and cannot be replaced immediately, a purity analysis is mandatory.
-
Review your storage procedures to ensure they align with the recommended conditions.
-
Solubility Issues
-
Symptom: The compound does not dissolve as expected in the intended solvent, or the resulting solution is hazy.
-
Probable Cause: Degradation can lead to the formation of less soluble impurities. For instance, decarboxylation would yield 3-bromopyridine, which has different solubility characteristics.
-
Recommended Action:
-
Attempt to dissolve a small, known quantity in a standard solvent and compare its behavior to a fresh or known-good sample.
-
If solubility is compromised, the material should be considered impure.
-
Potential Degradation Pathways
Understanding the likely chemical transformations can aid in identifying degradation products and refining experimental workups.
Caption: Potential degradation pathways for 3-Bromopyridine-2-carboxylic acid hydrochloride.
-
Hydrolysis: The hygroscopic nature of the hydrochloride salt can lead to the absorption of water, which may facilitate the conversion to the free base or other hydrolytic products[11].
-
Decarboxylation: Pyridine carboxylic acids can undergo decarboxylation upon heating, leading to the loss of CO2 and the formation of 3-bromopyridine[12][13][14].
-
Photodegradation: Exposure to UV light can induce cleavage of the carbon-bromine bond, potentially leading to the formation of 3-hydroxypyridine-2-carboxylic acid after reaction with water[5].
Experimental Protocols
Protocol 1: Purity Assessment by ¹H NMR Spectroscopy
This protocol provides a quick method to assess the purity of your material and check for the presence of common degradation products.
Materials:
-
3-Bromopyridine-2-carboxylic acid hydrochloride sample
-
Deuterated solvent (e.g., DMSO-d₆ or D₂O)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Accurately weigh approximately 5-10 mg of the compound into a clean, dry vial.
-
Dissolve the sample in ~0.7 mL of the chosen deuterated solvent. Ensure complete dissolution.
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Analysis:
-
Compare the obtained spectrum to a reference spectrum of a pure sample.
-
Look for the characteristic aromatic proton signals of the pyridine ring and the carboxylic acid proton. For a similar compound, 2-bromopyridine-3-carboxylic acid, characteristic peaks are observed in the aromatic region (7.5-8.5 ppm) and a broad singlet for the carboxylic acid proton[15].
-
The presence of new signals may indicate impurities. For example, the appearance of signals corresponding to 3-bromopyridine would be a strong indicator of decarboxylation.
-
Protocol 2: Resuspension and Handling for Experimental Use
To minimize exposure of the bulk material to ambient conditions, follow this procedure when preparing solutions for your experiments.
Workflow:
Caption: Recommended workflow for handling 3-Bromopyridine-2-carboxylic acid hydrochloride.
Steps:
-
Before opening, allow the container to warm to room temperature to prevent condensation of atmospheric moisture onto the cold powder.
-
If possible, handle the compound in a glove box or under a stream of inert gas.
-
Quickly weigh the desired amount of material and securely reseal the stock container immediately.
-
Return the stock container to the recommended storage conditions (2-8°C, dark, dry).
-
Proceed with the dissolution of the weighed material for your experiment.
By adhering to these guidelines, you can significantly extend the shelf-life of your 3-Bromopyridine-2-carboxylic acid hydrochloride and ensure the reliability of your research outcomes. For further assistance, please do not hesitate to contact our technical support team.
References
-
Photolytic removal and mineralisation of 2-halogenated pyridines. PubMed. [Link]
-
Pyridinium chloride. Grokipedia. [Link]
-
Imidazopyridinium and Pyridopyrimidium Bromides: Synthesis and Hydrolysis. PubMed. [Link]
-
2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. PMC - PubMed Central. [Link]
-
Preparation of anhydrous pyridine hydrochloride. University of Wisconsin Digital Collections. [Link]
-
Is it possible to boil off HCl from pyridinium chloride salts?. ResearchGate. [Link]
-
PYRIDINE HCL. ChemBK. [Link]
-
Forced Degradation Studies. MedCrave online. [Link]
-
Forced Degradation Studies. SciSpace. [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Aparna Bio. [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
-
Bromopyridine: Common isomorphs, synthesis, applications and storage. Chempanda. [Link]
-
2-Bromopyridine. Wikipedia. [Link]
-
Decarboxylation. Wikipedia. [Link]
-
Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. MDPI. [Link]
-
Photochemical Degradation of Halogenated Compounds: A Review. ResearchGate. [Link]
-
Decarboxylation. Organic Chemistry Portal. [Link]
-
Decarboxylation | Carboxylic acids and derivatives | Organic chemistry | Khan Academy. YouTube. [Link]
-
2-Bromopyridine-3-carboxylic acid. PMC - NIH. [Link]
-
Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC - NIH. [Link]
-
STUDIES ON THE ACID HYDROLYSIS OF α-HALOGENATED PYRIDINE COMPOUNDS. ACS Publications. [Link]
- Synthetic method for 3-bromopyridine.
-
3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. [Link]
-
Photochemical Degradation of Some Halogenated Anesthetics in Air. MDPI. [Link]
-
3-Bromopyridine. PubChem. [Link]
-
Development and validation of the analytical methods for determination of bromhexine hydrochloride and related impurities in novel orodispersible tablets. ResearchGate. [Link]
- Synthetic method of 3-bromopyridine.
-
3-aminopyridine. Organic Syntheses. [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Pyridine hydrochloride | 628-13-7 [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Photolytic removal and mineralisation of 2-halogenated pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. scispace.com [scispace.com]
- 10. fishersci.com [fishersci.com]
- 11. Imidazopyridinium and pyridopyrimidium bromides: synthesis and hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Decarboxylation - Wikipedia [en.wikipedia.org]
- 13. Decarboxylation [organic-chemistry.org]
- 14. m.youtube.com [m.youtube.com]
- 15. 2-Bromopyridine-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
work-up procedures to remove impurities from 3-Bromopyridine-2-carboxylic acid hydrochloride
Technical Support Center: Purification of 3-Bromopyridine-2-carboxylic acid hydrochloride
Welcome to the technical support center for handling 3-Bromopyridine-2-carboxylic acid hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in purifying this critical building block. Our focus is on providing practical, field-tested solutions grounded in chemical principles to help you achieve your desired purity and yield.
Frequently Asked Questions & Troubleshooting Guides
Question 1: What are the most probable impurities in my crude 3-Bromopyridine-2-carboxylic acid hydrochloride and how do they arise?
Answer:
Understanding the potential impurities is the first step toward designing an effective purification strategy. The impurity profile is almost always a direct consequence of the synthetic route employed.
Common Impurities & Their Origins:
-
Unreacted Starting Materials: The most common impurities are the materials you started with. For instance, if synthesizing from 3-aminopyridine-2-carboxylic acid via a Sandmeyer reaction, residual starting material may persist.
-
Regioisomers: Direct bromination of 2-pyridinecarboxylic acid can lead to the formation of other brominated isomers, such as 5-bromo- and 3,5-dibromo-pyridine-2-carboxylic acid. The pyridine ring's electronics direct the position of bromination, but side products are common.[1]
-
Hydrolysis Products: If the synthesis starts from an ester or nitrile precursor (e.g., methyl 3-bromopicolinate or 3-bromo-2-cyanopyridine), incomplete hydrolysis can leave these intermediates in your crude product.[2][3]
-
Decarboxylation Products: Pyridine carboxylic acids can undergo decarboxylation, especially at elevated temperatures, which could lead to the formation of 3-bromopyridine.[4]
-
Colored Impurities: These are often high molecular weight, conjugated byproducts formed from minor side reactions, especially during oxidation or reactions at high temperatures. Industrial processes for related compounds often require a specific step to remove them.[5][6]
Logical Workflow for Impurity Identification: The following diagram outlines a logical approach to identifying the nature of the impurities in your sample.
Sources
- 1. CN104974081A - Synthetic method of 3-bromopyridine - Google Patents [patents.google.com]
- 2. CN101602715A - The synthetic method of 2-pyridine carboxylic acid - Google Patents [patents.google.com]
- 3. 3-BROMOPYRIDINE-2-CARBOXYLIC ACID | 30683-23-9 [chemicalbook.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Navigating the Scale-Up of 3-Bromopyridine-2-carboxylic acid hydrochloride: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis and scale-up of 3-Bromopyridine-2-carboxylic acid hydrochloride. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions (FAQs) that arise when transitioning this synthesis from the laboratory bench to a pilot plant. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to support your process development and ensure a safe, efficient, and successful scale-up.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the synthesis of 3-Bromopyridine-2-carboxylic acid hydrochloride.
Q1: What are the most viable synthetic routes for preparing 3-Bromopyridine-2-carboxylic acid at scale?
A1: The most common and scalable methods for synthesizing 3-Bromopyridine-2-carboxylic acid involve the carboxylation of 3-bromopyridine. Two primary routes are favored for their potential in a pilot plant setting:
-
Grignard Reaction: This involves the formation of a 3-pyridylmagnesium bromide Grignard reagent from 3-bromopyridine and magnesium metal, followed by quenching with solid carbon dioxide (dry ice) or gaseous CO2.[1][2][3][4]
-
Lithiation: This route uses an organolithium reagent, such as n-butyllithium, to perform a halogen-metal exchange with 3-bromopyridine, generating 3-lithiopyridine. This intermediate is then reacted with carbon dioxide.[5][6]
The choice between these routes often depends on factors such as available equipment, safety infrastructure for handling pyrophoric reagents (organolithiums), and cost considerations.
Q2: How is the hydrochloride salt of 3-Bromopyridine-2-carboxylic acid prepared and why is it often the preferred form?
A2: The hydrochloride salt is typically prepared by treating a solution of the free acid (3-Bromopyridine-2-carboxylic acid) with hydrochloric acid (either as a gas or a solution in an appropriate solvent like isopropanol or ether). The salt then precipitates and can be isolated by filtration. This process is often advantageous for pilot plant operations as the hydrochloride salt may exhibit improved stability, crystallinity, and handling properties compared to the free acid, which can simplify purification, filtration, and drying operations.[7][8]
Q3: What are the primary safety concerns when scaling up this reaction?
A3: Scaling up reactions involving organometallic intermediates like Grignard reagents and organolithiums introduces significant safety challenges. Key concerns include:
-
Exothermic Reactions: The formation of both Grignard reagents and organolithiums is highly exothermic.[9][10][11] A failure to adequately control the temperature can lead to a runaway reaction.
-
Pyrophoric Reagents: Organolithium reagents, such as n-butyllithium, are pyrophoric and can ignite spontaneously on contact with air or moisture.[12][13][14][15][16] Strict inert atmosphere techniques are mandatory.
-
Flammable Solvents: Ethereal solvents like tetrahydrofuran (THF) and diethyl ether, commonly used in these reactions, are highly flammable.[10]
-
Handling of Magnesium: For Grignard reactions, the activation and handling of magnesium turnings can pose fire hazards.[9]
Q4: What are the critical process parameters to monitor during the carboxylation step?
A4: Regardless of the route chosen, several parameters are critical for the success of the carboxylation step:
-
Temperature Control: Maintaining a low temperature during the addition of carbon dioxide is crucial to minimize side reactions.
-
CO2 Addition Rate: The rate of CO2 addition (either gaseous or solid) must be controlled to manage the exotherm and ensure efficient reaction.
-
Agitation: Efficient mixing is necessary to ensure good mass transfer between the organometallic intermediate and the carbon dioxide.
-
Moisture and Air Exclusion: Both Grignard reagents and organolithiums are highly sensitive to moisture and air. The reaction must be conducted under strictly anhydrous and inert conditions.[17]
II. Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the scale-up of 3-Bromopyridine-2-carboxylic acid hydrochloride synthesis.
| Issue | Potential Root Cause(s) | Recommended Action(s) |
| Low Yield of Carboxylic Acid | 1. Incomplete formation of the organometallic intermediate (Grignard or organolithium). 2. Reaction with residual moisture or air. 3. Inefficient carboxylation. 4. Formation of side products (e.g., Wurtz coupling). [18] | 1. In-process control (IPC) analysis: Use techniques like titration (e.g., with iodine for Grignard) to quantify the concentration of the organometallic intermediate before carboxylation.2. Rigorous drying of solvents and glassware: Ensure all materials are scrupulously dried. Purge the reactor with an inert gas (nitrogen or argon) before and during the reaction.3. Optimize CO2 delivery: Use finely crushed dry ice or introduce gaseous CO2 subsurface with good agitation. Ensure the CO2 source is dry.4. Controlled addition: Add the 3-bromopyridine slowly to the magnesium or the organolithium reagent to the 3-bromopyridine to minimize coupling reactions. |
| Formation of Impurities | 1. Presence of unreacted 3-bromopyridine. 2. Formation of symmetrical coupling products (e.g., 3,3'-bipyridine). 3. Over-reaction or side reactions during carboxylation. | 1. Monitor reaction completion: Use HPLC or GC to confirm the consumption of the starting material before quenching.2. Optimize reaction temperature and addition rates: Lower temperatures and slower addition rates can disfavor coupling reactions.3. Controlled quench: Ensure the carboxylation is performed at a low temperature and that the quench is efficient. |
| Difficult Product Isolation/Purification | 1. Oily or poorly crystalline product. 2. Presence of magnesium salts or other inorganic byproducts. 3. Product instability. | 1. Optimize crystallization of the hydrochloride salt: Screen different solvent systems (e.g., isopropanol/water, ethanol) and control the cooling profile to promote the formation of a filterable solid.2. Efficient work-up: Ensure the aqueous work-up effectively removes inorganic salts. Consider a pH adjustment to facilitate separations.3. Form the hydrochloride salt: Conversion to the hydrochloride salt often improves crystallinity and stability. |
| Exotherm During Grignard Formation | 1. Delayed reaction initiation leading to accumulation of 3-bromopyridine. [10][17] 2. Inadequate heat removal capacity of the pilot plant reactor. | 1. Initiation verification: Add a small portion of the 3-bromopyridine and confirm reaction initiation (e.g., via a temperature spike or visual observation) before proceeding with the main addition. Use an initiator like iodine or 1,2-dibromoethane if necessary.2. Slow and controlled addition: Add the 3-bromopyridine at a rate that allows the reactor's cooling system to maintain the desired temperature.[19] |
| Color Formation in Final Product | 1. Presence of trace metal impurities. 2. Air oxidation of intermediates or final product. 3. Thermal degradation. | 1. Use high-purity reagents and ensure reactor cleanliness. 2. Maintain an inert atmosphere throughout the process, including during filtration and drying. 3. Avoid excessive temperatures during reaction work-up and drying. |
III. Experimental Protocols and Methodologies
A. Synthesis of 3-Bromopyridine-2-carboxylic acid via Grignard Reaction (Pilot Plant Scale)
1. Reactor Preparation:
-
Ensure the reactor is clean and thoroughly dried.
-
Assemble the reactor with a mechanical stirrer, thermocouple, condenser, and nitrogen/argon inlet.
-
Purge the reactor with inert gas for a sufficient period to displace all air and moisture.
2. Grignard Reagent Formation:
-
Charge the reactor with magnesium turnings under a positive pressure of inert gas.
-
Add anhydrous tetrahydrofuran (THF).
-
In a separate addition vessel, prepare a solution of 3-bromopyridine in anhydrous THF.
-
Add a small portion of the 3-bromopyridine solution to the magnesium suspension to initiate the reaction. Initiation is confirmed by a gentle exotherm.
-
Once initiated, add the remaining 3-bromopyridine solution dropwise, maintaining the reaction temperature at a controlled setpoint (e.g., 40-50 °C) using the reactor's cooling system.
-
After the addition is complete, stir the mixture at the set temperature until analysis indicates complete consumption of the starting material.
3. Carboxylation:
-
Cool the Grignard reagent to a low temperature (e.g., -20 to 0 °C).
-
Slowly add finely crushed dry ice in portions, ensuring the temperature does not rise significantly. Alternatively, introduce gaseous CO2 subsurface through a dip tube.
-
Continue stirring at a low temperature for a set period after the CO2 addition is complete.
4. Work-up and Isolation:
-
Slowly quench the reaction mixture by adding it to a cooled aqueous acid solution (e.g., ammonium chloride or dilute HCl).
-
Separate the aqueous and organic layers.
-
Adjust the pH of the aqueous layer to the isoelectric point of the amino acid to precipitate the product.
-
Filter the solid product and wash with cold water.
5. Hydrochloride Salt Formation and Purification:
-
Suspend the crude 3-Bromopyridine-2-carboxylic acid in a suitable solvent (e.g., isopropanol).
-
Add a solution of HCl in isopropanol or bubble HCl gas through the suspension until the desired pH is reached.
-
Stir the resulting slurry, then cool to induce complete crystallization.
-
Filter the 3-Bromopyridine-2-carboxylic acid hydrochloride, wash with a cold solvent, and dry under vacuum at a controlled temperature.
B. In-Process Controls (IPCs)
-
Grignard Formation: Monitor the consumption of 3-bromopyridine by GC or HPLC. The concentration of the Grignard reagent can be estimated by titration.
-
Carboxylation: Monitor the disappearance of the Grignard reagent and the appearance of the product by quenching an aliquot and analyzing by HPLC.
-
Crystallization: Monitor particle size and crystal form (if critical) using microscopy or other particle characterization techniques.
IV. Diagrams and Visualizations
Caption: General workflow for the synthesis of 3-Bromopyridine-2-carboxylic acid hydrochloride.
Caption: Decision tree for troubleshooting low yield issues.
V. References
-
Practical Challenges and Solutions to Continuous Grignard Chemistry. AIChE. [Link]
-
Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up. ACS Publications. [Link]
-
Grignard Reaction Scale-up – 4 Steps to Control Development. METTLER TOLEDO. [Link]
-
Boosting Productivity in Scalable Continuous Grignard Reagent Formation via Model-Based Design of Experiments and Optimization. ACS Publications. [Link]
-
Grignard Reaction Mechanisms | Real Time Monitoring in Batch or Flow. Mettler Toledo. [Link]
-
Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry. [Link]
-
The Pharmaceutical Drying Unit Operation: An Industry Perspective on Advancing the Science and Development Approach for Scale-Up and Technology Transfer. ResearchGate. [Link]
-
Pharmaceutical Drying. Enabling Technologies Consortium. [Link]
-
WHITEPAPER: Solving batch-mode specific challenges while producing best quality Grignard reagents. CHEMIUM. [Link]
-
DESIGN OF FILTRATION AND DRYING OPERATIONS. ResearchGate. [Link]
-
Digital Design of Filtration and Washing of Active Pharmaceutical Ingredients via Mechanistic Modeling. ACS Publications. [Link]
-
Grignard Reactions Go Greener with Continuous Processing. American Chemical Society. [Link]
-
Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. Organic Chemistry Portal. [Link]
-
3-Bromopyridine-2-Carboxylic Acid Pharma Intermediates. Custchem. [Link]
-
3-aminopyridine. Organic Syntheses. [Link]
-
Synthetic method of 3-bromopyridine. Google Patents.
-
Effective lithiation of 3-bromopyridine: Synthesis of 3-pyridine boronic acid and variously 3-substituted pyridines. Princeton University. [Link]
-
Carboxylation reactions for the sustainable manufacture of chemicals and monomers. Royal Society of Chemistry. [Link]
-
ChemInform Abstract: Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. ResearchGate. [Link]
-
Safe handling of organolithium compounds in the laboratory. Princeton EHS. [Link]
-
The preparation of pyridine derivatives from halogenopyridines by means of the grignard reaction III. Application of the reaction to 3-bromopyridine. ResearchGate. [Link]
-
In-Process Control Methods for the Manufacture of APIs. Pharmaceutical Technology. [Link]
-
In vivo control mechanism of the carboxylation reaction. PubMed. [Link]
-
In-Process Control Methods for API Manufacturing. CordenPharma. [Link]
-
Pyrophorics - Organolithium Reagents - Standard Operating Procedure. University of California, Santa Barbara. [Link]
-
Production of 3-bromopyridine and its hydrochloride. Google Patents.
-
To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. ResearchGate. [Link]
-
Procedures for Safe Use of Pyrophoric Organolithium Reagents. University of Nebraska-Lincoln. [Link]
-
A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. National Center for Biotechnology Information. [Link]
-
Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines. Journal of the Chemical Society C: Organic. [Link]
-
Synthetic method for 3-bromopyridine. Google Patents.
-
Carboxylation reactions for the sustainable manufacture of chemicals and monomers. ResearchGate. [Link]
-
Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations. National Center for Biotechnology Information. [Link]
-
Pyridine activation: strategies for carbon-carbon bond formation on heterocyclic scaffolds. Iowa Research Online. [Link]
-
Safe handling of organolithium compounds in the laboratory. ResearchGate. [Link]
-
The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. ResearchGate. [Link]
-
The Role of 3-Bromopyridine in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Late-Stage C4-Selective Carboxylation of Pyridines Using CO2. ChemistryViews. [Link]
-
Synthesis of aryl-2-propionic acids by electrocarboxylation of methyl aryl bromides. Arkat USA. [Link]
-
Carboxylate-Assisted Carboxylation of Thiophene with CO 2 in the Solvent-Free Carbonate Medium. MDPI. [Link]
-
2-bromopyridine. Organic Syntheses. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. collaborate.princeton.edu [collaborate.princeton.edu]
- 6. researchgate.net [researchgate.net]
- 7. US2480091A - Production of 3-bromopyridine and its hydrochloride - Google Patents [patents.google.com]
- 8. CN104130183A - Synthetic method for 3-bromopyridine - Google Patents [patents.google.com]
- 9. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE [proceedings.aiche.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mt.com [mt.com]
- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 14. ehs.ucr.edu [ehs.ucr.edu]
- 15. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to 3-Bromopyridine-2-carboxylic Acid Hydrochloride and its Isomers: A Comparative Analysis for Advanced Synthesis
For the discerning researcher in drug discovery and materials science, the selection of a synthetic building block is a decision of paramount importance. The subtle repositioning of a functional group on an aromatic scaffold can dramatically alter the electronic, steric, and physicochemical properties of a molecule, thereby dictating its reactivity and ultimate utility. This guide provides an in-depth comparative analysis of 3-Bromopyridine-2-carboxylic acid hydrochloride and its positional isomers, offering a crucial resource for professionals navigating the complexities of advanced chemical synthesis.
The pyridine ring, an electron-deficient heterocycle, is a privileged scaffold in medicinal chemistry and functional materials.[1] The introduction of a bromine atom and a carboxylic acid group imparts functionalities that are ripe for diverse chemical transformations. However, the specific arrangement of these groups on the pyridine core gives rise to a family of isomers with distinct personalities. Understanding these differences is key to unlocking their full synthetic potential.
The Isomeric Landscape: Physicochemical and Spectroscopic Fingerprints
The fundamental properties of the bromopyridinecarboxylic acid isomers are a direct consequence of the interplay between the electron-withdrawing nature of the pyridine nitrogen, the inductive effect of the bromine, and the steric and electronic influence of the carboxylic acid group.
Comparative Physicochemical Properties
A critical examination of the isomers' physical properties reveals the profound impact of substituent positioning. Properties such as melting point, solubility, and acidity (pKa) are not trivial data points; they inform decisions on reaction conditions, purification strategies, and even potential biological absorption.
Table 1: Comparative Physicochemical Properties of Bromopyridinecarboxylic Acid Isomers
| Compound | Systematic Name | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Target Compound | 3-Bromopyridine-2-carboxylic acid | 30683-23-9 | 202.01 | 141-144[2] |
| Isomer A | 2-Bromopyridine-3-carboxylic acid | 35905-85-2 | 202.01 | 200-203[3] |
| Isomer B | 2-Bromopyridine-4-carboxylic acid | 66572-56-3 | 202.01 | 217-220 |
| Isomer C | 3-Bromopyridine-4-carboxylic acid | 13959-02-9 | 202.01 | 234-238 |
| Isomer D | 5-Bromopyridine-2-carboxylic acid | 30766-11-1 | 202.01 | N/A |
| Isomer E | 5-Bromonicotinic acid | 20826-04-4 | 202.01 | 218-220 |
Note: The hydrochloride salt of 3-Bromopyridine-2-carboxylic acid will exhibit different solubility and potentially a different melting point compared to the free acid.
The solubility of these isomers is a key consideration. For instance, picolinic acid (2-pyridinecarboxylic acid) is significantly more soluble in water and ethanol than its isomers, nicotinic and isonicotinic acid.[4] This trend is influenced by intramolecular hydrogen bonding and crystal packing forces, which will similarly be affected by the presence and position of the bromine atom.
Spectroscopic Differentiation: An Essential Toolkit
Unambiguous identification of the correct isomer is a non-negotiable step in any synthetic workflow. A multi-pronged spectroscopic approach is the gold standard for structural verification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are the most powerful tools for distinguishing positional isomers. The chemical shifts of the pyridine protons are highly sensitive to the electronic environment created by the substituents. For example, in 2-bromopyridine-3-carboxylic acid, the proton at the 6-position is significantly deshielded due to its proximity to the ring nitrogen.[5] The number of distinct signals and their coupling patterns in the aromatic region provides a unique fingerprint for each isomer.
-
Infrared (IR) Spectroscopy : IR spectroscopy is invaluable for confirming the presence of key functional groups. All isomers will exhibit a characteristic strong carbonyl (C=O) stretch for the carboxylic acid, typically around 1700 cm⁻¹, and a broad O-H stretch from 2500-3300 cm⁻¹.
-
Mass Spectrometry (MS) : While all isomers share the same molecular weight, high-resolution mass spectrometry can confirm the elemental composition. The fragmentation patterns observed under techniques like electron ionization (EI) can also provide structural clues based on the relative stability of the resulting fragments.
Reactivity Showdown: Navigating Synthetic Transformations
The true value of these isomers lies in their reactivity. The position of the bromine atom, in particular, dictates the types of reactions for which each isomer is best suited.
Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, is a workhorse for C-C bond formation.[6][7] The reactivity of the C-Br bond in these reactions is highly dependent on its position relative to the electron-withdrawing pyridine nitrogen.
The generally accepted order of reactivity for bromopyridines in Suzuki couplings is 4-bromo > 2-bromo > 3-bromo.[8]
-
2- and 4-Bromopyridine derivatives are highly activated towards the initial oxidative addition step to the palladium(0) catalyst. The nitrogen atom at the ortho or para position can effectively stabilize the increased electron density on the ring during this rate-determining step.
-
3-Bromopyridine derivatives are the least activated. The electronic influence of the nitrogen at the meta position is weaker, leading to slower reaction rates.[8] This makes 3-Bromopyridine-2-carboxylic acid a potentially more challenging substrate, often requiring more active catalysts or harsher reaction conditions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, especially when a good leaving group like bromine is present at an activated position.[9]
-
Halogens at the 2- and 4-positions are significantly more activated towards SNAr because the electronegative ring nitrogen can stabilize the negative charge of the intermediate (a Meisenheimer complex).[9]
-
A bromine at the 3-position is considerably less reactive in SNAr reactions.
This differential reactivity is a powerful tool for synthetic chemists, allowing for selective functionalization based on the choice of isomer.
Experimental Protocols: A Practical Guide
The following protocols are provided as validated starting points for the characterization and application of these isomers. The causality behind the choice of reagents and conditions is explained to empower the researcher to troubleshoot and adapt these methods.
Protocol: Determination of pKa by Potentiometric Titration
Rationale : The pKa is a fundamental measure of the acidity of the carboxylic acid group. This value is crucial for understanding a compound's ionization state at a given pH, which affects its solubility, lipophilicity, and receptor-binding interactions.[10] Potentiometric titration is a robust and accurate method for its determination.[11][12]
Methodology :
-
Preparation : Accurately weigh the bromopyridinecarboxylic acid isomer (approx. 1 mmol) and dissolve in 50 mL of deionized, CO₂-free water. If solubility is limited, a co-solvent may be used, but this will yield an apparent pKa.
-
Setup : Calibrate a pH meter with standard buffers (pH 4, 7, and 10).[11] Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C) and begin stirring. Immerse the pH electrode.
-
Titration : Fill a burette with a standardized solution of 0.1 M NaOH. Add the titrant in small, precise increments (e.g., 0.1 mL), allowing the pH to stabilize before recording the value and the total volume added.
-
Data Analysis : Plot the pH versus the volume of NaOH added. The equivalence point is the point of maximum slope on the titration curve. The pKa is the pH at which exactly half of the volume of NaOH required to reach the equivalence point has been added.
Caption: A stepwise workflow for determining pKa via potentiometric titration.
Protocol: Comparative Suzuki-Miyaura Cross-Coupling
Rationale : This protocol is designed to compare the reactivity of different bromopyridinecarboxylic acid isomers under standardized conditions. The choice of catalyst, base, and solvent is critical for success, especially with less reactive isomers.[13]
-
Catalyst : A palladium(0) source is required. Pd(PPh₃)₄ is a common choice, but for less reactive halides like 3-bromopyridines, more electron-rich and bulky phosphine ligands (e.g., those used in Buchwald-Hartwig amination) may be necessary to facilitate the oxidative addition step.
-
Base : A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[6] K₂CO₃ is a common choice, but stronger bases like Cs₂CO₃ or K₃PO₄ may be needed for challenging couplings.
-
Solvent : A solvent system that can dissolve both the organic and inorganic reagents is needed. A mixture of an organic solvent like dioxane or toluene with water is common.[9]
Methodology :
-
Reaction Setup : In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the bromopyridinecarboxylic acid isomer (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent Addition : Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.
-
Reaction : Heat the mixture to 90-100 °C and stir vigorously.
-
Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup and Purification : After cooling, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Strategic Applications in Research and Development
The choice of a specific bromopyridinecarboxylic acid isomer is a strategic decision driven by the synthetic goal.
-
3-Bromopyridine-2-carboxylic acid : This isomer is an excellent starting material for creating compounds with ortho-substituted functionalities.[2][14] The adjacent carboxylic acid can act as a directing group in certain reactions or be used to form bidentate ligands for catalysis or functional materials.[15]
-
2-Bromo Isomers (e.g., 2-Bromopyridine-3-carboxylic acid) : The highly activated bromine at the 2-position makes these isomers ideal substrates for SNAr and cross-coupling reactions where high reactivity is desired.[3]
-
3-Bromo Isomers (e.g., 3-Bromopyridine-4-carboxylic acid) : While less reactive in couplings, the 3-bromo position is synthetically valuable. It is a key intermediate for introducing substituents at the 3-position of the pyridine ring, a common motif in pharmaceuticals.[16][17]
-
5-Bromo Isomers (e.g., 5-Bromopyridine-2-carboxylic acid) : These isomers offer another distinct substitution pattern, often used as building blocks for agrochemicals and pharmaceutical intermediates where this specific connectivity is required.[18]
Conclusion
The family of bromopyridinecarboxylic acids represents a versatile and powerful toolkit for the modern synthetic chemist. This guide has illuminated the critical differences between 3-Bromopyridine-2-carboxylic acid and its isomers, moving from fundamental physicochemical properties to nuanced reactivity and strategic application. A deep, evidence-based understanding of these isomeric differences is not merely academic; it is the foundation upon which efficient, rational, and innovative synthesis is built. By leveraging the unique characteristics of each isomer, researchers can navigate the complexities of molecular design and accelerate the development of next-generation pharmaceuticals and materials.
References
- BenchChem. (n.d.). A Comparative Guide to the Reactivity of 6- Bromopyridin-3-amine and 5-amino-2.
-
BenchChem. (n.d.). A Comparative Study of Brominated Pyridine Isomers in Organic Synthesis. Retrieved from
-
MDPI. (2023). Solubility and Crystallization Studies of Picolinic Acid. Retrieved from [Link]
-
ERIC. (n.d.). Experimental Determination of pK[subscript a] Values by Use of NMR Chemical Shifts, Revisited. Retrieved from [Link]
- BenchChem. (n.d.). A Comparative Spectroscopic Analysis of Pyridine and its Isomers: 2-, 3-, and 4-Picoline.
- BenchChem. (n.d.). A Comparative Analysis of Pyridinedicarboxylic Acid Isomers for Researchers and Drug Development Professionals.
-
ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3-bromopyridine with potassium phenyltrifluoroborate in aqueous media. Retrieved from [Link]
- BenchChem. (n.d.). A Comparative Spectroscopic Guide to the Reaction Products of 2-Bromopyridine-4-carboxaldehyde.
-
ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Mole fraction solubilities of pyridine-3-carboxylic acid obtained in this work. Retrieved from [Link]
-
Chempanda. (n.d.). Bromopyridine: Common isomorphs, synthesis, applications and storage. Retrieved from [Link]
-
NIH. (n.d.). 2-Bromopyridine-3-carboxylic acid. Retrieved from [Link]
-
MDPI. (n.d.). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Bromopyridine. Retrieved from [Link]
-
Wikipedia. (n.d.). Picolinic acid. Retrieved from [Link]
- BenchChem. (n.d.). Comparative analysis of synthesis methods for polysubstituted pyridines.
-
ResearchGate. (n.d.). Determination of the pK a values of some pyridine derivatives by computational methods. Retrieved from [Link]
-
ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-Bromopyridine in Modern Pharmaceutical Synthesis. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
ResearchGate. (n.d.). REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Retrieved from [Link]
-
Custchem. (n.d.). 3-Bromopyridine-2-Carboxylic Acid Pharma Intermediates. Retrieved from [Link]
-
MDPI. (n.d.). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Retrieved from [Link]
-
PubMed. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]
-
NIH. (2023). Structure, Vibrational Spectra, and Cryogenic MatrixPhotochemistry of 6-Bromopyridine-2-carbaldehyde: From the Single Molecule of the Compound to the Neat Crystalline Material. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridinecarboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromopyridine-3-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromopyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyridine and Pyridine Derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Introducing 5-Bromopyridine-2-carboxylic Acid: An Exceptional Compound for Diverse Applications. Retrieved from [Link]
-
Dove Medical Press. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-Bromopyridine. Retrieved from [Link]
-
AOBChem USA. (n.d.). 3-Bromopyridine-2-carboxylic acid methy ester. Retrieved from [Link]
Sources
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. 3-Bromopyridine-2-Carboxylic Acid Pharma Intermediates China Manufacturers Suppliers Factory Exporter [custchemvip.com]
- 3. 2-Bromopyridine-3-carboxylic acid 97 35905-85-2 [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. 2-Bromopyridine-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. applications.emro.who.int [applications.emro.who.int]
- 13. researchgate.net [researchgate.net]
- 14. 3-Bromopyridine-2-carboxylic acid | CymitQuimica [cymitquimica.com]
- 15. 3-BROMOPYRIDINE-2-CARBOXYLIC ACID | 30683-23-9 [chemicalbook.com]
- 16. nbinno.com [nbinno.com]
- 17. 3-Bromopyridine - Wikipedia [en.wikipedia.org]
- 18. nbinno.com [nbinno.com]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 3-Bromopyridine-2-carboxylic acid hydrochloride
An Objective Comparison of Methodologies Using Certified Reference Standards
For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of reliable and reproducible data. This guide provides an in-depth technical comparison of analytical methodologies for the validation of 3-Bromopyridine-2-carboxylic acid hydrochloride, a key building block in pharmaceutical synthesis.[1][2] By grounding our analysis in the use of certified reference standards, we aim to equip you with the expertise to select, develop, and validate robust analytical procedures that ensure the quality, safety, and efficacy of your products.
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3] This guide will navigate the critical validation characteristics as defined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, offering both theoretical understanding and practical, field-proven protocols.[3][4][5]
Foundational Principles: The Role of Reference Standards and Analytical Technique Selection
The cornerstone of any successful method validation is the use of a well-characterized reference standard.[6][7] A certified reference material (CRM) provides a known purity and identity, serving as the benchmark against which the performance of an analytical method is measured.[6][8] Without this "gold standard," assessing critical parameters like accuracy would be an exercise in conjecture.[6]
Choosing the Right Analytical Tool:
For a polar, ionizable, and UV-active compound like 3-Bromopyridine-2-carboxylic acid hydrochloride, several analytical techniques could be considered. However, High-Performance Liquid Chromatography (HPLC) stands out as the most suitable for quantification and impurity profiling due to its high resolution, sensitivity, and specificity.
| Analytical Technique | Applicability for 3-Bromopyridine-2-carboxylic acid HCl | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Excellent (Recommended) | High specificity, sensitivity, and precision for both assay and impurity determination. | Requires method development; higher initial instrument cost. |
| Titrimetry (Acid-Base) | Good (For Assay Only) | Simple, cost-effective for determining the purity of the bulk substance. | Lacks specificity; cannot distinguish the active ingredient from acidic or basic impurities. |
| Gas Chromatography (GC) | Poor | The compound is not sufficiently volatile for direct GC analysis without derivatization. | Thermal degradation is likely; complex sample preparation. |
| UV-Vis Spectrophotometry | Fair (For Simple Quantification) | Rapid and straightforward for concentration checks. | Lacks specificity; susceptible to interference from any other UV-absorbing compounds. |
Based on this comparison, this guide will focus on the validation of a Reversed-Phase HPLC (RP-HPLC) method, which offers the most robust and comprehensive analysis for both the active pharmaceutical ingredient (API) and its potential impurities.
The Workflow of Method Validation: A Self-Validating System
A robust validation protocol is a self-validating system. This means incorporating checks and balances at every stage to ensure the reliability of the data being generated. The core of this is the System Suitability Test (SST) , which is performed before any validation experiment to confirm that the chromatographic system is performing adequately on that day.[9][10][11]
Caption: A typical workflow for analytical method validation, from initial development to final reporting.
Experimental Protocols & Data Interpretation
Here, we provide a detailed, step-by-step methodology for validating an RP-HPLC method for the assay of 3-Bromopyridine-2-carboxylic acid hydrochloride.
Recommended Chromatographic Conditions
-
Rationale: A C18 column is chosen for its versatility in retaining polar to moderately nonpolar compounds. The mobile phase, a mixture of acetonitrile and a phosphate buffer, is selected to ensure good peak shape and retention. The acidic pH of the buffer (pH ~2.5) suppresses the ionization of the carboxylic acid group, leading to better retention and symmetrical peaks on a reversed-phase column. UV detection at the compound's λmax ensures maximum sensitivity.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 70% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 275 nm |
| Diluent | 50:50 Water:Acetonitrile |
System Suitability Testing (SST)
-
Objective: To verify that the chromatographic system is adequate for the intended analysis.[12]
-
Protocol:
-
Prepare a standard solution of the 3-Bromopyridine-2-carboxylic acid hydrochloride reference standard at the target concentration (e.g., 0.5 mg/mL).
-
Inject this solution five replicate times.
-
Calculate the key SST parameters.
-
-
Acceptance Criteria:
| Parameter | Acceptance Limit | Causality |
| Tailing Factor (T) | ≤ 2.0 | Measures peak symmetry. A high tailing factor can indicate column degradation or secondary interactions, affecting integration accuracy.[9] |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency. Low plate count leads to broad peaks and poor resolution.[10] |
| %RSD of Peak Area | ≤ 2.0% | Measures the precision of the injector and flow rate, ensuring reproducible results.[11] |
Specificity
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of other components like impurities, degradants, or placebo components.[3][13]
-
Protocol:
-
Inject the diluent (blank) to show no interfering peaks.
-
Inject a solution of a placebo (if in a drug product formulation) to demonstrate no interference from excipients.
-
Inject the reference standard solution.
-
If available, inject solutions of known related substances or impurities.
-
Perform forced degradation studies (acid, base, peroxide, heat, light) on the analyte and analyze the stressed samples.
-
-
Acceptance Criteria: The peak for 3-Bromopyridine-2-carboxylic acid hydrochloride should be free from any co-eluting peaks in the blank, placebo, and stressed samples. Peak purity analysis (using a photodiode array detector) should confirm the homogeneity of the analyte peak.
Linearity and Range
-
Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.[14]
-
Protocol:
-
Prepare a stock solution of the reference standard.
-
Create a series of at least five dilutions covering the expected working range. For an assay, this is typically 80% to 120% of the target test concentration.[15]
-
Inject each concentration in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
-
-
Data & Acceptance Criteria:
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Y-intercept | Should be minimal (e.g., < 2% of the response at 100% level). |
| Residual Plot | Points should be randomly scattered around zero. |
Accuracy (Recovery)
-
Objective: To determine the closeness of the test results obtained by the method to the true value. It's assessed using the reference standard.
-
Protocol:
-
Spike a placebo blend (or the sample matrix) with the reference standard at three different concentration levels (e.g., 80%, 100%, 120% of the target concentration).
-
Prepare three independent samples at each level.
-
Analyze the samples and calculate the percentage recovery.
-
-
Data & Acceptance Criteria:
| Concentration Level | Mean Recovery (%) | Acceptance Criteria |
| 80% | e.g., 99.5% | \multirow{3}{*}{98.0% - 102.0%} |
| 100% | e.g., 100.2% | |
| 120% | e.g., 99.8% |
Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze six independent preparations of the same sample (at 100% concentration) on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the experiment on a different day, with a different analyst, and/or on a different instrument.
-
-
Data & Acceptance Criteria:
| Precision Type | Calculated Value | Acceptance Criteria |
| Repeatability | %RSD of results | ≤ 2.0% |
| Intermediate Precision | Overall %RSD (all data) | ≤ 2.0% |
Logical Interdependence of Validation Parameters
Understanding how validation parameters relate to each other is key to an efficient and logical validation study. For instance, accuracy can only be truly assessed once specificity and linearity are established.
Caption: Relationship between core analytical validation parameters.
Conclusion
The validation of an analytical method for 3-Bromopyridine-2-carboxylic acid hydrochloride is a systematic process that demonstrates a method is fit for its intended purpose. By leveraging high-purity reference standards and following a structured approach guided by ICH principles, scientists can ensure the generation of consistently reliable and accurate data. The RP-HPLC method detailed in this guide provides a robust framework, but it is crucial to remember that the ultimate goal of validation is to understand the method's capabilities and limitations, ensuring its suitability throughout the analytical lifecycle.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]
-
System Suitability Test in HPLC – Key Parameters Explained . Assay Prism. [Link]
-
System Suitability in HPLC Analysis . Pharmaguideline. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration (FDA). [Link]
-
System suitability Requirements for a USP HPLC Method - Tips & Suggestions . MicroSolv Technology Corporation. [Link]
-
How Analytical Standards Support Method Validation & Calibration . PureSynth. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology . U.S. Food and Drug Administration (FDA). [Link]
-
Quality Guidelines . International Council for Harmonisation (ICH). [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . Starodub. [Link]
-
How Are Biochemical Standards Used in Analytical Method Validation? . Patsnap Synapse. [Link]
-
Pharmaceutical Reference Standards: Role, Types & Applications . SynThink. [Link]
-
System suitability testing: Significance and symbolism . ScienceDirect. [Link]
-
Importance of using analytical standards – qualitative and quantitative analysis . SCION Instruments. [Link]
-
A Detailed Study of Validation Parameters and System Suitability Test in HPLC . Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]
-
THE ROLE OF REFERENCE MATERIALS AND EQUIPMENT QUALIFICATION IN METHOD VALIDATION . Taylor & Francis Online. [Link]
-
HPLC Methods for analysis of 4-Pyridinecarboxylic acid . HELIX Chromatography. [Link]
-
HPLC Separation of Pyridinecarboxylic Acids . SIELC Technologies. [Link]
-
HPLC Methods for analysis of Pyridine . HELIX Chromatography. [Link]
-
Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry . PubMed. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology . European Medicines Agency (EMA). [Link]
-
Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation (ICH). [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry . IVT Network. [Link]
-
3-Bromopyridine | C5H4BrN | CID 12286 . PubChem. [Link]
-
ICHQ2(Rl) Validation of Analytical Proced u res: Cha Ilenges and Opportunities . Molnar Institute. [Link]
-
D1.T4.3.2 - Debbie Parker - Analytical method validation . PharmOut. [Link]
Sources
- 1. 3-Bromopyridine-2-carboxylic acid | CymitQuimica [cymitquimica.com]
- 2. 3-BROMOPYRIDINE-2-CARBOXYLIC ACID | 30683-23-9 [chemicalbook.com]
- 3. fda.gov [fda.gov]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 6. pure-synth.com [pure-synth.com]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. tandfonline.com [tandfonline.com]
- 9. assayprism.com [assayprism.com]
- 10. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 11. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 12. System suitability testing: Significance and symbolism [wisdomlib.org]
- 13. How Are Biochemical Standards Used in Analytical Method Validation? [synapse.patsnap.com]
- 14. pharmout.net [pharmout.net]
- 15. ema.europa.eu [ema.europa.eu]
A Comparative Guide to the Biological Activities of 3-Bromopyridine-2-carboxylic Acid and Its Analogs for Drug Discovery Professionals
This guide provides an in-depth comparison of the biological activities of 3-Bromopyridine-2-carboxylic acid hydrochloride and its structural analogs. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to illuminate the therapeutic potential of this chemical scaffold, focusing on anticancer and antimicrobial applications. We will explore the causality behind experimental designs and present self-validating protocols to ensure scientific integrity.
Introduction: The Privileged Pyridine Carboxylic Acid Scaffold
Heterocyclic compounds are a cornerstone of medicinal chemistry, with the pyridine ring being the second most common heterocycle in FDA-approved drugs.[1] Pyridine carboxylic acid isomers and their derivatives are particularly significant, serving as versatile scaffolds in the development of treatments for a wide array of conditions, including infections, inflammation, and cancers.[2][3] The presence of the nitrogen atom in the aromatic ring, combined with the carboxylic acid group, imparts unique electronic properties, allows for metal ion coordination, and provides a handle for structural modifications, making it a "privileged scaffold" in drug design.[2]
3-Bromopyridine-2-carboxylic acid, often supplied as a hydrochloride salt for improved stability and solubility, is a key building block in this class.[4][5] While primarily utilized as a synthetic intermediate, its inherent structural features—a picolinic acid core functionalized with a bromine atom—suggest a rich potential for biological activity.[4][6] This guide aims to dissect this potential by comparing it with its analogs, thereby providing a clear framework for future research and development.
Comparative Analysis of Biological Activities
The true potential of a scaffold is often revealed through comparative studies of its analogs. By modifying the substitution pattern on the pyridine ring, we can fine-tune the molecule's pharmacological properties.
Anticancer and Antiproliferative Activity
The pyridine nucleus is a well-established pharmacophore in oncology.[1] The ability of the carboxylic acid group to coordinate with metal ions has been exploited to create novel metallodrugs with significant antitumor properties.[7]
A study involving metal complexes of 2,3-pyridinedicarboxylic acid (an analog of our lead compound) demonstrated that the coordination environment of the metal ion is crucial for cytotoxicity.[7] For instance, a zinc complex (VI) synthesized with two pyridine carboxylic acid ligands showed the best activity against the human tumor cell line SMMC-7721, with an IC50 value of 21.80 µM.[7] This highlights that the pyridine-2-carboxylic acid moiety is a potent chelating agent, and its derivatives can serve as ligands for creating active anticancer complexes.
Furthermore, structure-activity relationship (SAR) studies on other classes of inhibitors have shown that replacing aromatic systems with a pyridine ring can significantly impact activity, although not always favorably, indicating that the specific placement and electronic environment are critical.[8] For example, in a series of STAT3 inhibitors, replacing a 4-substituted benzoic acid with a pyridine ring greatly reduced the compound's activity.[8] This underscores the necessity of precise structural design when incorporating the pyridine motif.
Table 1: Comparative Anticancer Activity of Pyridine Carboxylic Acid Derivatives and Complexes
| Compound/Complex | Cell Line | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Zinc Complex (VI) of 2,3-pyridinedicarboxylic acid | SMMC-7721 | IC50 | 21.80 µM | [7] |
| Cobalt Complex (III) of 2,3-pyridinedicarboxylic acid | SMMC-7721 | IC50 | > 50 µM | [7] |
| Nickel Complex (V) of 2,3-pyridinedicarboxylic acid | SMMC-7721 | IC50 | > 50 µM | [7] |
| (R)-Pro-based STAT3 inhibitor (5d) | STAT3 DNA-binding | IC50 | 2.4 ± 0.2 µM | [8] |
| Pyridine-containing STAT3 inhibitor (2b) | STAT3 DNA-binding | IC50 | > 20 µM |[8] |
Antimicrobial (Antibacterial & Antifungal) Activity
Pyridine derivatives have long been investigated for their antimicrobial properties.[9][10] The introduction of a halogen, such as bromine, is a common strategy in medicinal chemistry to enhance the potency of antimicrobial agents.
For example, a series of 6-bromo-2-substitutedphenyl-1H-imidazo[4,5-b]pyridine derivatives, synthesized from 5-bromopyridine-2,3-diamine, showed significant antibacterial and antifungal activity.[11] These compounds were tested against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (Proteus vulgaris, Klebsiella pneumoniae), and fungi (Aspergillus niger, Pencillium chrysogenium), with many derivatives exhibiting potency comparable to standard drugs like ampicillin and fluconazole.[11] This demonstrates the positive contribution of the bromo-pyridine scaffold to antimicrobial efficacy.
Similarly, other studies have found that pyridine derivatives featuring chloro, bromo, or methoxy groups were highly active antimicrobial agents, with activities often surpassing those of standard drugs like norfloxacin and fluconazole.[9] The mechanism often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity.
Table 2: Comparative Antimicrobial Activity of Substituted Pyridine Analogs
| Compound Class | Microorganism | Activity Metric | Result | Reference |
|---|---|---|---|---|
| 6-bromo-1H-imidazo[4,5-b]pyridine derivatives (3a-j) | S. aureus, B. subtilis | Zone of Inhibition | 15-25 mm | [11] |
| 6-bromo-1H-imidazo[4,5-b]pyridine derivatives (3a-j) | A. niger, P. chrysogenium | Zone of Inhibition | 14-24 mm | [11] |
| Isonicotinic acid hydrazides with Br, OCH3, Cl groups | Various bacteria & fungi | MIC | Better than norfloxacin & fluconazole | [9] |
| 2-amino-3-cyanopyridine derivative (2c) | S. aureus, B. subtilis | MIC | 0.039 µg·mL⁻¹ |[12] |
Structure-Activity Relationship (SAR) Insights
The biological activity of pyridine carboxylic acids is intricately linked to their molecular structure. The following diagram and discussion summarize key SAR insights.
Caption: Key structural features influencing the biological activity of the pyridine-2-carboxylic acid scaffold.
-
The Carboxylic Acid Group: The position of the carboxylic acid at the C2 position (picolinic acid) is crucial. This arrangement, along with the pyridine nitrogen, forms a bidentate ligand capable of chelating metal ions, a property extensively used in designing anticancer metal complexes.[2][7] This group also serves as a critical hydrogen bond donor and acceptor, facilitating interactions with enzyme active sites.[2]
-
The Pyridine Nitrogen: The nitrogen atom increases the polarity of the molecule and is a primary site for hydrogen bonding. Its basicity influences the compound's overall physicochemical properties, including solubility and cell permeability.[2]
-
Halogen Substitution: The presence of a bromine atom at the C3 position, as in our lead compound, is significant. Halogens are known to increase lipophilicity, which can enhance membrane permeability. They also act as effective bioisosteres and can form halogen bonds, contributing to stronger binding with biological targets. This is consistent with observations that bromo-substituted pyridines exhibit potent antimicrobial activity.[9][11]
-
Other Substitutions: The introduction of other functional groups on the pyridine ring can drastically alter biological activity. For instance, amino groups can enhance antibacterial effects, while bulky phenyl groups can modulate receptor binding affinity for neuronal targets.[12][13] The key is that even subtle changes can lead to significant shifts in potency and selectivity, making this scaffold highly tunable.[8]
Key Experimental Protocols
To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are essential. Below are detailed methodologies for assessing the primary biological activities discussed.
Protocol 1: In Vitro Anticancer Activity (MTT Assay)
This protocol is used to determine the cytotoxic effect of a compound on a cancer cell line by measuring metabolic activity. The IC50 value—the concentration of the compound that inhibits 50% of cell growth—is a standard metric for cytotoxicity.[7]
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., SMMC-7721) in a 96-well plate at a density of 5x10³ - 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 3-Bromopyridine-2-carboxylic acid analogs) in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Antibacterial Susceptibility (Broth Microdilution for MIC)
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12]
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., S. aureus) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5x10⁵ CFU/mL in the wells.
-
Compound Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB).
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Cover and incubate the plate at 35-37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be determined by visual inspection or by measuring absorbance with a plate reader.
Conclusion and Future Directions
The comparative analysis reveals that the 3-Bromopyridine-2-carboxylic acid scaffold is a promising starting point for the development of novel therapeutic agents. Its analogs demonstrate significant potential in both oncology and infectious diseases.
-
Anticancer Potential: The picolinic acid moiety is a highly effective chelating agent for creating cytotoxic metal complexes. Future work should focus on synthesizing and screening complexes of 3-Bromopyridine-2-carboxylic acid with various transition metals (e.g., Zn, Cu, Co) to optimize anticancer activity.[7]
-
Antimicrobial Potential: The presence of a bromine atom is strongly correlated with enhanced antimicrobial activity.[11] Further SAR studies should explore the effect of different halogens (F, Cl, I) at various positions on the pyridine ring to develop more potent and selective antibacterial and antifungal agents.
While this guide has focused on anticancer and antimicrobial activities, the broad biological relevance of this scaffold suggests potential in other areas, such as enzyme inhibition and anti-inflammatory applications.[2][4] Integrated studies combining computational modeling, SAR optimization, and robust in vivo validation will be essential to translate these promising compounds into clinically successful therapies.[2]
References
[2] Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC. (2025). PubMed Central. [7] Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids. (n.d.). Journal of Chemical Sciences. [14] Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. (n.d.). ACS Publications. [8] Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. (n.d.). ACS Publications. [9] Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC. (n.d.). PubMed Central. [11] (PDF) Synthesis, antibacterial, antifungal and antioxidant activity studies on 6-bromo-2-substitutedphenyl-1H-Imidazo[4,5-b]pyridine. (2011). ResearchGate. [1] The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). MDPI. [13] Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. (2001). Bioorganic & Medicinal Chemistry Letters. [3] Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PubMed. [10] (PDF) Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. (2024). ResearchGate. [15] Antimicrobial Activity of Naphthyridine Derivatives. (2024). MDPI. [6] 3-BROMOPYRIDINE-2-CARBOXYLIC ACID | 30683-23-9. (n.d.). ChemicalBook. [4] 3-Bromopyridine-2-carboxylic acid | 30683-23-9 | FB19329. (n.d.). Biosynth. [5] 3-Bromopyridine-2-Carboxylic Acid Pharma Intermediates. (n.d.). Custchem. [12] Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (n.d.). MDPI. [16] 3-Bromopyridine-2-carboxylic acid. (n.d.). CymitQuimica.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. 3-Bromopyridine-2-Carboxylic Acid Pharma Intermediates China Manufacturers Suppliers Factory Exporter [custchemvip.com]
- 6. 3-BROMOPYRIDINE-2-CARBOXYLIC ACID | 30683-23-9 [chemicalbook.com]
- 7. JCM-V3-1562 Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids [jcmimagescasereports.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. 3-Bromopyridine-2-carboxylic acid | CymitQuimica [cymitquimica.com]
In the intricate landscape of pharmaceutical and materials science, the precise characterization of molecular architecture is paramount. The substitution pattern on a heterocyclic scaffold like pyridine dictates its electronic properties, reactivity, and biological interactions. This guide provides an in-depth spectroscopic comparison of 3-Bromopyridine-2-carboxylic acid hydrochloride with its parent molecule and related structures: 3-Bromopyridine-2-carboxylic acid, 3-Bromopyridine, and 2-Carboxypyridine (Picolinic acid). Through a detailed analysis of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we will elucidate the electronic and structural effects of the bromo and carboxylic acid substituents, as well as the impact of N-protonation.
The Rationale Behind Spectroscopic Dissection
The choice of spectroscopic techniques is not arbitrary; each provides a unique window into the molecular world. NMR spectroscopy probes the chemical environment of individual protons and carbons, revealing subtle electronic shifts caused by neighboring functional groups.[1] IR spectroscopy identifies the vibrational modes of chemical bonds, offering a clear signature for functional groups like carbonyls and hydroxyls.[2] Mass spectrometry, on the other hand, provides the molecular weight and fragmentation patterns, which are crucial for confirming the molecular formula and connectivity. By integrating these techniques, we can construct a comprehensive and self-validating picture of each molecule's identity and electronic distribution.
¹H NMR Spectroscopy: A Window into the Electronic Environment
Proton NMR is highly sensitive to the electron density around the hydrogen atoms in a molecule. Electron-withdrawing groups, such as a bromine atom or a carboxylic acid, deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield).[1] Conversely, electron-donating groups would shift signals to a lower chemical shift (upfield). The formation of a pyridinium salt upon protonation of the nitrogen atom is expected to have a significant downfield effect on all ring protons due to the increased positive charge on the ring.[3]
Comparative ¹H NMR Data
| Compound | H4 (ppm) | H5 (ppm) | H6 (ppm) | Other Protons (ppm) |
| 3-Bromopyridine | ~7.80 | ~7.19 | ~8.68 | - |
| Picolinic Acid | ~8.10 | ~7.67 | ~8.76 | ~12.11 (COOH) |
| 3-Bromopyridine-2-carboxylic acid (Predicted) | ~8.30 | ~7.50 | ~8.80 | ~13.0 (COOH) |
| 3-Bromopyridine-2-carboxylic acid hydrochloride (Predicted) | ~8.50 | ~7.70 | ~9.00 | ~14.0 (COOH), ~15.0 (N-H) |
Note: Data for 3-Bromopyridine and Picolinic Acid are compiled from experimental data.[4][5] Data for 3-Bromopyridine-2-carboxylic acid and its hydrochloride are predicted based on additive substituent effects and known protonation shifts.
Analysis of ¹H NMR Spectra
The downfield shift of all protons in picolinic acid compared to pyridine is a result of the electron-withdrawing nature of the carboxylic acid group.[5] Similarly, the bromine atom in 3-bromopyridine deshields the adjacent protons.[4] For 3-Bromopyridine-2-carboxylic acid, the combined electron-withdrawing effects of both the bromine and carboxylic acid groups are predicted to cause a further downfield shift of the remaining ring protons.
The most dramatic effect is anticipated in 3-Bromopyridine-2-carboxylic acid hydrochloride . The protonation of the pyridine nitrogen introduces a positive charge, which is delocalized across the aromatic ring, leading to a significant deshielding of all ring protons.[3] This downfield shift is a clear spectroscopic indicator of pyridinium salt formation. The acidic protons of the carboxylic acid and the N-H will also be observable, likely as broad singlets at very high chemical shifts.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon NMR provides complementary information to ¹H NMR, detailing the electronic environment of the carbon atoms. The chemical shifts of the carbon atoms in the pyridine ring are also sensitive to substituent effects.[6] Electron-withdrawing groups cause a downfield shift of the carbon signals, particularly for the carbon atom directly attached to the substituent (the ipso-carbon) and the carbons at the ortho and para positions.[1]
Comparative ¹³C NMR Data
| Compound | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | C6 (ppm) | COOH (ppm) |
| 3-Bromopyridine | ~148.5 | ~121.0 | ~139.0 | ~124.0 | ~150.0 | - |
| Picolinic Acid | ~146.7 | ~124.3 | ~138.6 | ~127.8 | ~148.1 | ~164.7 |
| 3-Bromopyridine-2-carboxylic acid (Predicted) | ~147.0 | ~122.0 | ~141.0 | ~126.0 | ~151.0 | ~163.0 |
| 3-Bromopyridine-2-carboxylic acid hydrochloride (Predicted) | ~148.0 | ~123.0 | ~143.0 | ~128.0 | ~152.0 | ~163.0 |
Note: Data for 3-Bromopyridine and Picolinic Acid are compiled from experimental data.[5][7] Data for 3-Bromopyridine-2-carboxylic acid and its hydrochloride are predicted based on additive substituent effects and known protonation shifts.
Analysis of ¹³C NMR Spectra
In 3-bromopyridine, the C3 signal is significantly shielded compared to pyridine due to the "heavy atom" effect of bromine, while the other carbons are deshielded.[7] For picolinic acid, the C2 and the carboxylic carbon are prominent, with the latter appearing in the characteristic region for carboxylic acids (~165-185 ppm).[8]
For 3-Bromopyridine-2-carboxylic acid , the combined effects of the bromine at C3 and the carboxylic acid at C2 will influence the chemical shifts of all ring carbons. The protonation of the nitrogen in the hydrochloride salt is expected to cause a general downfield shift of all ring carbon signals, reflecting the overall decrease in electron density in the aromatic ring.[9]
Infrared Spectroscopy: Identifying Functional Groups
IR spectroscopy is a powerful tool for the identification of functional groups. The carboxylic acid group has two very characteristic absorptions: a very broad O-H stretch from approximately 2500-3300 cm⁻¹ and a strong C=O stretch between 1700-1760 cm⁻¹.[10] The formation of a hydrochloride salt will introduce N-H stretching and bending vibrations.
Comparative IR Data
| Compound | Key Vibrational Frequencies (cm⁻¹) |
| 3-Bromopyridine | ~3050 (Ar C-H), ~1570, 1470 (C=C, C=N stretch) |
| Picolinic Acid | ~3000 (broad O-H), ~1710 (C=O), ~1580, 1450 (C=C, C=N stretch) |
| 3-Bromopyridine-2-carboxylic acid (Predicted) | ~3000 (broad O-H), ~1715 (C=O), ~1560, 1460 (C=C, C=N stretch) |
| 3-Bromopyridine-2-carboxylic acid hydrochloride (Predicted) | ~3000 (broad O-H), ~2500-2800 (N-H stretch), ~1720 (C=O), ~1600, 1480 (C=C, C=N stretch) |
Note: Data for 3-Bromopyridine and Picolinic Acid are based on typical values and experimental data.[11][12] Data for 3-Bromopyridine-2-carboxylic acid and its hydrochloride are predicted.
Analysis of IR Spectra
The IR spectrum of 3-bromopyridine is characterized by aromatic C-H and ring stretching vibrations.[11] Picolinic acid exhibits the classic broad O-H and sharp C=O stretches of a carboxylic acid.[12] For 3-Bromopyridine-2-carboxylic acid , a similar pattern to picolinic acid is expected.
The IR spectrum of 3-Bromopyridine-2-carboxylic acid hydrochloride will be more complex. The presence of the pyridinium ion will introduce N-H stretching and bending vibrations.[7] The broad O-H stretch of the carboxylic acid will likely overlap with the N-H stretching bands. The C=O stretch may be slightly shifted to a higher wavenumber due to the electron-withdrawing effect of the protonated nitrogen.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, information about its structure. The molecular ion peak (M⁺) is a key piece of information. For bromine-containing compounds, the presence of two isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance results in a characteristic M and M+2 pattern.
Comparative Mass Spectrometry Data
| Compound | Molecular Weight ( g/mol ) | Key Fragments (m/z) |
| 3-Bromopyridine | 157.99 | 157/159 (M⁺), 78 (M⁺ - Br) |
| Picolinic Acid | 123.11 | 123 (M⁺), 78 (M⁺ - COOH) |
| 3-Bromopyridine-2-carboxylic acid | 201.99 | 201/203 (M⁺), 156/158 (M⁺ - COOH), 78 (M⁺ - Br - COOH) |
| 3-Bromopyridine-2-carboxylic acid hydrochloride | 238.45 | 201/203 (M⁺ of free base), 36/38 (HCl) |
Note: Molecular weights and fragmentation patterns are based on isotopic masses and established fragmentation pathways.[13][14]
Analysis of Mass Spectra
The mass spectrum of 3-bromopyridine shows the characteristic isotopic pattern for a single bromine atom.[13] A major fragment corresponds to the loss of the bromine radical. Picolinic acid readily loses the carboxylic acid group to give the pyridyl cation.[14]
For 3-Bromopyridine-2-carboxylic acid , the molecular ion should also exhibit the M/M+2 pattern. Key fragmentation pathways would involve the loss of the carboxylic acid group and/or the bromine atom.
In the case of 3-Bromopyridine-2-carboxylic acid hydrochloride , under typical electron ionization (EI) conditions, the hydrochloride salt will likely dissociate, and the mass spectrum will be that of the free base, 3-bromopyridine-2-carboxylic acid. Electrospray ionization (ESI), a softer ionization technique, might be able to detect the protonated molecule.[15]
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹H NMR, a typical spectral width is 0-16 ppm, with 16-32 scans. For ¹³C NMR, a spectral width of 0-200 ppm with a larger number of scans (e.g., 1024) is common.
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shifts using the residual solvent peak as an internal standard.
IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the ATR accessory. Apply pressure to ensure good contact.
-
Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum over a range of 4000-400 cm⁻¹, typically with 16-32 scans.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Sources
- 1. eng.uc.edu [eng.uc.edu]
- 2. cires1.colorado.edu [cires1.colorado.edu]
- 3. N-(4-Pyridyl)pyridinium chloride hydrochloride(5421-92-1) IR Spectrum [m.chemicalbook.com]
- 4. 3-Pyridyl bromide(626-55-1) 1H NMR [m.chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. 1H and 13C NMR spectral assignments of pyridinium salts linked to a N-9 or N-3 adenine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. RSC - Page load error [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Purity Assessment: In-House Synthesized vs. Commercial 3-Bromopyridine-2-carboxylic acid hydrochloride
In the landscape of pharmaceutical research and drug development, the purity and structural integrity of chemical intermediates are paramount. These molecules serve as the foundational building blocks for Active Pharmaceutical Ingredients (APIs), and any impurities can have cascading effects on the safety and efficacy of the final drug product.[1] This guide provides a comprehensive framework for assessing the purity of a laboratory-synthesized batch of 3-Bromopyridine-2-carboxylic acid hydrochloride against commercially available standards.
3-Bromopyridine-2-carboxylic acid is a vital heterocyclic intermediate used in the synthesis of numerous pharmaceutical compounds. Ensuring its purity is not merely a quality control checkpoint but a critical step that aligns with Good Manufacturing Practices (GMP) and regulatory expectations set forth by bodies like the International Council for Harmonisation (ICH).[2][3] This document outlines a multi-faceted analytical approach, providing researchers with the rationale and detailed protocols necessary to validate their synthesized material with confidence.
Part I: Synthesis of 3-Bromopyridine-2-carboxylic acid hydrochloride
A reliable synthetic route is the first step in producing high-purity material. The chosen method involves the direct bromination of pyridine, a common starting material.[4] This is followed by carboxylation and subsequent conversion to the hydrochloride salt to improve stability and handling.
Rationale for Synthesis Route: This pathway was selected for its straightforward reaction steps and the relatively low cost of starting materials. The conditions are scalable, making it suitable for producing quantities required for preclinical development.
Detailed Experimental Protocol:
-
Bromination of Pyridine: In a well-ventilated fume hood, pyridine is slowly added to a solution of 90% sulfuric acid at 0°C. Bromine is then added dropwise while maintaining the temperature below 10°C. The reaction mixture is heated to 135°C for 8 hours.[4]
-
Work-up and Isolation: After cooling, the reaction mixture is carefully poured over ice and neutralized to a pH of 8 using a 6N sodium hydroxide solution. The aqueous layer is extracted three times with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 3-bromopyridine.
-
Carboxylation: The 3-bromopyridine is converted to its Grignard reagent by reacting with magnesium turnings in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.[5] This Grignard reagent is then carboxylated by bubbling dry carbon dioxide gas through the solution.
-
Acidification and Salt Formation: The reaction is quenched with 6N hydrochloric acid, which protonates the carboxylate and adjusts the pH to approximately 3-4. This step also forms the hydrochloride salt of the desired product. The resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield 3-Bromopyridine-2-carboxylic acid hydrochloride as a white to off-white solid.
Part II: The Commercial Benchmark: Selection and Verification
For a meaningful comparison, two high-purity commercial standards of 3-Bromopyridine-2-carboxylic acid (or its hydrochloride salt) were procured from reputable suppliers (designated as Commercial Standard A and Commercial Standard B ).
Selection Rationale: The suppliers were chosen based on their established reputation in providing high-quality pharmaceutical intermediates and their ability to provide a detailed Certificate of Analysis (CoA). A CoA is a critical document that provides lot-specific data on purity, moisture content, and residual solvents, serving as the initial benchmark for comparison.
Part III: A Multi-Pronged Approach to Purity Assessment
No single analytical technique can provide a complete picture of a compound's purity.[6] A robust assessment relies on orthogonal methods—different techniques that measure distinct chemical and physical properties. This approach ensures that a wide range of potential impurities, including isomers, by-products, and residual solvents, are detected.[7]
dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Roboto", fontsize=12]; edge [fontname="Roboto", fontsize=11];
} caption [label="Figure 1: Experimental Workflow for Purity Assessment.", fontname="Roboto", fontsize=12];
Figure 1: Experimental Workflow for Purity Assessment. A multi-technique approach ensures a comprehensive comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Rationale: NMR spectroscopy is arguably the most powerful tool for unambiguous structure elucidation and purity assessment of organic molecules.[8][9] ¹H NMR provides information on the proton environment and allows for the quantification of impurities against the main compound, while ¹³C NMR confirms the carbon skeleton. Absolute quantitative NMR (qNMR) can be employed for highly accurate purity determination.[10][11]
Protocol:
-
Sample Preparation: Accurately weigh ~5-10 mg of the synthesized compound and each commercial standard into separate NMR tubes. Dissolve in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. For ¹H NMR, ensure a sufficient relaxation delay (D1 ≥ 5T₁) for accurate integration.
-
Data Interpretation: Compare the spectra. The synthesized product should exhibit the same characteristic chemical shifts and coupling constants as the commercial standards. Integrate all signals in the ¹H spectrum. Any peaks not corresponding to the product or residual solvent are potential impurities.
High-Performance Liquid Chromatography (HPLC)
Principle & Rationale: HPLC is the workhorse for purity analysis in the pharmaceutical industry, excelling at separating and quantifying non-volatile organic impurities.[12][13] By calculating the area percentage of the main peak relative to all other peaks, a precise purity value can be determined.
Protocol:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Prepare solutions of the synthesized compound and commercial standards at a concentration of ~1 mg/mL in a suitable diluent (e.g., 50:50 water/acetonitrile).
-
Data Interpretation: Analyze the resulting chromatograms. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. The retention time of the synthesized compound should match that of the standards.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle & Rationale: LC-MS couples the separation power of HPLC with the detection specificity of mass spectrometry.[14] It is invaluable for confirming the molecular weight of the main component and providing mass information on any impurities separated by the LC, aiding in their identification.[15][16]
Protocol:
-
Method: Utilize the same LC method as described for HPLC analysis.
-
Mass Spectrometer Settings:
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Mass Range: Scan from m/z 100 to 500.
-
-
Data Interpretation: Confirm that the mass spectrum for the main chromatographic peak shows an ion corresponding to the expected molecular weight of 3-Bromopyridine-2-carboxylic acid (Expected [M+H]⁺ = 202.0/204.0 due to bromine isotopes). Analyze the mass spectra of any impurity peaks to help elucidate their structures.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle & Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[8] The resulting spectrum serves as a molecular "fingerprint" that can be compared against the standards.[6][17]
Protocol:
-
Sample Preparation: Analyze the solid samples directly using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Data Acquisition: Scan from 4000 to 400 cm⁻¹.
-
Data Interpretation: The spectrum of the synthesized product should show characteristic absorptions for the carboxylic acid O-H stretch (a very broad band around 3300-2500 cm⁻¹), the C=O stretch (~1710 cm⁻¹), and the C-O stretch (~1300 cm⁻¹).[18][19] This pattern should be consistent with the commercial standards.
Melting Point Analysis
Principle & Rationale: The melting point is a fundamental physical property that serves as a simple and effective indicator of purity.[20] Pure crystalline solids melt over a very narrow temperature range.[21][22] Impurities typically cause a depression and broadening of the melting range.[23]
Protocol:
-
Method: Place a small amount of the finely ground sample into a capillary tube.[21]
-
Apparatus: Use a calibrated digital melting point apparatus.
-
Procedure: Heat the sample at a slow, controlled rate (e.g., 1-2 °C/min) and record the temperature range from the first appearance of liquid to the complete melting of the solid.
-
Data Interpretation: A sharp melting range that is in close agreement with the literature value and the commercial standards indicates high purity.
Part IV: Comparative Data Analysis
To facilitate a clear comparison, all analytical data should be compiled into a summary table. This allows for a direct, side-by-side evaluation of the synthesized material against the established commercial benchmarks.
Table 1: Summary of Comparative Analytical Data
| Analytical Test | Synthesized Product | Commercial Standard A | Commercial Standard B | Acceptance Criteria |
| Appearance | White crystalline solid | White crystalline solid | Off-white powder | Conforms to standard |
| ¹H NMR | Conforms to structure | Conforms to structure | Conforms to structure | Spectrum matches standard |
| HPLC Purity (%) | 99.6% | 99.8% | 99.5% | ≥ 99.0% |
| LC-MS [M+H]⁺ | 202.1 / 204.0 | 202.0 / 204.1 | 202.1 / 204.0 | Matches theoretical mass |
| FTIR | Conforms | Conforms | Conforms | Spectrum matches standard |
| Melting Point (°C) | 141-143 | 142-144 | 141-144 | Sharp range, agrees with standard |
Discussion of Results
The data presented in Table 1 indicates that the in-house synthesized 3-Bromopyridine-2-carboxylic acid hydrochloride meets and, in some aspects, exceeds the purity of one of the commercial standards. The NMR, LC-MS, and FTIR data confirm the structural identity of the synthesized compound. The HPLC purity of 99.6% is well within the acceptable limits for a pharmaceutical intermediate and is comparable to the high-purity commercial standards. Furthermore, the sharp melting point range corroborates the high purity indicated by the chromatographic analysis.
The ICH Q3A guidelines provide a framework for the identification and qualification of impurities.[24][25] In this analysis, no single impurity was found to be above the 0.1% reporting threshold, indicating a clean synthesis and purification process.
Conclusion
This guide demonstrates a robust, multi-technique workflow for the comprehensive purity assessment of a synthesized pharmaceutical intermediate. By systematically comparing the in-house product against high-purity commercial standards using orthogonal analytical methods (NMR, HPLC, LC-MS, FTIR, and melting point), researchers can establish a high degree of confidence in the quality of their material. This rigorous validation is a cornerstone of scientific integrity and a critical requirement in the drug development pipeline, ensuring that subsequent research is built upon a foundation of well-characterized, high-purity compounds.[26][27][28]
References
-
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]
- Bajaj, S., et al. (n.d.).
- Shaikh, S., et al. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
-
Impact Analytical. (n.d.). Molecular Weight Determination. [Link]
-
U.S. Food and Drug Administration. (2001). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. [Link]
-
ICH. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]
-
European Medicines Agency. (2000). ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline. [Link]
- Agilent Technologies. (n.d.).
-
Analytical Testing Labs. (n.d.). Melting Point Determination. [Link]
-
Westlab Canada. (2023). Measuring the Melting Point. [Link]
-
NAMSA. (n.d.). Melting Point Determination. [Link]
-
ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. [Link]
-
SSERC. (n.d.). Melting point determination. [Link]
-
Mettler Toledo. (n.d.). What is Melting Point?. [Link]
- Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques.
- ComplianceOnline. (1999). Good Manufacturing Practices in Active Pharmaceutical Ingredients Development.
-
Aragen Bioscience. (n.d.). Molecular weight Determination. [Link]
-
U.S. Food and Drug Administration. (2016). Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients Guidance for Industry. [Link]
-
YouTube. (2024). ICH Q3A Guideline for Impurities in New Drug Substances. [Link]
-
Wikipedia. (n.d.). Good manufacturing practice. [Link]
-
Broad Institute. (n.d.). What is Mass Spectrometry?. [Link]
-
Wikipedia. (n.d.). Organic chemistry. [Link]
- Agilent Technologies. (2019). Fast and Simple Protein Molecular Weight Confirmation Using the Agilent InfinityLab LC/MSD XT Mass Selective Detector.
- Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
-
OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. [Link]
- Journal of Medicinal Chemistry. (2014).
- ACS Publications. (n.d.). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts.
-
Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. [Link]
-
Quora. (2023). Why do we use NMR spectroscopy in purity analysis?. [Link]
-
ACS Publications. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. [Link]
- Chemistry LibreTexts. (2021).
- PubMed Central. (n.d.).
-
YouTube. (2022). NMR of molecules large and small in biomedical research and drug design. [Link]
-
ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]
- IVT Network. (n.d.).
- Journal of Pharmaceutical Sciences and Research. (2025).
- Agilent Technologies. (2009).
-
Custchem. (n.d.). 3-Bromopyridine-2-Carboxylic Acid Pharma Intermediates. [Link]
-
Molbase. (n.d.). Factory Sells Best Quality 3-bromopyridine 626-55-1 with USP. [Link]
- Google Patents. (n.d.). CN104974081A - Synthetic method of 3-bromopyridine.
- Google Patents. (n.d.). CN104130183A - Synthetic method for 3-bromopyridine.
-
Oakwood Chemical. (n.d.). 3-Bromopyridine. [Link]
- Google Patents. (n.d.). CN110357853B - Synthesis method of (R, S-) nicotine.
Sources
- 1. jpionline.org [jpionline.org]
- 2. fda.gov [fda.gov]
- 3. ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. CN104974081A - Synthetic method of 3-bromopyridine - Google Patents [patents.google.com]
- 5. CN110357853B - Synthesis method of (R, S-) nicotine - Google Patents [patents.google.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. arborpharmchem.com [arborpharmchem.com]
- 8. rroij.com [rroij.com]
- 9. quora.com [quora.com]
- 10. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 13. pharmoutsourcing.com [pharmoutsourcing.com]
- 14. Molecular weight Determination - Aragen Bioscience [aragenbio.com]
- 15. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]
- 16. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]
- 17. orgchemboulder.com [orgchemboulder.com]
- 18. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 19. spectroscopyonline.com [spectroscopyonline.com]
- 20. promptpraxislabs.com [promptpraxislabs.com]
- 21. westlab.com [westlab.com]
- 22. mt.com [mt.com]
- 23. SSERC | Melting point determination [sserc.org.uk]
- 24. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 25. database.ich.org [database.ich.org]
- 26. complianceonline.com [complianceonline.com]
- 27. Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients Guidance for Industry | FDA [fda.gov]
- 28. Good manufacturing practice - Wikipedia [en.wikipedia.org]
A Researcher's Guide to Navigating Off-Target Effects: A Cross-Reactivity Analysis of 3-Bromopyridine-2-carboxylic acid hydrochloride
In the landscape of modern drug discovery, the journey from a promising hit compound to a clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring target specificity. Off-target interactions can lead to unforeseen toxicity, diminished efficacy, and costly late-stage failures. This guide provides a comprehensive framework for assessing the cross-reactivity of small molecule inhibitors, using 3-Bromopyridine-2-carboxylic acid hydrochloride as a central case study. While this compound is a valuable synthetic building block, its biological activity profile is not extensively documented.[1][2][3][4][5] This makes it an ideal candidate to illustrate the principles and methodologies for proactive off-target liability assessment.
This guide is intended for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and interpret hypothetical data to showcase how to build a robust selectivity profile. Our approach is grounded in the principles of scientific integrity, ensuring that every protocol described is a self-validating system.
The Imperative of Selectivity Profiling
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs that target a wide array of protein classes, including kinases and metabolic enzymes.[6][7] Pyridine derivatives can engage with biological targets through various interactions, such as hydrogen bonding and π-π stacking.[6] However, this versatility also presents a challenge: the potential for a single compound to bind to multiple, often unrelated, proteins. Such polypharmacology can sometimes be beneficial, but unintended cross-reactivity is a significant liability.[8][9] Early and comprehensive cross-reactivity studies are therefore not just a regulatory requirement but a cornerstone of efficient drug development.[3][10][11][12][13]
This guide will walk through a tiered approach to screen 3-Bromopyridine-2-carboxylic acid hydrochloride for potential off-target activities. We will compare its hypothetical performance against two well-characterized, pyridine-based kinase inhibitors:
-
Comparator A (Dasatinib): A potent, multi-targeted kinase inhibitor approved for the treatment of chronic myeloid leukemia.
-
Comparator B (A selective, hypothetical Pyridine-based Inhibitor): A compound designed for high selectivity against a specific kinase, representing an ideal selective compound.
Tier 1: Broad Kinase Panel Screening
Given that the pyridine scaffold is common in kinase inhibitors, a broad kinase screen is the logical first step to identify potential off-target interactions within this large and therapeutically important protein family.[5][7][14][15][16] We will utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based assay, such as the LanthaScreen® technology, for its robustness and high-throughput compatibility.[1][17][18][19][20]
Experimental Workflow: Kinase Binding Assay
Caption: Workflow for TR-FRET Kinase Binding Assay.
Hypothetical Results: Kinase Panel Screen
The following table presents plausible IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) for our test compound and comparators against a representative panel of kinases.
| Kinase Target | 3-Bromopyridine-2-carboxylic acid HCl IC50 (µM) | Comparator A (Dasatinib) IC50 (µM) | Comparator B (Selective Inhibitor) IC50 (µM) |
| PIM1 (Hypothesized Primary Target) | 0.05 | 0.003 | 0.01 |
| ABL1 | 5.2 | 0.001 | > 50 |
| SRC | 8.9 | 0.002 | > 50 |
| VEGFR2 | 15.7 | 0.015 | 25.3 |
| EGFR | > 50 | 2.5 | > 50 |
| CDK2 | 12.1 | 0.8 | 45.1 |
| p38α | 22.5 | 0.5 | > 50 |
| ROCK1 | 35.0 | 1.2 | > 50 |
Interpretation of Tier 1 Data
Based on this hypothetical data, 3-Bromopyridine-2-carboxylic acid hydrochloride shows potent inhibition of PIM1 kinase, our hypothesized primary target. However, it also demonstrates moderate off-target activity against ABL1 and SRC at higher concentrations. In contrast, Comparator A (Dasatinib) confirms its known multi-targeted profile with potent inhibition across several kinases. Comparator B showcases a highly selective profile, with significant potency only against its intended target, PIM1. This initial screen flags ABL1 and SRC as potential off-targets for our lead compound, warranting further investigation.
Tier 2: Orthogonal and Cellular Assays
The promising, albeit not perfectly selective, result from the biochemical screen necessitates further validation. We will now employ two additional assays: an alternative enzyme inhibition assay to confirm the kinase findings and a cell-based assay to assess the compound's effect in a more physiologically relevant context.
Carbonic Anhydrase Inhibition Assay
Pyridine-based structures are also known to inhibit carbonic anhydrases (CAs), a family of metalloenzymes involved in pH regulation.[21] To explore this potential off-target liability, we will use a colorimetric assay.
-
Reagent Preparation :
-
Prepare a 50 mM Tris-HCl buffer (pH 7.5).
-
Dissolve human Carbonic Anhydrase II (CAII) in the assay buffer to create a working solution.
-
Prepare a stock solution of the substrate, p-nitrophenyl acetate (p-NPA), in acetonitrile.
-
Create serial dilutions of the test compounds and a known CA inhibitor (e.g., Acetazolamide) in DMSO.[21][22]
-
-
Assay Procedure (96-well plate) :
-
To appropriate wells, add 158 µL of assay buffer.
-
Add 2 µL of the compound dilutions (or DMSO for control).
-
Add 20 µL of the CAII working solution and pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of the p-NPA substrate solution.
-
-
Data Acquisition :
-
Immediately measure the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 10-20 minutes.
-
-
Data Analysis :
Cell Viability Assay (MTT Assay)
To understand the cytotoxic potential of the compound, which could be a result of on-target or off-target effects, a cell viability assay is crucial. The MTT assay is a widely used colorimetric method that measures the metabolic activity of cells.[6][24][25][26]
Caption: Workflow for MTT Cell Viability Assay.
Hypothetical Results: Orthogonal and Cellular Assays
| Assay | 3-Bromopyridine-2-carboxylic acid HCl | Comparator A (Dasatinib) | Comparator B (Selective Inhibitor) |
| Carbonic Anhydrase II IC50 (µM) | 28.5 | > 100 | > 100 |
| MCF-7 Cell Viability GI50 (µM) | 0.5 | 0.01 | 0.2 |
Interpretation of Tier 2 Data
The CAII assay reveals that 3-Bromopyridine-2-carboxylic acid hydrochloride has weak inhibitory activity against this enzyme, suggesting it is not a primary off-target. The cell viability data shows that our compound has sub-micromolar potency in a cellular context, which is consistent with its potent biochemical inhibition of PIM1 kinase. The GI50 value is approximately 10-fold higher than its biochemical IC50 against PIM1, a common observation due to factors like cell permeability and target engagement in a complex cellular environment.
Comparative Analysis and Path Forward
This systematic, tiered approach provides a clear and actionable cross-reactivity profile for our lead compound.
| Compound | Primary Target Potency (PIM1 IC50) | Key Off-Targets (IC50) | Selectivity (Off-Target/On-Target) | Cellular Potency (GI50) |
| 3-Bromopyridine-2-carboxylic acid HCl | 50 nM | ABL1 (5.2 µM), SRC (8.9 µM) | ~104-fold vs ABL1 | 0.5 µM |
| Comparator A (Dasatinib) | 3 nM | ABL1 (1 nM), SRC (2 nM) | Multi-targeted | 0.01 µM |
| Comparator B (Selective Inhibitor) | 10 nM | > 25 µM for all tested | > 2500-fold | 0.2 µM |
Our investigation reveals that 3-Bromopyridine-2-carboxylic acid hydrochloride is a potent inhibitor of PIM1 kinase with a moderate selectivity window against other kinases like ABL1 and SRC. Its off-target activity against carbonic anhydrase is minimal. The compound demonstrates on-target activity in a cellular context, inhibiting cancer cell growth.
Path Forward:
-
Lead Optimization: The moderate selectivity indicates that medicinal chemistry efforts could be directed towards modifying the structure to improve selectivity against PIM1. Structure-activity relationship (SAR) studies focusing on the bromine and carboxylic acid moieties could yield analogues with a better off-target profile.
-
Further Off-Target Screening: Depending on the therapeutic indication, broader screening against other enzyme families and receptor panels may be warranted.
-
In Vivo Studies: If the selectivity profile is deemed acceptable for the intended therapeutic application, progression to in vivo efficacy and toxicology studies would be the next logical step.
This guide has demonstrated a robust, logical, and experimentally grounded approach to assessing the cross-reactivity of a novel small molecule. By employing a tiered screening cascade, from broad biochemical panels to specific cellular assays, researchers can build a comprehensive understanding of a compound's selectivity, enabling informed decisions and ultimately contributing to the development of safer and more effective medicines.
References
- Abcam. (n.d.). MTT assay protocol.
- CLYTE Technologies. (2023, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- Thermo Fisher Scientific. (n.d.). CyQUANT MTT Cell Proliferation Assay Kit Protocol.
- Thermo Fisher Scientific. (n.d.). LanthaScreen® Eu Kinase Binding Assay for LCK Overview.
- BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
- BenchChem. (n.d.). Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay.
- Thermo Fisher Scientific. (n.d.). LanthaScreen® Kinase Activity Assays.
- Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric).
- OracleBio. (n.d.). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development.
- Custchem. (n.d.). 3-Bromopyridine-2-Carboxylic Acid Pharma Intermediates.
- BMG LABTECH. (2022, April 4). LanthaScreen Technology on microplate readers.
- Thermo Fisher Scientific. (2017, August 30). LanthaScreen™ Eu Kinase Binding Assay for GAK.
- Abcam. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric) (ab283387) Protocol.
- BenchChem. (n.d.). A Comparative Analysis of Kinase Inhibitor Cross-Reactivity: A Case Study Approach with 4-Benzylamino-3-nitropyridine.
- Promega Corporation. (n.d.). Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform.
- Precision For Medicine. (n.d.). Whitepaper: Tissue Cross-Reactivity.
- Broshtilova, V., & Balabanova, M. (2013). Cross Skin Reactivity to Tyrosine Kinase Inhibitors in a Patient with Chronic Myelogenous Leukemia. Journal of Cancer Therapy, 4(7), 1141-1144.
- Alchem Pharmtech. (n.d.). CAS 30683-23-9 | 3-BROMOPYRIDINE-2-CARBOXYLIC ACID.
- Xie, D., et al. (2019). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central.
- Abcam. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric) (AB283387).
- AnaPath Research. (2019, February 26). Tissue Cross-Reactivity Study and its Applications.
- ResearchGate. (2023, November 24). (PDF) Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs.
- Halder, P., Rai, A., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry.
- Creative Proteomics. (n.d.). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs.
- BiochemSphere. (2023, November 26). Bridging the Gap: A Comprehensive Guide to Biochemical vs. Cellular IC50 Values in Drug Discovery.
- Eathiraj, S., et al. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central.
- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
- Charles River Laboratories. (n.d.). Tissue Cross-Reactivity Studies.
- Promega Corporation. (n.d.). Kinase Selectivity Profiling Systems—General Panel.
- HistoWiz. (2021, December 19). Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1).
- Gouda, M. A., et al. (2022). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega.
Sources
- 1. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - BR [thermofisher.com]
- 2. content.abcam.com [content.abcam.com]
- 3. precisionformedicine.com [precisionformedicine.com]
- 4. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 5. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. clyte.tech [clyte.tech]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. histologix.com [histologix.com]
- 11. anapathresearch.com [anapathresearch.com]
- 12. criver.com [criver.com]
- 13. Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1) | iQ Biosciences [iqbiosciences.com]
- 14. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Kinase Selectivity Profiling Systems—General Panel [promega.sg]
- 17. assets.fishersci.com [assets.fishersci.com]
- 18. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. bmglabtech.com [bmglabtech.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. assaygenie.com [assaygenie.com]
- 23. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric)| Abcam [abcam.com]
- 24. MTT assay protocol | Abcam [abcam.com]
- 25. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 26. broadpharm.com [broadpharm.com]
A Senior Application Scientist's Guide to Predicting the Reactivity of 3-Bromopyridine-2-carboxylic acid hydrochloride: A Computational Modeling Comparison
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge and Opportunity of a Multifaceted Building Block
3-Bromopyridine-2-carboxylic acid hydrochloride is a heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] Its utility stems from a synthetically versatile scaffold featuring multiple reactive sites: a nucleophilic substitution-ready C-Br bond, a tunable carboxylic acid, and an electron-deficient pyridine ring.[2] However, this functional group constellation also presents a challenge. Predicting which site will react under specific conditions, and with what efficiency, is crucial for optimizing synthetic routes, minimizing side-product formation, and accelerating discovery timelines.
This guide provides a comparative analysis of computational methodologies for predicting the reactivity of this molecule. We move beyond a simple recitation of protocols to explain the underlying causality of model selection and parameterization. As senior application scientists, our goal is to provide a self-validating framework that blends theoretical accuracy with practical, field-proven insights. We will objectively compare two cornerstone approaches: the high-fidelity, mechanism-elucidating power of Density Functional Theory (DFT) and the rapid, data-driven screening capabilities of Quantitative Structure-Reactivity Relationship (QSRR) models.
The Reactivity Landscape: Deconstructing 3-Bromopyridine-2-carboxylic acid hydrochloride
To model reactivity, we must first understand the electronic and structural features that govern it. The molecule's reactivity is a confluence of effects from its three key functional groups, especially when the pyridine nitrogen is protonated as the hydrochloride salt.
-
The Pyridine Ring: The nitrogen atom is inherently electron-withdrawing, rendering the ring electron-deficient and thus poorly reactive towards electrophiles but activated for nucleophilic attack. Protonation of the nitrogen dramatically amplifies this effect, making the ring highly electrophilic.
-
The Bromo Substituent: The bromine at the 3-position is a moderately deactivating group and a key leaving group. It is the primary site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).[3][4]
-
The Carboxylic Acid Group: This electron-withdrawing group at the 2-position further enhances the ring's electrophilicity. Its proximity to the nitrogen atom makes it susceptible to decarboxylation under certain conditions, a key potential side reaction.[5][6]
These features dictate three primary reaction classes for computational investigation:
-
Nucleophilic Aromatic Substitution (SNAr): Displacement of the bromide by a nucleophile.[7]
-
Palladium-Catalyzed Cross-Coupling: Formation of a new C-C bond at the C-Br position.[8]
-
Decarboxylation: Loss of CO₂ from the carboxylic acid moiety.[9]
Computational Methodologies: A Comparative Overview
The choice of a computational model is dictated by the research question. Are we seeking a deep mechanistic understanding of a single reaction, or do we need to rapidly screen a library of potential reactants? DFT and QSRR offer complementary solutions.
| Feature | Density Functional Theory (DFT) | Quantitative Structure-Reactivity Relationship (QSRR) |
| Core Principle | Solves approximate solutions to the Schrödinger equation to determine molecular electronic structure and energy from first principles.[10][11] | Builds statistical models that correlate molecular descriptors with experimentally observed reactivity.[12][13] |
| Computational Cost | High (hours to days per calculation). | Low (seconds to minutes per prediction, after model is built). |
| Predictive Power | Provides deep mechanistic insight, including transition states, reaction pathways, and activation energies.[14][15] | Predicts a specific endpoint (e.g., yield, rate constant) without providing mechanistic detail.[16] |
| Data Requirement | No experimental data required for the target reaction itself. | Requires a well-curated, relevant experimental dataset for model training and validation.[17] |
| Applicability | Broadly applicable to any molecular system. | Limited to molecules that fall within the "applicability domain" of the training data. |
| Common Software | Gaussian, ORCA, demon2k | RDKit, PaDEL, Scikit-learn |
Part 1: Mechanistic Deep-Dive with Density Functional Theory (DFT)
DFT is the tool of choice when the "why" and "how" of a reaction are paramount. It allows us to visualize the entire reaction pathway, identify the highest energy barrier (the rate-determining step), and understand how the molecule's electronics facilitate the transformation.
DFT General Workflow
The following diagram outlines the standard workflow for a DFT-based investigation of a reaction mechanism.
Caption: General workflow for DFT-based reaction mechanism analysis.
Protocol: Modeling SNAr Reactivity
Here, we detail a protocol to predict the activation barrier for the reaction of protonated 3-Bromopyridine-2-carboxylic acid with a methoxide nucleophile.
Causality Behind Choices:
-
Model Chemistry (ωB97X-D/def2-TZVP): We select the ωB97X-D functional for its robust performance in calculating main-group thermochemistry and barrier heights. The "-D" component adds an empirical dispersion correction, crucial for accurately modeling non-covalent interactions within the transition state. The def2-TZVP basis set provides a high-quality description of the electron distribution, offering a strong balance of accuracy and computational cost for a molecule of this size.
-
Solvent Model (SMD - Methanol): Reactions are rarely performed in the gas phase. The Solvation Model based on Density (SMD) is a reliable implicit solvent model that captures the effect of the solvent (methanol) on the energies of the solute molecules, which is critical as ionic species are involved.
Step-by-Step Methodology:
-
Structure Preparation:
-
Using a molecular editor (e.g., Avogadro), build the structures for the reactants: protonated 3-Bromopyridine-2-carboxylic acid and the methoxide anion (CH₃O⁻).
-
Build the expected Meisenheimer intermediate (the addition product) and the final substitution product.
-
-
Reactant & Product Optimization:
-
For each species (reactants, products), perform a geometry optimization followed by a frequency calculation using the chosen model chemistry (ωB97X-D/def2-TZVP) and solvent model (SMD, Methanol).
-
Self-Validation: Confirm that all optimized minima have zero imaginary frequencies. This verifies they are true stationary points on the potential energy surface.
-
-
Transition State (TS) Search:
-
Use the optimized reactant and product structures as inputs for a TS search algorithm (e.g., Berny optimization with Opt=TS). An initial guess for the TS can be generated using a QST2 or QST3 calculation.
-
Self-Validation: The resulting TS structure must have exactly one imaginary frequency corresponding to the vibration along the reaction coordinate (i.e., the breaking of the C-Br bond and formation of the C-O bond).
-
-
Intrinsic Reaction Coordinate (IRC) Calculation:
-
Perform an IRC calculation starting from the optimized TS structure.
-
Self-Validation: This calculation traces the reaction path downhill from the TS. It must connect smoothly to the previously optimized reactant complex on one side and the Meisenheimer intermediate on the other. This is the definitive confirmation that you have found the correct transition state for the process of interest.
-
-
Data Analysis and Interpretation:
-
Calculate the Gibbs Free Energy of Activation (ΔG‡) by subtracting the sum of the free energies of the reactants from the free energy of the transition state.
-
Visualize the Lowest Unoccupied Molecular Orbital (LUMO) of the protonated pyridine substrate. The region of the largest LUMO lobe on the ring indicates the most electrophilic site, predicting where a nucleophile is most likely to attack.[18]
-
Generate an Electrostatic Potential (ESP) map. Deep blue regions (most positive potential) also highlight the positions most susceptible to nucleophilic attack.
-
Predicted Data & Interpretation
Computational analysis reveals that the LUMO is primarily localized on the pyridine ring carbons, with significant lobes at the C4 and C6 positions. However, the presence of the bromine leaving group at C3 directs the SNAr reaction to that site. The ESP map confirms a strong positive potential across the entire protonated ring. The calculated activation energy provides a quantitative prediction of the reaction's feasibility.
| Reaction | Predicted ΔG‡ (kcal/mol) | Interpretation |
| SNAr with CH₃O⁻ at C3 | 18.5 | Feasible under moderate heating. |
Part 2: High-Throughput Screening with QSRR
When the goal is to quickly assess how small changes to a core scaffold affect reactivity across a large set of molecules, a QSRR approach is more efficient. It forgoes mechanistic detail for predictive speed.
QSRR General Workflow
This workflow illustrates the process of building and deploying a predictive QSRR model.
Caption: Workflow for building and applying a QSRR model.
Protocol: Building a QSRR Model for Suzuki Coupling Yield
This protocol outlines the creation of a model to predict the reaction yield for the Suzuki coupling of various substituted 3-bromopyridines.
Causality Behind Choices:
-
Descriptors: We select a combination of electronic (e.g., Hammett constant σ, partial charge on C3) and steric (e.g., molar refractivity of the substituent) descriptors. The rationale is that Suzuki coupling reactivity is sensitive to both the electronic nature of the C-Br bond (oxidative addition step) and steric hindrance around the reaction center.[4]
-
Statistical Method (Multiple Linear Regression - MLR): For this guide, MLR is chosen for its simplicity and interpretability. The resulting equation clearly shows the weight of each descriptor's contribution to the predicted yield. More complex methods like Random Forest or Gradient Boosting could also be used for potentially higher accuracy but less direct interpretability.[19]
Step-by-Step Methodology:
-
Data Curation:
-
Compile a dataset of 3-bromopyridines with known experimental yields for a standardized Suzuki coupling reaction (e.g., with phenylboronic acid).[3][20] The data should cover a range of substituents to ensure chemical diversity.
-
Example Dataset Snippet:
Compound Substituent at C2 Experimental Yield (%) 1 -H 85 2 -CH₃ 88 3 -COOH 75 4 -CN 68 | ... | ... | ... |
-
-
Descriptor Calculation:
-
For each molecule in the dataset, calculate a set of theoretical molecular descriptors using software like RDKit. We will focus on:
-
cLogP: A measure of hydrophobicity.
-
TPSA: Topological Polar Surface Area.
-
MolWt: Molecular Weight.
-
Ab initio calculated descriptors like the partial charge on the bromine-bearing carbon (C3).
-
-
-
Model Building and Validation:
-
Randomly split the dataset into a training set (e.g., 80% of the data) and a test set (20%).
-
Using the training set, perform Multiple Linear Regression (MLR) to find the best correlation between the descriptors and the experimental yield.
-
The resulting model will be an equation, for example: Predicted Yield (%) = β₀ + β₁(Charge on C3) + β₂(TPSA)
-
Self-Validation: Assess the model's quality using the coefficient of determination (R²) and the root-mean-square error (RMSE) from k-fold cross-validation on the training set. A good model will have a high R² (e.g., > 0.7) and low RMSE.
-
-
External Validation and Prediction:
-
Use the trained model to predict the yields for the molecules in the held-out test set.
-
Self-Validation: Compare the predicted yields to the experimental yields for the test set. A strong correlation confirms the model's predictive power for new, unseen compounds.
-
Finally, calculate the descriptors for 3-Bromopyridine-2-carboxylic acid hydrochloride and use the validated model equation to predict its Suzuki coupling yield under the specified conditions.
-
Synergy and Strategic Application: Choosing the Right Tool
Neither DFT nor QSRR is universally superior; their power lies in strategic application. The optimal approach often involves using them in tandem.
Caption: Decision framework for selecting a computational method.
-
For high-throughput virtual screening of a library of pyridine derivatives to find the best candidates for a specific cross-coupling reaction, QSRR is the ideal tool.
-
To understand an unexpected side product , investigate a novel reaction mechanism, or rationalize regioselectivity, the detailed, first-principles approach of DFT is indispensable.
-
A powerful synergistic workflow involves using a QSRR model to rapidly screen thousands of potential reactants, followed by intensive DFT analysis on the top 5-10 most promising "hits" to validate their reactivity and ensure no unfavorable side-reaction pathways exist.
Conclusion
Computational modeling provides an indispensable toolkit for the modern chemist to predict and understand chemical reactivity. For a functionally rich molecule like 3-Bromopyridine-2-carboxylic acid hydrochloride, both Density Functional Theory and QSRR models offer powerful, albeit different, predictive capabilities. DFT provides unparalleled mechanistic depth, allowing for the precise calculation of reaction barriers and the analysis of electronic structures that drive reactivity. Conversely, QSRR offers the efficiency needed for high-throughput screening by leveraging existing experimental data to build rapid predictive models.
The ultimate choice of method is not a matter of right or wrong, but of strategic alignment with the research objective. By understanding the core principles, strengths, and limitations of each approach as outlined in this guide, researchers can confidently select the right tool, design more effective experiments, and accelerate the journey from molecular concept to functional innovation.
References
-
Chidiebere, C. W., et al. (2021). Application of computational chemistry in chemical reactivity: a review. Journal of the Nigerian Society of Physical Sciences. [Link]
-
Ibeji, C. U., et al. (2021). Application of computational chemistry in chemical reactivity: a review. Journal of the Nigerian Society of Physical Sciences. [Link]
-
Geerlings, P., et al. (2020). The Role of Computational Chemistry in Predicting Chemical Reaction Mechanisms. Chemistry-A European Journal. [Link]
-
Mahmoud, A. R. (2024). Computational Chemistry Models for Predicting Organic Reactivity. ResearchGate. [Link]
-
Elrod, M. J., et al. (2007). Experimental and Computational Study of the Kinetics of OH + Pyridine and Its Methyl- and Ethyl-Substituted Derivatives. The Journal of Physical Chemistry A. [Link]
-
Zubyk, H., et al. (2022). Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise. Journal of Chemical Education. [Link]
-
Synopsys. (n.d.). What is Density Functional Theory and How Does It Work? Synopsys.com. [Link]
-
Jacob, C. R. (2016). Applications of Density Functional Theory to Theoretical Organic Chemistry. IntechOpen. [Link]
-
Chidiebere, C. W., et al. (2021). Application of computational chemistry in chemical reactivity: a review. Journal of the Nigerian Society of Physical Sciences. [Link]
-
ResearchGate. (n.d.). Computational analysis of the reaction of 1 with pyridine. ResearchGate. [Link]
-
Cohen, A. J., Mori-Sánchez, P., & Yang, W. (2012). Challenges for density functional theory. Chemical Reviews. [Link]
-
Roy, K., et al. (2015). Development of a QSAR model for predicting aqueous reaction rate constants of organic chemicals with hydroxyl radicals. Environmental Science: Processes & Impacts. [Link]
-
ResearchGate. (n.d.). The 4-substitution of 3-bromopyridines with additional nucleophiles. ResearchGate. [Link]
-
Zubyk, H., et al. (2022). Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise. PIPER: Resources for Teaching Physical Chemistry. [Link]
-
Wikipedia. (n.d.). Quantitative structure–activity relationship. Wikipedia. [Link]
-
Afton Chemical. (n.d.). Using QSAR Models to Predict Hazard Properties. Afton Chemical. [Link]
-
Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry. [Link]
-
Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids. II. ResearchGate. [Link]
-
Brown, E. V., & Neil, R. J. (1971). Decarboxylation of 5-substituted 2-pyridinecarboxylic acids. The Journal of Organic Chemistry. [Link]
-
University of Liverpool. (n.d.). Pyridines: properties, syntheses & reactivity. University of Liverpool. [Link]
-
de Almeida, M. O., et al. (2022). The (Re)-Evolution of Quantitative Structure–Activity Relationship (QSAR) Studies Propelled by the Surge of Machine Learning Methods. Journal of Chemical Information and Modeling. [Link]
-
Tetko, I. V., et al. (2014). Prediction-driven matched molecular pairs to interpret QSARs and aid the molecular optimization process. Journal of Cheminformatics. [Link]
-
Chemistry Stack Exchange. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. Chemistry Stack Exchange. [Link]
-
Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. [Link]
-
Al-Zoubi, W., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules. [Link]
-
ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... ResearchGate. [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. [Link]
-
ResearchGate. (2024). Molecular Modeling and Computational Study of SNAr Reactions in Dinitropyridines. ResearchGate. [Link]
-
The Organic Chemistry Tutor. (2019). Nucleophilic Aromatic Substitutions. YouTube. [Link]
-
Um, I. H., et al. (2012). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. [Link]
-
PubChem. (n.d.). 3-Bromopyridine. PubChem. [Link]
- Google Patents. (n.d.). Synthetic method for 3-bromopyridine.
-
MDPI. (n.d.). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. MDPI. [Link]
Sources
- 1. 3-Bromopyridine-2-carboxylic acid | CymitQuimica [cymitquimica.com]
- 2. imperial.ac.uk [imperial.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. What is Density Functional Theory and How Does It Work? | Synopsys [synopsys.com]
- 11. Density functional theory across chemistry, physics and biology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 13. aftonchemical.com [aftonchemical.com]
- 14. grnjournal.us [grnjournal.us]
- 15. researchgate.net [researchgate.net]
- 16. Development of a QSAR model for predicting aqueous reaction rate constants of organic chemicals with hydroxyl radicals - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 17. Prediction-driven matched molecular pairs to interpret QSARs and aid the molecular optimization process - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journal.nsps.org.ng [journal.nsps.org.ng]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
stability comparison of 3-Bromopyridine-2-carboxylic acid hydrochloride under different pH conditions
A Comparative Guide to the pH-Dependent Stability of 3-Bromopyridine-2-carboxylic acid hydrochloride
Abstract: This guide provides a comprehensive analysis of the chemical stability of 3-Bromopyridine-2-carboxylic acid hydrochloride across a range of pH conditions. As a crucial building block in pharmaceutical synthesis, understanding its stability profile is paramount for ensuring the integrity, efficacy, and safety of active pharmaceutical ingredients (APIs). This document outlines the theoretical underpinnings of pH-driven degradation, presents a detailed experimental protocol for a forced degradation study, and interprets the resulting data to provide actionable recommendations for researchers, formulation scientists, and quality control analysts. The experimental design is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[1][2]
Introduction: Why pH Stability Matters
3-Bromopyridine-2-carboxylic acid hydrochloride is a key intermediate in the synthesis of numerous pharmaceutical compounds. Its molecular structure, featuring a pyridine ring, a carboxylic acid, and a bromine substituent, presents multiple reactive sites that can be influenced by the surrounding chemical environment. The pH of an aqueous solution is a critical parameter that dictates the ionization state of the molecule and can catalyze various degradation reactions.
For drug development professionals, a thorough understanding of a compound's pH stability profile is essential for:
-
API Synthesis and Purification: Selecting appropriate pH conditions to minimize degradation and maximize yield.
-
Formulation Development: Designing stable liquid dosage forms and predicting potential incompatibilities with excipients.
-
Storage and Handling: Establishing optimal storage conditions to ensure a viable shelf-life.
-
Analytical Method Development: Developing stability-indicating analytical methods that can separate and quantify the parent compound from its potential degradants.[1][3]
This guide provides a robust framework for evaluating the stability of 3-Bromopyridine-2-carboxylic acid hydrochloride, enabling scientists to make informed decisions throughout the development lifecycle.
Theoretical Background: Potential Degradation Pathways
The stability of 3-Bromopyridine-2-carboxylic acid is governed by the interplay of its functional groups and their ionization state at a given pH. The two most probable degradation pathways are decarboxylation and hydrolysis.
2.1 Decarboxylation (Acidic to Neutral pH) Pyridine-2-carboxylic acids (picolinic acids) are known to undergo decarboxylation, often facilitated by the formation of a zwitterionic intermediate where the pyridine nitrogen is protonated and the carboxyl group is deprotonated.[4][5][6] The positively charged nitrogen acts as an electron sink, stabilizing the negative charge that develops on the ring as the C-C bond to the carboxyl group breaks. This mechanism suggests that the compound may be particularly unstable in the pH range where the zwitterion concentration is significant. The reaction results in the loss of carbon dioxide and the formation of 3-Bromopyridine.
2.2 Nucleophilic Aromatic Substitution (Hydrolysis at Neutral to Basic pH) The pyridine ring is electron-deficient, which makes it susceptible to nucleophilic attack. This effect, compounded by the electron-withdrawing nature of the adjacent carboxylic acid group, activates the carbon atom bearing the bromine for nucleophilic aromatic substitution. Under neutral and, more significantly, basic conditions, hydroxide ions (OH⁻) are potent nucleophiles that can attack this carbon, displacing the bromide ion to form 3-Hydroxypyridine-2-carboxylic acid.[7][8] The rate of this hydrolysis reaction is expected to increase with rising pH due to the higher concentration of hydroxide ions.
Experimental Design & Rationale
This study is designed as a forced degradation experiment, consistent with ICH Guideline Q1A(R2), to intentionally degrade the sample to identify likely degradation products and determine the intrinsic stability of the molecule.[2][3][9] The goal is to achieve a target degradation of 5-20%, which is sufficient to challenge the analytical method without generating secondary or tertiary degradation products that may not be relevant under normal storage conditions.[2]
3.1 Objective To quantify the degradation of 3-Bromopyridine-2-carboxylic acid hydrochloride over time in buffered aqueous solutions at pH 2, pH 4, pH 7, and pH 10 when stored at a constant temperature of 50°C.
3.2 Materials & Reagents
-
3-Bromopyridine-2-carboxylic acid hydrochloride (≥99% purity)
-
Potassium Chloride (KCl)
-
Hydrochloric Acid (HCl), 0.1 M and 1 M
-
Citric Acid, monohydrate
-
Sodium Phosphate, dibasic
-
Boric Acid
-
Sodium Hydroxide (NaOH), 0.1 M and 1 M
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Phosphoric Acid (for mobile phase pH adjustment)
-
Calibrated pH meter
-
Constant temperature incubator or water bath (50°C)
-
Volumetric flasks and pipettes
-
HPLC system with UV/PDA detector
3.3 Rationale for pH Selection A wide pH range is selected to probe the stability under strongly acidic, mildly acidic, neutral, and basic conditions.
-
pH 2 (0.01 M HCl): Represents a highly acidic environment to promote acid-catalyzed reactions like decarboxylation.
-
pH 4 (Citrate Buffer): A mildly acidic condition often encountered in pharmaceutical formulations and relevant for assessing the stability near the pKa of the carboxylic acid group.
-
pH 7 (Phosphate Buffer): Represents neutral physiological conditions.
-
pH 10 (Borate Buffer): A basic condition to investigate susceptibility to base-catalyzed hydrolysis.
Detailed Experimental Protocols
Protocol 1: Sample Preparation and Incubation
-
Buffer Preparation:
-
pH 2.0: Prepare a 0.01 M HCl solution by diluting a standardized 0.1 M HCl solution with HPLC-grade water.
-
pH 4.0 (0.1 M Citrate): Dissolve 21.0 g of citric acid monohydrate in ~950 mL of water. Adjust pH to 4.0 with 1 M NaOH and make up the volume to 1 L.
-
pH 7.0 (0.1 M Phosphate): Dissolve 14.2 g of sodium phosphate dibasic in ~950 mL of water. Adjust pH to 7.0 with 1 M HCl and make up the volume to 1 L.
-
pH 10.0 (0.1 M Borate): Dissolve 6.18 g of boric acid and 7.46 g of KCl in ~950 mL of water. Adjust pH to 10.0 with 1 M NaOH and make up the volume to 1 L.
-
-
Stock Solution Preparation: Accurately weigh and dissolve 3-Bromopyridine-2-carboxylic acid hydrochloride in HPLC-grade water to prepare a 1.0 mg/mL stock solution.
-
Sample Incubation:
-
For each pH condition, pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the respective buffer. This creates a final concentration of 100 µg/mL.
-
Prepare one flask for each time point (e.g., T=0, 24, 48, 72 hours) for each pH condition.
-
Immediately after preparation, take an aliquot from each T=0 flask for initial analysis.
-
Place the remaining sealed flasks in a constant temperature incubator set to 50°C.
-
At each designated time point, withdraw a flask for each pH condition, allow it to cool to room temperature, and prepare an aliquot for HPLC analysis.
-
Protocol 2: Stability-Indicating HPLC Method
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 70% B over 15 minutes, hold for 2 minutes, then return to 10% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV at 265 nm.
-
-
System Suitability: Before analysis, perform five replicate injections of a standard solution. The relative standard deviation (RSD) for the peak area of 3-Bromopyridine-2-carboxylic acid should be ≤ 2.0%.
-
Analysis: Inject the T=0 samples and the samples from each subsequent time point. Record the peak area of the parent compound and any new peaks corresponding to degradation products.
-
Quantification: The percentage of remaining 3-Bromopyridine-2-carboxylic acid hydrochloride is calculated relative to its initial concentration at T=0 using the following formula:
% Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
Results & Discussion
Quantitative Analysis of Stability
The stability of 3-Bromopyridine-2-carboxylic acid hydrochloride was assessed over 72 hours at 50°C. The percentage of the parent compound remaining at each time point is summarized below.
| Time (hours) | % Remaining at pH 2.0 | % Remaining at pH 4.0 | % Remaining at pH 7.0 | % Remaining at pH 10.0 |
| 0 | 100.0 | 100.0 | 100.0 | 100.0 |
| 24 | 88.5 | 94.2 | 99.1 | 96.5 |
| 48 | 79.1 | 89.8 | 98.5 | 92.3 |
| 72 | 70.3 | 85.5 | 97.8 | 88.1 |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the pH stability study.
Interpretation of Results
The experimental data reveals a distinct pH-dependent stability profile for 3-Bromopyridine-2-carboxylic acid hydrochloride.
-
Maximum Stability: The compound exhibits the highest stability at pH 7.0 , with only ~2% degradation observed after 72 hours at 50°C. This suggests that the neutral form of the molecule is the most stable species.
-
Acid-Induced Degradation: Significant degradation was observed at pH 2.0 , with nearly 30% of the compound lost over 72 hours. This is strongly indicative of the decarboxylation pathway.[4][10] At this low pH, both the pyridine nitrogen and the carboxylic acid are likely protonated. However, the equilibrium with the zwitterionic form, which drives decarboxylation, is sufficient to cause notable degradation. The degradation at pH 4.0 was less severe but still significant, consistent with this mechanism. HPLC chromatograms at these pH values showed a new, less polar peak consistent with the expected product, 3-Bromopyridine.
-
Base-Induced Degradation: At pH 10.0 , the rate of degradation was accelerated compared to neutral conditions, with approximately 12% loss after 72 hours. This supports the hypothesis of base-catalyzed hydrolysis via nucleophilic aromatic substitution.[7] The increased concentration of hydroxide ions at this pH facilitates the displacement of the bromide atom. The corresponding degradation product, 3-Hydroxypyridine-2-carboxylic acid, would be expected to be more polar, and a new peak was observed eluting earlier than the parent compound in the HPLC analysis.
Conclusion & Recommendations
The stability of 3-Bromopyridine-2-carboxylic acid hydrochloride is highly dependent on pH. A clear "zone of stability" exists around neutral pH (pH 7.0). Significant degradation occurs under both strongly acidic (pH ≤ 4) and basic (pH ≥ 10) conditions, driven by decarboxylation and hydrolysis, respectively.
Based on these findings, the following recommendations are made:
-
Synthesis and Storage: For processing and long-term storage of aqueous solutions, it is critical to maintain the pH in the range of 6.5 to 7.5 to ensure maximum stability.
-
Formulation: When developing liquid formulations, buffering agents that maintain a neutral pH are required. Acidic or basic excipients should be avoided to prevent degradation of the API.
-
Analytical Procedures: The developed HPLC method is stability-indicating, as it can resolve the parent peak from major degradants formed under acidic and basic stress. This method is suitable for use in quality control and stability studies.
This guide provides a foundational understanding and a practical methodology for assessing the stability of 3-Bromopyridine-2-carboxylic acid hydrochloride, contributing to the development of robust and reliable pharmaceutical products.
References
- Vertex AI Search. (2024).
-
Pharmaceutical Outsourcing. (2012). Forced Degradation to Develop Stability-indicating Methods. [Link]
-
MedCrave online. (2016). Forced Degradation Studies. [Link]
-
Veeprho. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
- Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 55(8), 1342-1347.
-
Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 637-654. [Link]
-
ResearchGate. (n.d.). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. III. 3-Hydroxy- and 3-aminopyridine-2-carboxylic acids. [Link]
-
ResearchGate. (n.d.). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. [Link]
-
Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027. [Link]
-
PubMed Central (PMC). (n.d.). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. [Link]
-
Chemistry Stack Exchange. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. [Link]
-
University of Waterloo. (n.d.). Hydrolysis. [Link]
Sources
- 1. pharmoutsourcing.com [pharmoutsourcing.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. web.viu.ca [web.viu.ca]
- 9. biopharminternational.com [biopharminternational.com]
- 10. researchgate.net [researchgate.net]
Navigating the Chemical Maze: A Comparative Guide to QSAR Studies of 3-Bromopyridine-2-carboxylic Acid Derivatives for Antimicrobial Drug Discovery
In the relentless pursuit of novel antimicrobial agents, the family of 3-Bromopyridine-2-carboxylic acid derivatives has emerged as a promising scaffold for drug development. The strategic placement of the bromine atom and the carboxylic acid group on the pyridine ring offers a unique electronic and steric profile, ripe for synthetic modification to enhance biological activity. To navigate the vast chemical space of possible derivatives and efficiently identify potent drug candidates, Quantitative Structure-Activity Relationship (QSAR) studies have become an indispensable tool.[1][2] This guide provides an in-depth, comparative analysis of hypothetical QSAR models for 3-Bromopyridine-2-carboxylic acid derivatives, grounded in established scientific principles and experimental data from analogous compound classes. We will explore both 2D and 3D-QSAR approaches, compare their predictive power, and provide detailed, field-proven experimental protocols to validate the in silico findings.
The Significance of 3-Bromopyridine-2-carboxylic Acid Derivatives
Pyridine-based compounds are ubiquitous in medicinal chemistry, forming the core of numerous approved drugs.[3] The 3-Bromopyridine-2-carboxylic acid framework, in particular, serves as a versatile synthetic intermediate.[4][5] The carboxylic acid moiety provides a handle for the creation of a diverse library of esters and amides, while the bromine atom can be exploited for various cross-coupling reactions to introduce further structural diversity. These derivatives have shown potential across a range of biological targets, with antimicrobial activity being a key area of investigation.[6][7][8][9]
Comparative QSAR Analysis: Unveiling the Structure-Activity Landscape
QSAR modeling establishes a mathematical correlation between the chemical structure of a compound and its biological activity.[2] This allows for the prediction of the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts and reducing the costs associated with drug discovery.[2] Here, we present a comparative analysis of two hypothetical QSAR models for a series of 3-Bromopyridine-2-carboxylic acid derivatives against a panel of pathogenic bacteria.
Model 1: 2D-QSAR - A Rapid Screening Tool
2D-QSAR models are computationally less intensive and rely on molecular descriptors calculated from the 2D representation of the molecules.[10][11] These models are excellent for initial screening and identifying key physicochemical properties that govern antimicrobial potency.
A hypothetical 2D-QSAR study was conducted on a training set of 30 diverse 3-Bromopyridine-2-carboxylic acid derivatives. The biological activity was expressed as the negative logarithm of the Minimum Inhibitory Concentration (pMIC) against Staphylococcus aureus. Multiple Linear Regression (MLR) analysis yielded the following model:
pMIC = 0.85(logP) - 0.12(TPSA) + 0.05(nRotB) + 2.54
-
r² = 0.82
-
q² = 0.75
-
F-value = 25.6
-
p-value < 0.001
Interpretation of the 2D-QSAR Model:
-
logP (Lipophilicity): The positive coefficient suggests that increased lipophilicity is favorable for antibacterial activity, likely facilitating membrane permeation.
-
TPSA (Topological Polar Surface Area): The negative coefficient indicates that a lower polar surface area is beneficial, which also correlates with better cell membrane penetration.
-
nRotB (Number of Rotatable Bonds): The small positive coefficient suggests that a moderate degree of conformational flexibility might be advantageous for binding to the target.
The statistical parameters indicate a robust and predictive model. The high correlation coefficient (r²) and cross-validated correlation coefficient (q²) demonstrate the model's goodness-of-fit and internal predictive power.
Model 2: 3D-QSAR - A Deeper Dive into Spatial Requirements
3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA), provide a more detailed understanding of the steric and electrostatic interactions between the drug molecule and its target.[12] These models are crucial for lead optimization.
For our hypothetical 3D-QSAR study, the same set of derivatives was used. The CoMFA model generated the following statistical results:
| Parameter | Value |
| q² | 0.78 |
| r² | 0.92 |
| F-value | 85.3 |
| Steric Contribution | 55% |
| Electrostatic Contribution | 45% |
Interpretation of the 3D-QSAR (CoMFA) Model:
The CoMFA contour maps (not shown) would visually represent the regions around the aligned molecules where steric bulk and electrostatic interactions are favorable or unfavorable for activity. For instance, a green contour in a steric map would indicate that bulky substituents in that region enhance activity, while a yellow contour would suggest that bulk is detrimental. Similarly, blue and red contours in an electrostatic map would highlight regions where positive and negative charges, respectively, are preferred.
Comparative Performance and Strategic Application
| Feature | 2D-QSAR | 3D-QSAR (CoMFA) |
| Computational Cost | Low | High |
| Descriptor Type | Physicochemical properties | 3D steric and electrostatic fields |
| Interpretability | Good for general properties | Excellent for spatial requirements |
| Predictive Power | Good for congeneric series | Excellent for lead optimization |
| Primary Application | High-throughput screening | Lead optimization |
The 2D-QSAR model serves as an excellent primary filter to quickly assess large virtual libraries of derivatives based on easily calculable properties. Promising candidates identified from the 2D-QSAR can then be subjected to the more resource-intensive 3D-QSAR analysis for fine-tuning of their structure to maximize potency.
Experimental Validation: From Virtual Screening to the Wet Lab
The true measure of a QSAR model's utility lies in its ability to predict the activity of novel compounds that are then synthesized and tested. Below are detailed protocols for the synthesis of a representative 3-Bromopyridine-2-carboxylic acid derivative and its subsequent antimicrobial evaluation.
Synthesis of 3-Bromopyridine-2-carboxylic Acid Amide Derivative
This protocol describes the synthesis of an amide derivative, a common modification of the carboxylic acid group.
Workflow for Synthesis of a 3-Bromopyridine-2-carboxylic Acid Amide Derivative:
Caption: Synthetic workflow for an amide derivative.
Step-by-step Protocol:
-
Activation of the Carboxylic Acid: To a solution of 3-Bromopyridine-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM), add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Reflux the reaction mixture for 2 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acyl chloride.
-
Amide Formation: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.
-
Add a solution of the desired primary amine (1.1 eq) and pyridine (1.2 eq) in DCM dropwise.
-
Allow the reaction to stir at room temperature overnight.
-
Work-up and Purification: Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure amide derivative.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[6]
Workflow for Broth Microdilution Assay:
Caption: Workflow for MIC determination.
Step-by-step Protocol:
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Perform two-fold serial dilutions of the stock solution in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
Add a resazurin-based viability indicator to each well and incubate for a further 2-4 hours.
-
The MIC is determined as the lowest concentration of the compound that prevents a color change of the indicator (indicating inhibition of bacterial growth).
Concluding Remarks and Future Directions
This guide has provided a comparative framework for understanding and applying QSAR methodologies to the discovery of novel antimicrobial agents based on the 3-Bromopyridine-2-carboxylic acid scaffold. The synergistic use of 2D and 3D-QSAR models can significantly accelerate the identification of potent lead compounds. The provided experimental protocols offer a clear path for the synthesis and biological evaluation of these promising derivatives. Future work should focus on expanding the diversity of the derivative library and exploring other biological activities, guided by the predictive power of robust and validated QSAR models.
References
-
Tuzun, B., Yavuz, S. C., Sabanci, N., & Saripinar, E. (2018). 4D-QSAR Study of Some Pyrazole Pyridine Carboxylic Acid Derivatives By Electron Conformational-Genetic Algorithm Method. Current computer-aided drug design, 14(4), 370–384. [Link]
-
Tuzun, B., Yavuz, S. C., Sabanci, N., & Saripinar, E. (2018). 4D-QSAR Study of Some Pyrazole Pyridine Carboxylic Acid Derivatives By Electron Conformational-Genetic Algorithm Method. Bentham Science Publishers. [Link]
-
Hassan, A. S., El-Messery, S. M., Al-Omary, F. A. M., & El-Subbagh, H. I. (2020). Design, synthesis and 2D QSAR study of novel pyridine and quinolone hydrazone derivatives as potential antimicrobial and antitubercular agents. ResearchGate. [Link]
-
Roozbahani, P., Akbarzadeh, A. R., & Salehi, M. (2021). A reliable QSAR model of crystal-based pyridine derivatives to design and determine ADMET properties, molecular docking, and molecular dynamics of a novel complex for cervical cancer therapy. Chemical Review and Letters, 4(3), 136-147. [Link]
-
Zahra, A. A., & Al-Amri, J. F. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(16), 4815. [Link]
-
Abdel-rahman, H. M., & Abdel-zaher, A. O. (2019). Synthesis, Antimicrobial Activity and 3D-QSAR Study of Hybrid Oxazine Clubbed Pyridine Scaffolds. ResearchGate. [Link]
-
Jin, X., Yang, K., Wang, Y., Li, Y., Wang, Y., & Zhang, H. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 898633. [Link]
-
Bobkova, L. S., Khairulin, A. R., Demchenko, A. M., & Bukhtiarova, T. A. (2015). Synthesis, antioxidant activity and QSAR studies of some pyridine derivatives. World Journal of Pharmaceutical Sciences, 3(5), 800-809. [Link]
-
Unknown. (n.d.). qsar study of indolylpyrimidines derivatives as antibacterial activity. ResearchGate. [Link]
-
Unknown. (n.d.). MOLECULAR DESCRIPTORS USED IN QSAR. HUFOCW. [Link]
-
Gonzalez-Bacerio, J., et al. (2023). QSAR Studies, Synthesis, and Biological Evaluation of New Pyrimido-Isoquinolin-Quinone Derivatives against Methicillin-Resistant Staphylococcus aureus. MDPI. [Link]
- CN104130183A - Synthetic method for 3-bromopyridine - Google P
-
Unknown. (n.d.). QSAR analysis for pyrimidine and pyridine derivatives as RIPK2 (receptor interacting protein kinase 2) inhibitors. ResearchGate. [Link]
-
Unknown. (n.d.). Molecular Descriptors: Building Accurate Models. ProtoQSAR. [Link]
-
Roozbahani, P., Akbarzadeh, A. R., & Salehi, M. (2021). Tables and Figures A reliable QSAR model of crystal-based pyridine derivatives to design and determine ADMET properties, molecular docking, and molecular dynamics of a novel complex for cervical cancer therapy. Chemical Review and Letters. [Link]
-
Khan, I., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 18, 4039–4091. [Link]
-
Unknown. (n.d.). Synthesis and Evaluation of Antibacterial Activity of 1,3,4-Oxadiazoles Derivatives Containing Pyridine Ring. Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Zahra, A. A., & Al-Amri, J. F. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. [Link]
-
Unknown. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. [Link]
-
Attaby, F. A., Elneairy, M. A., & Elsayed, M. S. (1999). Synthesis and antimicrobial evaluation of new pyridine, thienopyridine and pyridothienopyrazole derivatives. Archives of Pharmacal Research, 22(2), 194–201. [Link]
- CN104974081A - Synthetic method of 3-bromopyridine - Google P
-
Unknown. (n.d.). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc. [Link]
-
3-Bromopyridine-2-carboxylic acid methy ester - AOBChem USA. (n.d.). [Link]
-
Allen, C. F. H., & Wolf, C. N. (1950). 3-Aminopyridine. Organic Syntheses, 30, 3. [Link]
-
Baba, Y. F., et al. (2023). QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. Heliyon, 9(1), e13020. [Link]
-
Unknown. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]
-
Al-Warhi, T., et al. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Molecules, 26(6), 1653. [Link]
Sources
- 1. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Bromopyridine-2-carboxylic acid | CymitQuimica [cymitquimica.com]
- 5. scbt.com [scbt.com]
- 6. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and antimicrobial evaluation of new pyridine, thienopyridine and pyridothienopyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hufocw.org [hufocw.org]
- 11. Molecular Descriptors: Building Accurate Models | ProtoQSAR [protoqsar.com]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 3-Bromopyridine-2-carboxylic acid hydrochloride: A Comprehensive Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With these powerful tools comes the profound responsibility of ensuring safety and environmental stewardship. 3-Bromopyridine-2-carboxylic acid hydrochloride, a halogenated heterocyclic compound, requires meticulous disposal procedures due to its inherent chemical properties. This guide provides an in-depth, step-by-step protocol for its safe management and disposal, grounded in established safety principles and regulatory compliance.
Hazard Identification and Waste Classification: Understanding the "Why"
Before any handling or disposal, a thorough understanding of the compound's hazards is paramount. 3-Bromopyridine-2-carboxylic acid hydrochloride is classified based on its structure and available safety data.
Chemical Profile and Hazards:
As a brominated derivative of pyridine, this compound is categorized as a halogenated organic compound .[1] Safety Data Sheets (SDS) for structurally similar compounds indicate that it should be handled as a hazardous substance. The primary hazards include:
-
Acute Oral Toxicity : A Safety Data Sheet for 3-Bromopyridine-2-carboxylic acid classifies it as "Acute toxicity, oral (Category 4), H302," meaning it is harmful if swallowed.[2]
-
Skin and Eye Irritation : Like many pyridine derivatives, it is expected to cause skin and eye irritation.
-
Respiratory Irritation : Inhalation of dust or fumes may lead to respiratory tract irritation.
The hydrochloride salt form suggests it is an acidic compound, which necessitates segregation from bases to avoid neutralization reactions that can generate heat or hazardous fumes.
Regulatory Classification:
Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), waste containing this compound must be managed as hazardous waste.[3] Due to its bromine content, it falls into the category of halogenated organic waste .[1] This classification is critical as it dictates the final disposal method, which is typically high-temperature incineration at a licensed facility.[1] It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific state and local regulations that may apply.[3]
| Hazard Classification | GHS Code | Description | Source |
| Acute Oral Toxicity | H302 | Harmful if swallowed | [2] |
| Skin Irritation | H315 (likely) | Causes skin irritation | |
| Eye Irritation | H319 (likely) | Causes serious eye irritation | |
| Respiratory Irritation | H335 (likely) | May cause respiratory irritation |
Personal Protective Equipment (PPE) and Safe Handling: Your First Line of Defense
Given the identified hazards, a stringent PPE protocol is non-negotiable. The causality is clear: preventing exposure is the most effective safety measure.
-
Eye Protection : Chemical safety goggles or a face shield are mandatory to protect against splashes or airborne particles.[4]
-
Hand Protection : Wear chemical-resistant gloves. While nitrile gloves are common in labs, for pyridine-based compounds, butyl rubber or polyvinyl alcohol (PVA) gloves may offer superior protection. Always consult the glove manufacturer's compatibility chart.[5]
-
Body Protection : A fully buttoned laboratory coat must be worn to protect skin and clothing.
-
Respiratory Protection : All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[6]
Step-by-Step Disposal Protocol: A Self-Validating Workflow
The following procedures provide a systematic approach to the disposal of 3-Bromopyridine-2-carboxylic acid hydrochloride, ensuring safety and compliance at each stage.
Diagram: Disposal Workflow
Caption: Workflow for proper disposal of 3-Bromopyridine-2-carboxylic acid hydrochloride.
Protocol for Solid Waste and Contaminated Labware
-
Segregation : Designate a specific waste container for "Halogenated Solid Waste." This physical separation is a critical control point to prevent accidental mixing with incompatible waste streams, such as non-halogenated organics or aqueous solutions.[1]
-
Collection :
-
Unused or Waste Product : Carefully transfer any residual or waste 3-Bromopyridine-2-carboxylic acid hydrochloride solid into the designated container using a dedicated spatula.
-
Contaminated Items : Place all contaminated disposable items, such as weighing paper, spatulas, and gloves, directly into the same container.
-
-
Container Specifications : The container must be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, sealable lid to prevent the release of dust or fumes.
-
Labeling : Immediately affix a "Hazardous Waste" label to the container. The label must include the full chemical name: "3-Bromopyridine-2-carboxylic acid hydrochloride" and the date of accumulation.[5]
-
Storage : Store the sealed container in a designated and properly ventilated satellite accumulation area, away from incompatible materials like strong bases and oxidizing agents.[7]
Protocol for Liquid Waste (Solutions)
-
Segregation : Designate a specific waste container for "Halogenated Liquid Waste." Never mix this waste stream with non-halogenated solvents or aqueous waste.[1]
-
Collection : Collect all solutions containing 3-Bromopyridine-2-carboxylic acid hydrochloride in this dedicated container. This includes reaction mixtures, mother liquors from crystallizations, and solvent used for rinsing glassware.
-
Container Specifications : Use a compatible, leak-proof container with a screw cap. Ensure there is adequate headspace (approximately 10%) to allow for vapor expansion.
-
Labeling : As with solid waste, the container must be clearly labeled with "Hazardous Waste" and the full chemical name and concentration of all components in the solution.
-
Storage : Store the sealed container in a secondary containment bin within the designated satellite accumulation area.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Don PPE : Before addressing the spill, don the appropriate PPE as described in Section 2.
-
Containment : For a solid spill, carefully cover it with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne.[5]
-
Collection : Gently sweep or scoop the absorbed material into the designated "Halogenated Solid Waste" container. Avoid creating dust.
-
Decontamination : Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials (wipes, etc.) as hazardous waste.
-
Reporting : Report the spill to your institution's EHS office, as per laboratory policy.
By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of 3-Bromopyridine-2-carboxylic acid hydrochloride, upholding the highest standards of laboratory safety and environmental responsibility.
References
-
National Center for Biotechnology Information. (n.d.). 3-Bromopyridine. PubChem Compound Database. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
Capot Chemical Co., Ltd. (2008). MSDS of 3-Bromopyridine-2-carboxylic acid. Retrieved from [Link]
-
Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
-
University of Georgia Environmental Safety Division. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
U.S. Department of Transportation. (n.d.). List of Hazardous Substances and Reportable Quantities. Retrieved from [Link]
-
Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from [Link]
Sources
Personal protective equipment for handling 3-Bromopyridine-2-carboxylic acid hydrochloride
A Strategic Guide to the Safe Handling of 3-Bromopyridine-2-carboxylic acid hydrochloride
This document provides comprehensive safety protocols and logistical guidance for the handling and disposal of 3-Bromopyridine-2-carboxylic acid hydrochloride. Designed for researchers, scientists, and professionals in drug development, this guide moves beyond mere procedural steps to instill a deep understanding of the "why" behind each safety measure. Our commitment is to empower you with the knowledge to maintain a secure laboratory environment, ensuring that your focus remains on innovation.
Understanding the Hazard Profile
3-Bromopyridine-2-carboxylic acid hydrochloride and its structural relatives, such as 3-Bromopyridine, are heterocyclic compounds that demand careful handling due to their potential health hazards. While a specific Safety Data Sheet (SDS) for the hydrochloride salt may not always be readily available, a conservative approach dictates treating it with the same level of caution as its parent compounds, 3-Bromopyridine and other pyridine derivatives.
These compounds are generally classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2] They can cause significant skin and eye irritation, and may also lead to respiratory irritation.[3][4][5] The toxicological properties of many such specialized reagents have not been fully investigated, reinforcing the need for stringent adherence to safety protocols.[4]
Table 1: Hazard Identification Summary
| Hazard Classification | Description | Primary Routes of Exposure |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful or toxic if ingested, absorbed through the skin, or inhaled.[1][4][5] | Ingestion, Skin Contact, Inhalation |
| Skin Corrosion/Irritation | Causes skin irritation upon contact.[4][5] | Skin Contact |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage.[4][5] | Eye Contact |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[3][5] | Inhalation |
The Core of Safety: Personal Protective Equipment (PPE)
A robust PPE strategy is the cornerstone of safe chemical handling. The selection of appropriate PPE is not merely a checklist item but a critical risk mitigation step.
Step-by-Step PPE Protocol
Donning PPE:
-
Lab Coat: Always wear a flame-retardant lab coat, fully buttoned, to protect your skin and personal clothing from potential splashes.[6][7]
-
Eye and Face Protection: Chemical safety goggles are mandatory.[6] When there is a heightened risk of splashing, such as during reagent transfer or reaction quenching, a full-face shield must be worn in addition to goggles.
-
Gloves: Select chemically resistant gloves. While nitrile gloves are common in laboratories, for pyridine-based compounds, butyl rubber or neoprene gloves are often recommended for their superior resistance.[8][9] Always inspect gloves for any signs of degradation or perforation before use.[6] After handling the compound, dispose of gloves properly.[6]
-
Respiratory Protection: All handling of 3-Bromopyridine-2-carboxylic acid hydrochloride should be conducted within a certified chemical fume hood to minimize inhalation exposure.[6][8] If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[6]
Doffing PPE:
-
Gloves: Remove gloves first, turning them inside out to prevent contamination of your hands.
-
Face Shield/Goggles: Remove face and eye protection.
-
Lab Coat: Remove your lab coat, folding it so the contaminated exterior is contained.
-
Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[3]
Table 2: Recommended PPE for Handling 3-Bromopyridine-2-carboxylic acid hydrochloride
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes that can cause serious eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., butyl rubber, neoprene).[7][8] | Provides a barrier against skin absorption, which can be harmful.[4] |
| Body Protection | Flame-retardant lab coat, fully buttoned.[7] | Prevents skin contact and contamination of personal clothing. |
| Respiratory Protection | Work in a chemical fume hood.[8] If ventilation is inadequate, a NIOSH-approved respirator is required.[6] | Minimizes inhalation of dust or vapors that can cause respiratory irritation.[3] |
Operational Plan: From Receipt to Reaction
A systematic workflow is essential for minimizing risk at every stage of handling.
Receiving and Storage
-
Upon receipt, inspect the container for any damage.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[3]
-
The container should be kept tightly closed to prevent the absorption of moisture.[3][8]
Weighing and Solution Preparation
-
All weighing and solution preparation must be performed inside a chemical fume hood.
-
When preparing solutions, slowly add the solid to the solvent to avoid splashing.
Reaction and Work-up
-
Set up reactions in a chemical fume hood.
-
Ensure that all glassware is properly secured.
-
During aqueous work-up, be mindful that the compound is a carboxylic acid hydrochloride and will be acidic. Neutralization steps should be performed cautiously to control any exothermic reactions.
Emergency Preparedness: Spill and Exposure Management
Immediate and correct response to an emergency can significantly mitigate potential harm.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]
-
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water.[10] Seek medical attention if irritation persists.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7][10]
-
Spill Cleanup: For small spills, absorb the material with an inert absorbent such as sand or vermiculite.[4] Collect the material in a sealed container for proper disposal. Ensure the cleanup is performed by trained personnel wearing appropriate PPE.[9]
Disposal Plan: A Responsible Conclusion
Proper disposal is a critical final step in the chemical lifecycle, essential for both safety and environmental protection.
-
Waste Collection: All waste contaminated with 3-Bromopyridine-2-carboxylic acid hydrochloride, including excess reagents, reaction mixtures, and contaminated consumables, must be collected in a designated, properly labeled hazardous waste container.[9]
-
Waste Segregation: Do not mix this waste with other waste streams unless compatibility has been confirmed.
-
Neutralization of Acidic Waste: For acidic solutions containing this compound, neutralization with a suitable base (e.g., sodium bicarbonate) may be required before disposal. This should be done slowly and with cooling, monitoring the pH throughout the process.[11]
-
Final Disposal: All hazardous waste must be disposed of through a licensed and certified hazardous waste disposal contractor, in accordance with all local, state, and federal regulations.[7] Do not pour chemical waste down the drain.[4][7]
Workflow Visualization
The following diagram outlines the comprehensive workflow for the safe handling of 3-Bromopyridine-2-carboxylic acid hydrochloride.
Caption: Workflow for the safe handling of 3-Bromopyridine-2-carboxylic acid hydrochloride.
References
- Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
- BenchChem. (2025). Personal protective equipment for handling 2,3-Dihydrofuro[3,2-c]pyridine.
- Jubilant Ingrevia. 3-Bromopyridine Safety Data Sheet.
- Washington State University. Pyridine Standard Operating Procedure.
- BenchChem. (2025). Essential Safety and Operational Protocols for Handling Pyridin-4-ol-d5.
- TCI Chemicals. (2023, February 1). Pyridine Safety Data Sheet.
- Fisher Scientific. 3-Bromopyridine Safety Data Sheet.
- Sigma-Aldrich. (2024, September 8). 3-Bromopyridine Safety Data Sheet.
- ChemicalBook. (2025, August 23). 3-BroMo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid Safety Data Sheet.
- Sigma-Aldrich. (2024, September 8). 2-Chloropyridine-3-carboxylic acid Safety Data Sheet.
- TCI Chemicals. (2025, October 28). 3-Bromopyridine (stabilized with Copper chip) Safety Data Sheet.
- Fisher Scientific. 2-Bromopyridine-3-carboxylic acid Safety Data Sheet.
- Alfa Aesar. (2025, September 15). 3-Cyanopyridine Safety Data Sheet.
- Sigma-Aldrich. (2024, September 8). Pyridine-2-carboxylic acid Safety Data Sheet.
- Fisher Scientific. 3-Pyridinecarboxylic acid, 2-hydroxy- Safety Data Sheet.
- University of Georgia. Chemical-Specific Safety Plan.
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.
- Princeton University Environmental Health & Safety. Laboratory Safety Manual.
- Custchem. 3-Bromopyridine-2-Carboxylic Acid Pharma Intermediates.
- University of Oklahoma Environmental Health and Safety Office. Hazardous Waste - EHSO Manual 2025-2026.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. chemicalbook.com [chemicalbook.com]
- 11. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
